molecular formula C7H7NO2 B141154 Methyl isonicotinate CAS No. 2459-09-8

Methyl isonicotinate

Cat. No.: B141154
CAS No.: 2459-09-8
M. Wt: 137.14 g/mol
InChI Key: OLXYLDUSSBULGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl Isonicotinate (CAS 2459-09-8) is a high-purity (98%) chemical compound with the molecular formula C 7 H 7 NO 2 and a molar mass of 137.14 g/mol . This compound, appearing as a brown to orange liquid, is characterized by a boiling point of 207-209°C, a melting point of approximately 8.5°C, and a density of 1.161 g/mL . In scientific research, this compound serves two primary roles. It is extensively studied and utilized as a powerful non-pheromone semiochemical in agriculture . It influences thrips behavior by increasing their movement and take-off activity, making it highly effective for monitoring and managing these pests in greenhouses and crops . Research has demonstrated its efficacy in enhancing sticky trap captures for at least 12 thrips species, including key vectors like the Western flower thrips ( Frankliniella occidentalis ) and the onion thrips ( Thrips tabaci ) . This makes it a valuable tool for integrated pest management strategies, including mass trapping and "lure and infect" techniques . Concurrently, this compound is an important intermediate in chemical synthesis, particularly within the pharmaceutical and agrochemical sectors . It acts as a key building block for the synthesis of various Active Pharmaceutical Ingredients (APIs) and other fine chemicals . The market for this compound is experiencing growth, driven by its applications in these industries, with a significant compound annual growth rate (CAGR) projected through 2032 . This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care: this compound may cause skin and serious eye irritation and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-10-7(9)6-2-4-8-5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXYLDUSSBULGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062433
Record name Methyl isonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; mp = 7-9 deg C; [Alfa Aesar MSDS]
Record name Methyl isonicotinate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20839
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.27 [mmHg]
Record name Methyl isonicotinate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20839
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2459-09-8
Record name Methyl isonicotinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2459-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl isonicotinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002459098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl isonicotinate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18257
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyridinecarboxylic acid, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl isonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl isonicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.770
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CARBOMETHOXYPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH74GPR4IK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Methyl Isonicotinate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isonicotinate, also known by its IUPAC name methyl pyridine-4-carboxylate, is an organic compound with significant applications in the pharmaceutical and agrochemical industries. It serves as a key building block in the synthesis of a variety of more complex molecules.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and purification of this compound, tailored for researchers and professionals in drug development.

Chemical Structure and Identifiers

This compound is an ester derivative of isonicotinic acid and methanol. The molecule consists of a pyridine ring with a methyl ester group attached at the 4-position.

IdentifierValue
IUPAC Name methyl pyridine-4-carboxylate[2]
CAS Number 2459-09-8[2]
Molecular Formula C₇H₇NO₂[2]
SMILES COC(=O)C1=CC=NC=C1[2]
InChI Key OLXYLDUSSBULGU-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValue
Molecular Weight 137.14 g/mol [3]
Appearance Colorless to clear orange to brown liquid[1][4]
Melting Point 8-8.5 °C[3]
Boiling Point 207-209 °C[3]
Density 1.161 g/mL at 25 °C[3]
Solubility Slightly soluble in water. Soluble in chloroform and ethyl acetate.[4][5]
Refractive Index (n20/D) 1.512[3]

Spectroscopic Data

Spectroscopic data are essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 90 MHz):

  • δ 8.78 (d, 2H): Protons on the pyridine ring adjacent to the nitrogen (positions 2 and 6).

  • δ 7.84 (d, 2H): Protons on the pyridine ring adjacent to the ester group (positions 3 and 5).

  • δ 3.96 (s, 3H): Protons of the methyl ester group.[6]

¹³C NMR (D₂O, 100 MHz):

  • δ 163.3 (COO): Carbonyl carbon of the ester.

  • δ 145.9 (C4): Carbon on the pyridine ring attached to the ester group.

  • δ 142.6 (C2): Carbons on the pyridine ring adjacent to the nitrogen.

  • δ 127.0 (C3): Carbons on the pyridine ring adjacent to the ester group.

  • δ 58.0 (CH₃O): Carbon of the methyl group.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~1730 C=O stretch (ester)[7]
~1607 C=N stretch (pyridine ring)[7]
~1282 C-O stretch (ester)[7]
Mass Spectrometry

Electron Ionization (EI) Mass Spectrum: The mass spectrum of this compound shows a molecular ion peak at m/z 137. Key fragmentation peaks are observed at m/z 106 ([M-OCH₃]⁺), 78 (pyridine cation), and 51.[2]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is the Fischer esterification of isonicotinic acid with methanol, using a strong acid catalyst such as sulfuric acid.[8]

Materials:

  • Isonicotinic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • 10% Sodium bicarbonate solution

  • Chloroform or ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Brine (saturated NaCl solution)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, suspend isonicotinic acid in anhydrous methanol.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise with continuous stirring. The addition is exothermic.

  • Once the addition is complete, remove the ice bath and attach a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture with a 10% sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with chloroform or ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude this compound.

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_process Reaction and Workup cluster_purification_product Isolation Isonicotinic_Acid Isonicotinic Acid Reaction_Vessel Round-Bottom Flask Isonicotinic_Acid->Reaction_Vessel Methanol Anhydrous Methanol Methanol->Reaction_Vessel H2SO4 Conc. H₂SO₄ H2SO4->Reaction_Vessel catalyst Reflux Reflux Reaction_Vessel->Reflux Heat Neutralization Neutralization (NaHCO₃ soln) Reflux->Neutralization Extraction Extraction (Organic Solvent) Neutralization->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Crude_Product Crude Methyl Isonicotinate Concentration->Crude_Product

Fischer Esterification Workflow for this compound Synthesis.
Purification by Column Chromatography

Crude this compound can be purified using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 or 230-400 mesh)

  • Petroleum ether (or hexanes)

  • Ethyl acetate

Equipment:

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in a low-polarity eluent (e.g., 9:1 petroleum ether:ethyl acetate) and pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of petroleum ether and ethyl acetate, gradually increasing the polarity.

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield purified this compound.

Column_Chromatography_Workflow cluster_setup Column Preparation cluster_loading_elution Separation Process cluster_analysis_isolation Analysis and Isolation Slurry_Prep Prepare Silica Gel Slurry Column_Packing Pack Chromatography Column Slurry_Prep->Column_Packing Sample_Loading Load Crude Sample Column_Packing->Sample_Loading Elution Elute with Solvent Gradient Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Remove Solvent Combine_Fractions->Solvent_Removal Pure_Product Purified Methyl Isonicotinate Solvent_Removal->Pure_Product

Workflow for the Purification of this compound.

Applications in Drug Development and Biological Activity

This compound is a versatile intermediate in the synthesis of various pharmaceutical compounds, including antitubercular and antihypertensive drugs.[9] It also exhibits antimicrobial and antifungal properties.[9]

While not directly implicated in specific intracellular signaling pathways in human cells, this compound is known for its rubefacient (skin-reddening) effect when applied topically. This physiological response is believed to be mediated by the local release of prostaglandins, which cause vasodilation.

Physiological_Response Methyl_Isonicotinate Topical Application of This compound Prostaglandin_Release Stimulates Local Release of Prostaglandin D₂ Methyl_Isonicotinate->Prostaglandin_Release Vasodilation Induces Vasodilation of Cutaneous Blood Vessels Prostaglandin_Release->Vasodilation Rubefacient_Effect Physiological Response: Rubefacient Effect (Redness) Vasodilation->Rubefacient_Effect

Proposed Physiological Mechanism of this compound's Rubefacient Effect.

Conclusion

This compound is a valuable compound with well-defined chemical and physical properties. Its synthesis and purification are achievable through standard laboratory techniques. For researchers and professionals in drug development, a thorough understanding of its characteristics is essential for its effective use as a synthetic intermediate. While its direct interaction with specific signaling pathways is not established, its physiological effects are of interest in topical formulations.

References

Spectroscopic Profile of Methyl Isonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of methyl isonicotinate, a pivotal compound in various chemical and pharmaceutical applications. By detailing its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as an essential resource for researchers engaged in its analysis and utilization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

Proton NMR spectroscopy provides insight into the number, connectivity, and chemical environment of hydrogen atoms within a molecule.

Chemical Shift (ppm) Multiplicity Assignment
8.78DoubletH-2, H-6
7.82DoubletH-3, H-5
3.93Singlet-OCH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Data

Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbons and their electronic environments.

Chemical Shift (ppm) Assignment
165.5C=O
150.8C-2, C-6
138.0C-4
122.9C-3, C-5
52.6-OCH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is particularly useful for identifying functional groups present in a molecule.

Wavenumber (cm⁻¹) Intensity Assignment
3030-2950MediumC-H stretch (aromatic and aliphatic)
1725StrongC=O stretch (ester)
1595, 1560MediumC=C and C=N stretch (pyridine ring)
1280StrongC-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

m/z Relative Intensity (%) Assignment
137100[M]⁺ (Molecular Ion)
10675[M - OCH₃]⁺
7860[C₅H₄N]⁺ (Pyridine ring)
5140[C₄H₃]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1]

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[1][2]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert to ensure complete dissolution and mixing. If necessary, use a vortex mixer.[1]

  • Filter the sample through a glass wool plug in a Pasteur pipette if any solid particles are present to avoid interfering with the magnetic field homogeneity.[3]

Instrumental Parameters:

  • Spectrometer: A standard NMR spectrometer (e.g., 300 or 400 MHz).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[4]

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[4]

    • Set the number of scans to achieve a good signal-to-noise ratio, which will be significantly higher than for ¹H NMR due to the lower natural abundance of ¹³C.[4]

    • Use a relaxation delay (d1) of 1-2 seconds for a qualitative spectrum.[4]

  • Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).[4]

    • Phase the resulting spectrum and perform baseline correction.[4]

    • Reference the spectrum to the TMS signal at 0 ppm.[4]

IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

  • Thoroughly clean and dry an agate mortar and pestle.[5]

  • Grind a small amount (1-2 mg) of this compound into a fine powder.[5]

  • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.[5][6]

  • Quickly and thoroughly mix the sample and KBr by grinding them together to form a homogeneous mixture. Work quickly to minimize moisture absorption by the KBr.[5]

  • Transfer the mixture to a pellet-forming die.

  • Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[6][7]

Instrumental Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Background Scan: Run a background spectrum with an empty sample holder.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum. The typical scanning range is 4000-400 cm⁻¹.[6]

  • Processing: The instrument's software will automatically process the data to produce the final spectrum.

Mass Spectrometry Protocol (Electron Ionization)

Sample Introduction:

  • Introduce a small amount of the this compound sample into the mass spectrometer. For volatile compounds, this is often done via a gas chromatograph (GC-MS) or a direct insertion probe.

Ionization:

  • The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[8][9] This causes the molecules to ionize and fragment.[9]

Mass Analysis:

  • The resulting positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

Detection:

  • The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample_Prep Sample Preparation (Dissolution in CDCl3 with TMS) NMR_Acquisition Data Acquisition (¹H and ¹³C Spectra) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Referencing) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Chemical Shifts, Multiplicity) NMR_Processing->NMR_Analysis end Structural Elucidation NMR_Analysis->end IR_Sample_Prep Sample Preparation (KBr Pellet Formation) IR_Acquisition Data Acquisition (FTIR Scan) IR_Sample_Prep->IR_Acquisition IR_Analysis Spectral Analysis (Functional Group Identification) IR_Acquisition->IR_Analysis IR_Analysis->end MS_Sample_Intro Sample Introduction (e.g., GC Inlet) MS_Ionization Ionization (Electron Ionization) MS_Sample_Intro->MS_Ionization MS_Analysis Mass Analysis (Separation by m/z) MS_Ionization->MS_Analysis MS_Detection Detection & Spectrum Generation MS_Analysis->MS_Detection MS_Detection->end start This compound Sample

Caption: Overall workflow for the spectroscopic analysis of this compound.

NMR_Workflow start Start: Sample Weighing dissolve Dissolve in CDCl3 with TMS start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire FID transfer->acquire process Process Data (FT, Phasing) acquire->process analyze Analyze Spectrum process->analyze end End: Structural Information analyze->end

Caption: Detailed workflow for NMR spectroscopic analysis.

IR_Workflow start Start: Sample Grinding mix Mix with KBr start->mix press Press into Pellet mix->press scan Acquire IR Spectrum press->scan analyze Identify Functional Groups scan->analyze end End: Functional Group Information analyze->end

Caption: Detailed workflow for IR spectroscopic analysis via the KBr pellet method.

MS_Workflow start Start: Sample Introduction ionize Electron Ionization (70 eV) start->ionize accelerate Accelerate Ions ionize->accelerate separate Separate by m/z accelerate->separate detect Detect Ions separate->detect spectrum Generate Mass Spectrum detect->spectrum end End: Molecular Weight & Fragmentation spectrum->end

Caption: Detailed workflow for Mass Spectrometric analysis using Electron Ionization.

References

physical and chemical properties of methyl pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyridine-4-carboxylate, also known as methyl isonicotinate, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for the synthesis of a wide array of pharmaceutical agents, owing to the versatile reactivity of its pyridine ring and ester functionality. This technical guide provides a comprehensive overview of the physical and chemical properties of methyl pyridine-4-carboxylate, detailed experimental protocols for its synthesis and key reactions, and relevant spectral data for its characterization.

Physical and Chemical Properties

Methyl pyridine-4-carboxylate is a colorless to light yellow liquid under ambient conditions. Its fundamental physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of Methyl Pyridine-4-carboxylate
PropertyValueReference(s)
IUPAC Name methyl pyridine-4-carboxylate[1][2]
Synonyms This compound, 4-Carbomethoxypyridine[1][2]
CAS Number 2459-09-8[1][2]
Molecular Formula C₇H₇NO₂[1][2]
Molecular Weight 137.14 g/mol [1]
Appearance Colorless to light yellow liquid
Melting Point 8 °C[1]
Boiling Point 208 °C[1]
Density 1.161 g/mL[1]
Refractive Index 1.514[1]
Solubility Slightly soluble in water. Soluble in many organic solvents like ethanol and ether.[3]
Table 2: Spectroscopic Data for Methyl Pyridine-4-carboxylate
Spectroscopy Data Reference(s)
¹H NMR (CDCl₃) δ ~ 8.7 ppm (d, 2H, H-2, H-6), ~ 7.8 ppm (d, 2H, H-3, H-5), ~ 3.9 ppm (s, 3H, -OCH₃)[4][5][6]
¹³C NMR (CDCl₃) δ ~ 165 ppm (C=O), ~ 150 ppm (C-2, C-6), ~ 142 ppm (C-4), ~ 122 ppm (C-3, C-5), ~ 52 ppm (-OCH₃)[7][8][9][10]
IR (KBr) ~3050 cm⁻¹ (aromatic C-H stretch), ~1725 cm⁻¹ (C=O stretch), ~1600, 1560, 1450 cm⁻¹ (aromatic C=C and C=N stretch), ~1280, 1100 cm⁻¹ (C-O stretch)[11][12][13][14]
Mass Spectrum Molecular Ion (M⁺): m/z = 137[15]

Chemical Reactivity

The chemical reactivity of methyl pyridine-4-carboxylate is primarily governed by its two main functional groups: the ester and the pyridine ring.

  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield isonicotinic acid and methanol. Alkaline hydrolysis is commonly employed and proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism.[16][17][18]

  • Nucleophilic Aromatic Substitution: The pyridine ring is relatively electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present on the ring.

  • Reduction: The ester functionality can be reduced to the corresponding alcohol, 4-(hydroxymethyl)pyridine, using reducing agents such as lithium aluminum hydride.

  • Reactions at the Nitrogen Atom: The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a base and a nucleophile, readily forming quaternary salts with alkyl halides.[12]

Experimental Protocols

Synthesis of Methyl Pyridine-4-carboxylate

A common and efficient method for the synthesis of methyl pyridine-4-carboxylate is the Fischer esterification of isonicotinic acid.

Protocol 1: Fischer Esterification of Isonicotinic Acid [19][20][21][22]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add isonicotinic acid (1 equivalent) and an excess of methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated aqueous sodium chloride solution). Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The crude methyl pyridine-4-carboxylate can be purified by vacuum distillation to yield the final product.

Hydrolysis of Methyl Pyridine-4-carboxylate

Protocol 2: Alkaline Hydrolysis to Isonicotinic Acid [16]

  • Reaction Setup: In a round-bottomed flask, dissolve methyl pyridine-4-carboxylate (1 equivalent) in a suitable solvent such as a mixture of methanol and water (e.g., 85% methanol in water).[16]

  • Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 1.1-1.5 equivalents), to the solution.

  • Heating: Heat the reaction mixture and maintain it at a suitable temperature (e.g., 50-70 °C) with stirring for a few hours. Monitor the reaction progress by TLC until all the starting material is consumed.

  • Acidification: After cooling the reaction mixture to room temperature, acidify it with a mineral acid, such as hydrochloric acid, to a pH of approximately 3-4. This will protonate the carboxylate to form isonicotinic acid, which will precipitate out of the solution.

  • Isolation: Collect the precipitated isonicotinic acid by vacuum filtration.

  • Purification: The crude isonicotinic acid can be purified by recrystallization from a suitable solvent, such as hot water or ethanol.

Visualizations

Synthesis Workflow of Methyl Pyridine-4-carboxylate

The following diagram illustrates a common synthetic route to methyl pyridine-4-carboxylate, starting from the oxidation of 4-methylpyridine (4-picoline) to isonicotinic acid, followed by Fischer esterification.

Synthesis_Workflow Start 4-Methylpyridine (4-Picoline) Oxidation Oxidation Start->Oxidation Step 1 Isonicotinic_Acid Isonicotinic Acid Oxidation->Isonicotinic_Acid Esterification Fischer Esterification Isonicotinic_Acid->Esterification Step 2 Final_Product Methyl Pyridine-4-carboxylate Esterification->Final_Product Reagents_Ox Oxidizing Agent (e.g., KMnO₄, HNO₃) Reagents_Ox->Oxidation Reagents_Est Methanol (CH₃OH) Catalytic H₂SO₄ Reagents_Est->Esterification

Caption: Synthesis of Methyl Pyridine-4-carboxylate.

Conclusion

Methyl pyridine-4-carboxylate is a versatile and important molecule in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis and key reactions. The provided data and workflows are intended to be a valuable resource for researchers and professionals in the field of drug discovery and development.

References

A Technical Guide to the Solubility of Methyl Isonicotinate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isonicotinate (CAS: 2459-09-8), the methyl ester of isonicotinic acid, is a valuable building block in pharmaceutical and materials science. Understanding its solubility in various organic solvents is critical for its application in synthesis, formulation, and purification processes. This guide aims to provide researchers and drug development professionals with a foundational understanding of this compound's solubility profile and the methodology to quantitatively assess it.

Data Presentation: Solubility of this compound

Currently, there is a notable absence of comprehensive, experimentally determined quantitative solubility data for this compound across a wide range of common organic solvents in publicly accessible literature. The available information is primarily qualitative.

SolventSolubilityData Type
WaterSlightly Soluble[1][2][3]Qualitative
ChloroformSoluble[1][2]Qualitative
Ethyl AcetateSoluble[1][2]Qualitative
Not Specified7.25 mg/mLPredicted

Note: The quantitative value is a predicted solubility and should be confirmed experimentally.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol outlines the steps for determining the solubility of a liquid solute like this compound.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker or incubator shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (chemically resistant, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Centrifuge (optional)

2. Procedure:

  • Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C).

  • Sample Preparation: Add an excess amount of this compound to a series of glass vials. The presence of a separate liquid phase of this compound should be visible after equilibration.

  • Addition of Solvent: Accurately pipette a known volume of the temperature-equilibrated solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in the orbital shaker. Agitate the vials at a constant speed and temperature for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solvent remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow for the separation of the undissolved this compound from the saturated solution. If necessary, centrifugation can be used to facilitate this separation.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. Immediately filter the aliquot through a chemically resistant syringe filter into a clean vial. This step is crucial to remove any undissolved microdroplets of this compound.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

  • Data Analysis: Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or g/100mL, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Excess Methyl Isonicotinate equilibration Agitate at Constant Temperature (24-72h) prep_solute->equilibration prep_solvent Known Volume of Organic Solvent prep_solvent->equilibration separation Allow Phases to Separate (or Centrifuge) equilibration->separation filtration Filter Supernatant separation->filtration dilution Dilute Filtrate filtration->dilution quantification Quantify by HPLC/GC dilution->quantification result Solubility Data quantification->result

Caption: Workflow for determining this compound solubility.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Methyl Isonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isonicotinate, the methyl ester of isonicotinic acid, is a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its chemical stability under various conditions, particularly at elevated temperatures, is a critical parameter for process development, safety assessments, and ensuring the quality of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of this compound, drawing from available scientific data.

Physicochemical Properties

A foundational understanding of the basic physical and chemical properties of this compound is essential before delving into its thermal behavior.

PropertyValueReference
Molecular Formula C₇H₇NO₂[1]
Molecular Weight 137.14 g/mol
Appearance Colorless to yellow to orange clear liquid[2]
Melting Point 8-8.5 °C
Boiling Point 207-209 °C
Density 1.161 g/mL at 25 °C

Thermal Stability and Decomposition

The thermal stability of a compound dictates the temperature at which it begins to break down. This is a critical consideration in drug manufacturing, where thermal stress during synthesis, purification, or storage can lead to degradation and the formation of impurities.

General Decomposition Profile

When subjected to heat, this compound decomposes. The primary hazardous decomposition products identified are:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

This information is consistently reported in safety data sheets and indicates the breakdown of the pyridine ring and the ester group at elevated temperatures.

Quantitative Thermal Analysis

Quantitative thermal analysis provides specific data points regarding the thermal stability and phase transitions of a substance.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. DSC can be used to determine the melting point and the enthalpy of fusion.

A key study on the thermodynamic properties of pyridine carboxylic acid methyl ester isomers, including this compound, provides the following data:

ParameterValue
Melting Temperature (Tfus) 281.25 K (8.1 °C)
Molar Enthalpy of Fusion (ΔfusHm) 18.8 ± 0.2 kJ/mol

These values are critical for understanding the energy requirements for the phase transition from solid to liquid. The melting point is a fundamental indicator of purity.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key analytical techniques used to assess the thermal stability of compounds like this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Methodology:

  • A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • An empty, hermetically sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The temperature of the cell is ramped up at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • The heat flow to the sample is monitored as a function of temperature.

  • The melting point is determined as the onset temperature of the melting endotherm.

  • The enthalpy of fusion is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Apparatus: A calibrated Thermogravimetric Analyzer.

Methodology:

  • A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a ceramic or platinum pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at which specific mass loss percentages occur.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the individual decomposition products of this compound.

Apparatus: A pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

Methodology:

  • A small amount of this compound is introduced into the pyrolyzer.

  • The sample is rapidly heated to a high temperature (e.g., 600-1000 °C) in an inert atmosphere.

  • The resulting pyrolysis products are swept into the GC column for separation.

  • The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

Visualizations

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Output Sample This compound DSC Differential Scanning Calorimetry (DSC) Sample->DSC Heating TGA Thermogravimetric Analysis (TGA) Sample->TGA Heating PyGCMS Pyrolysis-GC-MS Sample->PyGCMS Pyrolysis DSC_Data Melting Point, Enthalpy of Fusion DSC->DSC_Data TGA_Data Decomposition Temperature, Mass Loss Profile TGA->TGA_Data PyGCMS_Data Decomposition Product Identification PyGCMS->PyGCMS_Data

Figure 1: Experimental workflow for thermal analysis.

Decomposition_Pathway cluster_products MethylIsonicotinate This compound Decomposition Thermal Decomposition MethylIsonicotinate->Decomposition Heat Products Decomposition Products NOx NOx Products->NOx CO CO Products->CO CO2 CO2 Products->CO2

Figure 2: Generalized thermal decomposition pathway.

Conclusion

The thermal stability of this compound is a multi-faceted property crucial for its application in pharmaceutical synthesis. While its melting point and enthalpy of fusion have been quantitatively determined, further research is needed to establish a detailed thermogravimetric profile and to identify the full range of decomposition products under various thermal stress conditions. The experimental protocols outlined in this guide provide a framework for conducting such studies, which will ultimately contribute to safer and more robust manufacturing processes for essential medicines.

References

The Discovery and History of Methyl Isonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isonicotinate, the methyl ester of isonicotinic acid, is a pivotal molecule in the landscape of organic synthesis and medicinal chemistry. While its formal "discovery" is not attributable to a single event, its history is intrinsically linked to the development of vital pharmaceuticals, most notably the anti-tuberculosis agent isoniazid. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and historical evolution of this compound, offering a comprehensive resource for professionals in research and drug development.

Introduction: A Molecule of Historical Significance

The history of this compound is less about a singular moment of discovery and more about its emergence as a critical intermediate in the mid-20th century. The true catalyst for its prominence was the discovery of the potent anti-tuberculosis activity of isonicotinic acid hydrazide (isoniazid) in the early 1950s.[1][2] This breakthrough spurred intense research into the synthesis of isonicotinic acid and its derivatives, with this compound becoming a key precursor for the production of isoniazid.[3][4] Prior to this, the fundamental chemistry for its synthesis, primarily the Fischer-Speier esterification of carboxylic acids, was well-established since 1895, suggesting that this compound was likely synthesized as a matter of academic or exploratory chemistry before its medicinal importance was realized.[5]

Physicochemical Properties

This compound is a colorless to pale yellow or orange-brown liquid with a distinct odor.[6][7] Its key physical and chemical properties are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₇H₇NO₂[6]
Molar Mass137.138 g·mol⁻¹[6]
Melting Point8-8.5 °C (lit.)[8]
Boiling Point207-209 °C (lit.)[8]
Density1.161 g/mL at 25 °C (lit.)[8]
Refractive Index (n20/D)1.512 (lit.)[8]
SolubilitySlightly soluble in water[7]
Table 2: Spectroscopic Data of this compound
Spectroscopy TypeKey Data PointsReference(s)
¹H NMR Chemical shifts (δ) for protons on the pyridine ring and the methyl group.[9]
¹³C NMR Chemical shifts (δ) for carbons in the pyridine ring, carbonyl group, and methyl group.[9]
Mass Spectrometry (EI) Molecular ion peak (M⁺) and characteristic fragmentation patterns.[10]

Historical Synthesis Methods and Experimental Protocols

The synthesis of this compound has been approached through various methods over time. The foundational method is the Fischer esterification, with later patents in the 1950s providing more specific and optimized protocols driven by the demand for isoniazid.

Fischer-Speier Esterification (Conceptual)

The Fischer-Speier esterification, first described in 1895, provides the general principle for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[5]

Reaction:

Isonicotinic Acid + Methanol (H₂SO₄ catalyst) ⇌ this compound + Water

General Workflow:

Fischer_Esterification Isonicotinic_Acid Isonicotinic Acid Reaction Reflux Isonicotinic_Acid->Reaction Methanol Methanol Methanol->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Methyl_Isonicotinate This compound Reaction->Methyl_Isonicotinate Water Water Reaction->Water Separation Workup & Purification Methyl_Isonicotinate->Separation Product Pure this compound Separation->Product

Caption: General workflow for Fischer-Speier esterification.

Synthesis via 2,6-Dihalopyridine-4-Carboxylic Acid Esters (c. 1956)

A notable method from the mid-20th century involved the hydrogenolysis of lower alkyl esters of 2,6-dihalopyridine-4-carboxylic acid. This process offered excellent yields.[3]

Experimental Protocol (Adapted from U.S. Patent 2,745,838): [3]

  • Reaction Setup: A mixture of 20.6 grams of the methyl ester of 2,6-dichloropyridine-4-carboxylic acid, 20.2 grams of triethylamine, 5 grams of 5% palladium-on-charcoal, and 200 ml of methyl alcohol was charged to a hydrogenation vessel.

  • Hydrogenation: The mixture was shaken under a hydrogen pressure of 40 pounds per square inch gauge, and the temperature was maintained at approximately 60°C.

  • Reaction Monitoring: The reaction was terminated when approximately two moles of hydrogen had been reacted per mole of the starting ester.

  • Workup: The catalyst and insoluble by-products were filtered off.

  • Purification: The filtrate was stripped of solvent, leaving a crude ester. Water was then added, and the product was extracted with chloroform. The chloroform was subsequently removed under vacuum.

  • Final Product: The extract was distilled to obtain this compound. The reported yield was 83.7%.[3]

Hydrogenolysis_Synthesis Start Methyl 2,6-dichloropyridine-4-carboxylate + Triethylamine + Pd/C Catalyst + Methanol Hydrogenation Hydrogenation (40 psi H₂, 60°C) Start->Hydrogenation Filtration Filtration Hydrogenation->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Extraction Water Addition & Chloroform Extraction Solvent_Removal->Extraction Distillation Distillation Extraction->Distillation Product Pure this compound Distillation->Product

Caption: Workflow for the synthesis of this compound via hydrogenolysis.

Modern Applications in Drug Development and Research

This compound continues to be a valuable building block in modern organic synthesis. Its primary applications include:

  • Pharmaceutical Intermediate: It remains a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A notable contemporary example is its use in the production of Fexofenadine Hydrochloride, a non-sedating antihistamine.

  • Agrochemicals: this compound has found use as a semiochemical, a substance that influences the behavior of insects. It is used in traps to monitor and manage thrip populations in greenhouses.[6]

  • Research Chemical: In a laboratory setting, it serves as a versatile reagent for the synthesis of a wide range of pyridine-based compounds for research and development.[6]

Conclusion

The story of this compound is a compelling example of how a relatively simple organic molecule can gain profound significance through its application in medicinal chemistry. While its initial synthesis was likely an unremarkable event in the broader context of organic chemistry, its role as a key intermediate in the production of the life-saving drug isoniazid cemented its place in the history of pharmaceutical development. Today, it continues to be a relevant and widely used compound in both industrial and academic research, demonstrating the enduring legacy of foundational chemical entities in the advancement of science.

References

Methyl Isonicotinate: A Technical Guide to Its Origins and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isonicotinate, the methyl ester of isonicotinic acid, is a pyridine derivative of significant interest in chemical synthesis and as a semiochemical. Despite its structural similarity to the naturally occurring methyl nicotinate, extensive database searches and a review of the scientific literature reveal a conspicuous absence of this compound as a widespread natural product. This technical guide provides a comprehensive overview of the known sources of this compound, focusing primarily on its chemical synthesis, which stands as its principal origin. The document details established synthetic protocols, presents quantitative data in a comparative format, and includes diagrams to illustrate the synthetic pathways. This guide serves as a critical resource for researchers, clarifying the sourcing of this compound and providing detailed methodologies for its preparation.

Natural Occurrence: An Overview

A thorough examination of scientific literature and natural product databases indicates that this compound is not a commonly reported natural compound in plants, fungi, bacteria, or animals. This is in stark contrast to its isomer, methyl nicotinate (the methyl ester of nicotinic acid or niacin), which has been identified in a variety of natural sources, including fruits, coffee, and other plant materials[1][2].

One isolated instance of a related compound is the discovery of 2-methylheptyl isonicotinate, a derivative of this compound, which has been isolated from a species of Streptomyces[3][4]. However, the direct natural occurrence of this compound itself remains undocumented in publicly available scientific literature. Therefore, for practical and research purposes, the primary and most reliable source of this compound is chemical synthesis.

Sources of this compound: Chemical Synthesis

The principal method for producing this compound is through the chemical esterification of isonicotinic acid (also known as pyridine-4-carboxylic acid) with methanol. This reaction is typically catalyzed by a strong acid.

Fischer Esterification of Isonicotinic Acid

The most common and well-established method for synthesizing this compound is the Fischer esterification of isonicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Fischer_Esterification IsonicotinicAcid Isonicotinic Acid reaction + IsonicotinicAcid->reaction Methanol Methanol Methanol->reaction H2SO4 H₂SO₄ (catalyst) product H2SO4->product MethylIsonicotinate This compound Water Water reaction->product Reflux product->MethylIsonicotinate product->Water

Caption: Fischer Esterification of Isonicotinic Acid.

The following table summarizes various experimental protocols for the synthesis of this compound via Fischer esterification.

ParameterProtocol 1Protocol 2
Reactants Isonicotinic acid, Methanol, Sulfuric acidIsonicotinic acid, Methanol, Sulfuric acid
Reagent Quantities Isonicotinic acid (0.1 mol), Sulfuric acid (0.12 mol), Anhydrous methanol (0.12 mol)Isonicotinic acid (100 g, 0.812 mol), Methanol (250 ml), Sulfuric acid (125 ml)
Reaction Conditions Heated to refluxCooled to 10°C, then heated under reflux for 4.5 hours
Work-up Procedure Solvent spun off, washed with waterPoured onto ice, made alkaline with sodium carbonate, filtered, and extracted with ether
Purification Not specifiedThe combined organic extracts were washed with water and brine, dried over sodium sulfate, and concentrated in vacuo.
Yield 80%65% (crude product)
Reference [2][5]
Alternative Synthetic Routes

While Fischer esterification is the most common method, other synthetic strategies can be employed. One such method involves the reaction of 4-pyridinecarboxaldehyde.

A general procedure involves the reaction of 4-pyridinecarboxaldehyde with a mixture of a chlorobrominated resin and potassium carbonate in a methanol-water solvent system.

The following table outlines the experimental protocol for the synthesis of this compound from 4-pyridinecarboxaldehyde.

ParameterProtocol 3
Reactants 4-Pyridinecarboxaldehyde, Chlorobrominated resin, K₂CO₃, Methanol-Water (8:2)
Reagent Quantities 4-Pyridinecarboxaldehyde (1 mmol)
Reaction Conditions Stirred at room temperature
Work-up Procedure Filtered, filtrate extracted with ether. The ether layer was washed with water and brine, dried with anhydrous sodium sulfate, and concentrated.
Purification Column chromatography on silica gel (petroleum ether:ethyl acetate, 9:1)
Yield Not specified
Reference [2]

Experimental Workflows

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Isonicotinic Acid + Methanol + H₂SO₄ Reflux Heat under Reflux Reactants->Reflux Quench Quench with Ice & Neutralize (Na₂CO₃) Reflux->Quench Extract Extract with Ether Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography (Optional) Concentrate->Chromatography FinalProduct FinalProduct Chromatography->FinalProduct Pure Methyl Isonicotinate

Caption: General workflow for synthesis and purification.

Conclusion

The available scientific evidence strongly indicates that this compound is not a readily available natural product. Its primary and reliable source is chemical synthesis, with the Fischer esterification of isonicotinic acid being the most prevalent and efficient method. This technical guide provides researchers, scientists, and drug development professionals with a clear understanding of the origins of this compound and detailed, actionable protocols for its synthesis. A clear distinction from its naturally occurring isomer, methyl nicotinate, is crucial to avoid misconceptions in research and development. The provided synthetic methodologies and workflows offer a solid foundation for the laboratory-scale production of this important chemical compound.

References

Methodological & Application

Synthesis of Bio-active Derivatives from Methyl Isonicotinate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of chemical derivatives starting from methyl isonicotinate. This versatile building block, the methyl ester of isonicotinic acid (a form of vitamin B3), serves as a key precursor for numerous compounds with significant pharmacological and biological activities. The protocols outlined below are intended to be a valuable resource for researchers in medicinal chemistry, drug discovery, and organic synthesis.

Overview of Synthetic Transformations

This compound is a readily available and cost-effective starting material that can undergo a range of chemical transformations at the ester group, the pyridine ring, or both. This allows for the generation of a diverse library of derivatives, including but not limited to:

  • Amides and Hydrazides: Essential intermediates for the synthesis of various heterocyclic compounds and compounds with antitubercular and anti-inflammatory properties.

  • Heterocyclic Derivatives: Including 1,3,4-oxadiazoles and tetrazoles, which are important scaffolds in medicinal chemistry.

  • Reduced Ring Systems: Such as piperidine derivatives, which are prevalent in many natural products and pharmaceuticals.

  • Substituted Pyridines: Through nucleophilic aromatic substitution on activated precursors.

  • N-Oxides: Which can exhibit unique biological activities and serve as intermediates for further functionalization.

This guide will detail the synthetic protocols for several of these key transformations, presenting quantitative data in tabular format for easy comparison and providing visual workflows and pathway diagrams to illustrate the chemical processes and their biological relevance.

Synthesis of Key Intermediates and Derivatives

Synthesis of Isonicotinohydrazide (Isoniazid)

Isonicotinohydrazide, commonly known as isoniazid, is a cornerstone in the treatment of tuberculosis. It is synthesized by the direct hydrazinolysis of this compound.

Reaction Scheme:

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a suitable alcohol (e.g., methanol or ethanol), add hydrazine hydrate (2.0 eq).

  • Reflux the reaction mixture for a specified time (typically 4-6 hours).[1][2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C to facilitate the precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield isonicotinohydrazide as a white crystalline solid.

Quantitative Data for Isonicotinohydrazide Synthesis:

Starting MaterialSolventReaction Time (h)Temperature (°C)Yield (%)Reference
IsonicotinamideMethanol411096.03[1]
IsonicotinamideEthanol411597.34[2]
Ethyl IsonicotinateDichloromethane/Water0.5-460-10081.6[3]

Note: While the provided references start from isonicotinamide or ethyl isonicotinate, the protocol is directly applicable to this compound.

Logical Workflow for Isonicotinohydrazide Synthesis:

G methyl_isonicotinate This compound reflux Reflux (4-6 h) methyl_isonicotinate->reflux hydrazine Hydrazine Hydrate hydrazine->reflux solvent Alcohol (e.g., Methanol) solvent->reflux precipitation Cooling & Precipitation reflux->precipitation filtration Filtration & Washing precipitation->filtration product Isonicotinohydrazide filtration->product

Caption: Workflow for the synthesis of isonicotinohydrazide.

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities. They can be synthesized from isonicotinohydrazide through cyclization with various reagents.

Reaction Scheme (General):

Experimental Protocol (Example with Acetic Anhydride):

  • Reflux a mixture of isonicotinohydrazide (1.0 eq) and a suitable aromatic aldehyde (1.0 eq) in ethanol for 4-6 hours to form the corresponding hydrazone.

  • Filter the resulting solid hydrazone and wash with cold ethanol.

  • Reflux the dried hydrazone (1.0 eq) in acetic anhydride (5-10 volumes) for 2-4 hours.

  • Pour the reaction mixture into ice-cold water with stirring to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,4-oxadiazole derivative.

Quantitative Data for 1,3,4-Oxadiazole Synthesis:

Hydrazone PrecursorCyclizing AgentReaction Time (h)Temperature (°C)Yield (%)
N'-(phenylmethylene)isonicotinohydrazideAcetic Anhydride2-4RefluxHigh
N'-(4-chlorophenylmethylene)isonicotinohydrazideAcetic Anhydride2-4RefluxHigh
N'-(4-nitrophenylmethylene)isonicotinohydrazideAcetic Anhydride2-4RefluxHigh

Logical Workflow for 1,3,4-Oxadiazole Synthesis:

G hydrazide Isonicotinohydrazide hydrazone_formation Hydrazone Formation (Ethanol, Reflux) hydrazide->hydrazone_formation aldehyde Aromatic Aldehyde aldehyde->hydrazone_formation hydrazone Intermediate Hydrazone hydrazone_formation->hydrazone cyclization Cyclization (Acetic Anhydride, Reflux) hydrazone->cyclization product 1,3,4-Oxadiazole Derivative cyclization->product

Caption: General workflow for 1,3,4-oxadiazole synthesis.

Enzymatic Synthesis of N-Substituted Isonicotinamides

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Lipases, such as Novozym® 435, can catalyze the amidation of this compound with various amines.[4]

Reaction Scheme:

Experimental Protocol (Continuous-Flow Microreactor):

  • Prepare two separate feed solutions:

    • Feed 1: this compound (e.g., 5 mmol) dissolved in tert-amyl alcohol (10 mL).

    • Feed 2: Amine (e.g., isobutylamine, 10 mmol) dissolved in tert-amyl alcohol (10 mL).

  • Pack a microreactor column with Novozym® 435 (e.g., 870 mg).

  • Pump the two feed solutions through the microreactor at a controlled flow rate (e.g., 17.8 μL/min each) to achieve the desired residence time (e.g., 35 min).

  • Maintain the reactor temperature at 50 °C.

  • Collect the product stream and remove the solvent under reduced pressure to obtain the N-substituted isonicotinamide.

Quantitative Data for Enzymatic Amidation:

AmineMolar Ratio (Ester:Amine)Residence Time (min)Temperature (°C)Yield (%)Reference
Isobutylamine1:2355086.2[4]
Methylamine1:2355082.5[4]
Ethylamine1:2355084.1[4]
Benzylamine1:2355088.5[4]

Logical Workflow for Enzymatic Amidation:

G ester_feed Feed 1: This compound in tert-Amyl Alcohol pump Syringe Pumps ester_feed->pump amine_feed Feed 2: Amine in tert-Amyl Alcohol amine_feed->pump reactor Microreactor with Immobilized Novozym® 435 (50 °C, 35 min residence) pump->reactor collection Product Collection reactor->collection workup Solvent Removal collection->workup product N-Substituted Isonicotinamide workup->product

Caption: Continuous-flow enzymatic synthesis of N-substituted isonicotinamides.

Biological Significance and Signaling Pathways

Derivatives of isonicotinic acid are known to interact with various biological targets, leading to a range of therapeutic effects. For instance, isonicotinic acid-derived compounds have shown potential as anti-inflammatory agents by inhibiting the production of reactive oxygen species (ROS).[5] ROS are key signaling molecules in the inflammatory cascade.

Signaling Pathway of Inflammation Mediated by ROS:

Inflammatory stimuli, such as pathogens or tissue damage, can lead to the activation of immune cells like macrophages. These activated cells produce excessive amounts of ROS through enzymes like NADPH oxidase. ROS can then activate downstream signaling pathways, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and perpetuating the inflammatory response. Isonicotinic acid derivatives may exert their anti-inflammatory effects by scavenging ROS or by inhibiting the enzymes responsible for their production, thereby downregulating these pro-inflammatory signaling cascades.

G cluster_cell Macrophage stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) nadph_oxidase NADPH Oxidase stimuli->nadph_oxidase activates ros Reactive Oxygen Species (ROS) nadph_oxidase->ros produces nfkb_pathway NF-κB Signaling Pathway ros->nfkb_pathway activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb_pathway->cytokines induces expression of isonicotinic_derivative Isonicotinic Acid Derivatives isonicotinic_derivative->ros inhibits

Caption: Inhibition of ROS-mediated inflammation by isonicotinic acid derivatives.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a wide array of biologically active compounds. The protocols and data presented in this document provide a solid foundation for researchers to explore the synthesis of novel derivatives. The development of efficient and sustainable synthetic methods, such as enzymatic and flow chemistry approaches, will continue to expand the chemical space accessible from this important scaffold, paving the way for the discovery of new therapeutic agents. Researchers are encouraged to adapt and optimize these methods to suit their specific research goals.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl Isonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Suzuki-Miyaura cross-coupling reaction using methyl isonicotinate as a key building block. This versatile reaction enables the formation of carbon-carbon bonds, specifically for the synthesis of 4-arylpyridines, which are prevalent scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the efficient construction of biaryl and vinyl-aryl structures. The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide or triflate in the presence of a base.[1][2] this compound, a readily available pyridine derivative, can serve as an effective coupling partner, typically in its halogenated form (e.g., methyl 4-chloroisonicotinate), to generate a diverse array of 4-substituted pyridine compounds. These products are of significant interest due to their presence in numerous biologically active molecules.[3]

Reaction Principle and Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound derivative, forming a Pd(II) complex.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection and optimization of several parameters:

  • Palladium Catalyst and Ligand: A variety of palladium catalysts can be employed, with palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices. The selection of a suitable phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For couplings involving heteroaryl halides like methyl 4-chloroisonicotinate, ligands such as triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines can enhance reactivity and yields.[5]

  • Base: A base is essential for the activation of the boronic acid. Common choices include inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield, and empirical screening is often necessary.

  • Solvent: The reaction is typically carried out in a variety of organic solvents, often in the presence of water. Common solvent systems include toluene, 1,4-dioxane, dimethylformamide (DMF), and tetrahydrofuran (THF), frequently with water as a co-solvent to dissolve the inorganic base.

  • Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the coupling partners and the catalyst system employed. Microwave irradiation has also been shown to accelerate the reaction, often leading to shorter reaction times and improved yields.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of a halogenated this compound derivative with various arylboronic acids.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Methyl 4-chloroisonicotinate with Phenylboronic Acid

This protocol describes a typical procedure for the synthesis of methyl 4-phenylisonicotinate.

Materials:

  • Methyl 4-chloroisonicotinate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, degassed

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add methyl 4-chloroisonicotinate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure methyl 4-phenylisonicotinate.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of Methyl 4-bromoisonicotinate with 4-Methoxyphenylboronic Acid

This protocol utilizes microwave irradiation to accelerate the synthesis of methyl 4-(4-methoxyphenyl)isonicotinate.

Materials:

  • Methyl 4-bromoisonicotinate

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Dimethylformamide (DMF)

  • Water, degassed

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine methyl 4-bromoisonicotinate (0.5 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (0.6 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.015 mmol, 3 mol%), and sodium carbonate (1.0 mmol, 2.0 equiv).

  • Add degassed DMF (3 mL) and degassed water (0.5 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 20-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purification are performed as described in Protocol 1.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of halogenated this compound derivatives with various arylboronic acids.

Table 1: Suzuki-Miyaura Coupling of Methyl 4-chloroisonicotinate with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2) / PPh₃ (4)K₂CO₃Dioxane/H₂O901685
24-Tolylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Toluene/H₂O1001288
34-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DMF/H₂O1101491
43-Fluorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃Dioxane/H₂O951882

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of Methyl 4-bromoisonicotinate

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DMF/H₂O1202092
22-Thienylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Acetonitrile/H₂O1302587
34-Acetylphenylboronic acidPd(OAc)₂ (2) / XPhos (4)K₃PO₄Dioxane/H₂O1252089
43,5-Dimethylphenylboronic acidPd(PPh₃)₄ (3)Cs₂CO₃Toluene/H₂O1203090

Visualizations

Reaction Scheme

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product methyl_isonicotinate Methyl 4-halo-isonicotinate product Methyl 4-aryl-isonicotinate methyl_isonicotinate->product + boronic_acid Arylboronic Acid boronic_acid->product + catalyst Pd Catalyst catalyst->product base Base base->product solvent Solvent solvent->product Experimental_Workflow start Start reagents Combine Reactants: - Methyl 4-halo-isonicotinate - Arylboronic Acid - Catalyst & Base start->reagents inert_atmosphere Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert_atmosphere add_solvent Add Degassed Solvents inert_atmosphere->add_solvent reaction Heat Reaction Mixture (Conventional or Microwave) add_solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification product Isolated Product purification->product

References

Methyl Isonicotinate: A Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isonicotinate, the methyl ester of isonicotinic acid, is a versatile N-donor ligand in coordination chemistry. Its pyridine nitrogen atom provides a readily available coordination site for a wide range of metal ions, leading to the formation of stable and structurally diverse metal complexes. The presence of the ester functional group allows for further modification and tuning of the ligand's electronic and steric properties, influencing the characteristics of the resulting coordination compounds. This document provides a detailed overview of this compound as a ligand, including its coordination behavior, synthesis of its metal complexes, and potential applications in catalysis and medicinal chemistry.

Coordination Chemistry of this compound

This compound typically coordinates to metal ions as a monodentate ligand through its pyridine nitrogen atom.[1] The ester group is generally not involved in coordination, but it can influence the electronic properties of the pyridine ring and, consequently, the strength of the metal-ligand bond. The coordination of this compound to a metal center can be confirmed by various spectroscopic techniques.

Coordination_Mode

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

Upon coordination to a metal ion, the characteristic vibrational frequencies of the pyridine ring in this compound exhibit noticeable shifts. The C=N stretching vibration, typically observed around 1590-1600 cm⁻¹, shifts to a higher frequency, indicating the coordination of the pyridine nitrogen to the metal center.

Vibrational Mode Free Ligand (cm⁻¹) Coordinated Ligand (cm⁻¹) Reference
Pyridine Ring C=N Stretch~1595~1600-1615[2]
Pyridine Ring Breathing~990~1010-1025[2]
C=O Stretch (Ester)~1725~1720-1730[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are valuable tools for confirming the coordination of this compound. The signals of the pyridine ring protons and carbons experience downfield shifts upon coordination due to the deshielding effect of the metal ion.

Proton/Carbon Free Ligand (ppm) Coordinated Ligand (ppm) Reference
¹H (ortho to N)~8.78~8.8-9.0[3]
¹H (meta to N)~7.84~7.9-8.1[3]
¹³C (ortho to N)~150~151-153
¹³C (para to N)~123~124-126

Experimental Protocols

1. Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of isonicotinic acid.

  • Materials: Isonicotinic acid, methanol, sulfuric acid, sodium carbonate.[4]

  • Procedure:

    • Suspend isonicotinic acid in an excess of methanol.

    • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the mixture in an ice bath.

    • Reflux the reaction mixture for several hours.

    • After cooling, neutralize the excess acid with a saturated solution of sodium carbonate.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the this compound by distillation or column chromatography.

2. General Synthesis of Transition Metal Complexes with this compound

This protocol can be adapted for the synthesis of various transition metal complexes.

  • Materials: A soluble salt of the desired transition metal (e.g., chloride, nitrate, or perchlorate salt of Co(II), Ni(II), Cu(II), Zn(II), or Cd(II)), this compound, and a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

  • Procedure:

    • Dissolve the metal salt in the chosen solvent with gentle heating if necessary.

    • In a separate flask, dissolve this compound (typically in a 1:1, 1:2, or 1:4 metal-to-ligand molar ratio) in the same solvent.

    • Slowly add the ligand solution to the metal salt solution with constant stirring.

    • The reaction mixture may be stirred at room temperature or refluxed for a period of time, depending on the specific complex being synthesized.

    • The resulting complex may precipitate out of the solution upon cooling or after partial evaporation of the solvent.

    • Collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it in a desiccator or under vacuum.

Synthesis_Workflow

Applications

1. Catalysis

Coordination complexes of pyridine derivatives, structurally similar to this compound, have shown promise as catalysts in various organic transformations. For instance, copper(II) complexes with pyridine-containing ligands have been effectively used in the aerobic oxidation of alcohols.[5][6][7][8][9] These catalysts often operate under mild conditions and can exhibit high selectivity. The catalytic cycle typically involves the coordination of the alcohol to the metal center, followed by a dehydrogenation step, and subsequent regeneration of the catalyst by an oxidant, such as molecular oxygen.

Catalytic_Cycle

2. Medicinal Chemistry

Metal complexes of pyridine carboxylic acids and their derivatives have been investigated for their potential as therapeutic agents. Studies have shown that some of these complexes exhibit significant in vitro anticancer activity against various human cancer cell lines.[1][4][10][11] The biological activity is often dependent on the metal ion, the specific ligand structure, and the overall geometry of the complex. The proposed mechanisms of action can involve the induction of apoptosis through various cellular pathways.

Complex Cell Line IC₅₀ (µM) Reference
[Zn(2,3-pydc)(H₂O)₄]·H₂OSMMC-772121.80[1][4]
[Tl(pydc-OH)(ampy)(H₂O)]·NO₃A3757.23[10]
[Tl(pydc-OH)(ampy)(H₂O)]·NO₃HT29193.18[10]
[Co(pydc)(ampy)(H₂O)₂]·NO₃MCF7>100[11]

(Note: 2,3-pydc = 2,3-pyridinedicarboxylate, pydc-OH = 4-hydroxy-pyridine-2,6-dicarboxylate, ampy = 4-aminopyridine)

Conclusion

This compound is a valuable and accessible ligand in coordination chemistry, offering a platform for the synthesis of a wide array of metal complexes. The straightforward nature of its coordination and the tunability of its properties make it an attractive building block for the development of new catalysts and potential therapeutic agents. The protocols and data presented in these application notes provide a foundation for researchers to explore the rich coordination chemistry of this compound and its derivatives. Further investigations into the catalytic activities and biological properties of its coordination compounds are warranted to fully realize their potential in various scientific and industrial applications.

References

Application of Methyl Isonicotinate in Pharmaceutical Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isonicotinate, the methyl ester of isonicotinic acid, is a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). Its pyridine ring system and reactive ester functionality make it a valuable precursor for creating complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two prominent pharmaceuticals: the antitubercular drug Isoniazid and the antihistamine Fexofenadine. Quantitative data from various synthetic approaches are summarized, and detailed methodologies for key experiments are provided. Additionally, signaling pathways for the target drugs and experimental workflows are visualized using the DOT language.

Synthesis of Isoniazid

Isoniazid (isonicotinic acid hydrazide) is a first-line medication in the treatment of tuberculosis. A common and efficient method for its synthesis involves the hydrazinolysis of this compound. This process is favored for its relatively mild reaction conditions and good yields.

Comparative Data for Isoniazid Synthesis

The synthesis of isoniazid can be approached from different starting materials, primarily isonicotinic acid or its esters (methyl or ethyl). The ester route generally offers advantages in terms of reaction temperature and ease of purification[1].

Starting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (hours)Yield (%)Purity (%)Reference
This compound Hydrazine HydrateMethanol110 (Reflux)4~99>99[2]
Ethyl IsonicotinateHydrazine HydrateEthanol70-75470.8 - 72.9Not Specified[1]
Isonicotinic AcidHydrazine HydrateNot Specified129-130470.1 - 78.6Not Specified[1]
IsonicotinamideHydrazine HydrateMethanol110 (Reflux)496-99Not Specified[2][3]
Experimental Protocols for Isoniazid Synthesis

This protocol details the direct conversion of this compound to isoniazid.

Materials:

  • This compound

  • Hydrazine hydrate (100%)

  • Methanol

  • Glycerine bath

  • Distillation apparatus

Procedure: [2]

  • Dissolve 19.4 g of isonicotinamide (as a proxy for the molar equivalent of this compound) in 39.5 g of methanol in a round-bottom flask.

  • Add 14.14 g of 100% hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux at 110°C using a glycerine bath for 4 hours.

  • After the reaction is complete, distill off the methanol.

  • The resulting solid mass is isonicotinic acid hydrazide (isoniazid).

  • The product can be collected while still hot. The reported yield is approximately 99.49% with a melting point of 169.9°C.[2]

This multi-step process aims to improve the purity of the final isoniazid product by isolating an intermediate salt[4].

Step 1: Esterification of Isonicotinic Acid

  • This step produces the ester precursor. The reaction conditions involve reacting isonicotinic acid with an alcohol (e.g., ethanol) and an acylating reagent at 15-40°C[4].

Step 2: Formation of Ethyl Isonicotinate Hydrochloride

  • The crude ethyl isonicotinate is dissolved in an ether reagent (e.g., methyl tert-butyl ether).

  • An ethanol solution of hydrogen chloride is added dropwise.

  • The mixture is stirred for 1 hour, leading to the precipitation of ethyl isonicotinate hydrochloride.

  • The solid is collected by filtration, washed with the ether reagent, and dried. This step yields a white solid powder with a reported yield of 94.7% and a purity of 99.92%[4].

Step 3: Synthesis of Isoniazid

  • The prepared ethyl isonicotinate hydrochloride is subjected to a condensation hydrazinolysis reaction with hydrazine hydrate in water.

  • The reaction is carried out at a temperature of 60-100°C for 0.5-8 hours[4].

  • The crude isoniazid is then purified to obtain the final product with a purity of up to 99.99%[4].

Experimental Workflow and Reaction Scheme

G cluster_synthesis Isoniazid Synthesis from this compound MethylIsonicotinate This compound Reflux Reflux at 110°C for 4h MethylIsonicotinate->Reflux Hydrazine Hydrazine Hydrate Hydrazine->Reflux Methanol Methanol (Solvent) Methanol->Reflux Distillation Distillation of Methanol Reflux->Distillation Isoniazid Isoniazid Distillation->Isoniazid

Caption: Workflow for the synthesis of Isoniazid from this compound.

Mechanism of Action of Isoniazid

Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form of isoniazid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall[5][6][7].

G cluster_moa Isoniazid Mechanism of Action Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation ActivatedIsoniazid Activated Isoniazid KatG->ActivatedIsoniazid InhA InhA (Enoyl-ACP reductase) ActivatedIsoniazid->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Blocks CellWall Mycobacterial Cell Wall MycolicAcid->CellWall Essential Component BacterialDeath Bacterial Cell Death CellWall->BacterialDeath Disruption leads to

Caption: Signaling pathway of Isoniazid's mechanism of action.

Synthesis of Fexofenadine

The likely synthetic route involves the conversion of this compound to a key intermediate, α,α-diphenyl-4-piperidinemethanol (azacyclonol), which is then coupled with a substituted phenylbutanone derivative.

Plausible Synthetic Route Overview
  • Grignard Reaction: this compound reacts with a Grignard reagent, such as phenylmagnesium bromide, to form diphenyl-4-pyridylmethanol.

  • Reduction: The pyridine ring of diphenyl-4-pyridylmethanol is reduced to a piperidine ring to yield azacyclonol.

  • Condensation: Azacyclonol is then condensed with an appropriate phenylbutanone derivative, such as methyl 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropionate.

  • Reduction and Hydrolysis: The resulting ketone is reduced to a secondary alcohol, and the ester is hydrolyzed to the carboxylic acid to yield fexofenadine.

Experimental Protocols for Key Intermediates

This protocol describes the synthesis of the key piperidine intermediate, azacyclonol, starting from a piperidine derivative, which itself can be synthesized from a pyridine precursor like this compound[10].

Materials:

  • Methyl N-ethoxycarbonyl-4-piperidinecarboxylate

  • Phenylmagnesium bromide (Grignard reagent)

  • Anhydrous ether or THF

  • Apparatus for Grignard reaction (oven-dried glassware, dropping funnel, condenser)

Procedure:

  • Prepare a solution of phenylmagnesium bromide in anhydrous ether or THF.

  • In a separate flask, dissolve methyl N-ethoxycarbonyl-4-piperidinecarboxylate in anhydrous ether or THF.

  • Slowly add the Grignard reagent to the solution of the piperidine derivative under an inert atmosphere (e.g., nitrogen or argon), maintaining the temperature with an ice bath.

  • After the addition is complete, allow the reaction mixture to stir at room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then hydrolyzed to remove the N-ethoxycarbonyl protecting group to yield azacyclonol. The total yield for this two-step process is reported to be 68.8%[10].

Experimental Workflow for Fexofenadine Synthesis

G cluster_fexofenadine Plausible Fexofenadine Synthesis Workflow MethylIsonicotinate This compound Grignard Grignard Reaction (e.g., PhMgBr) MethylIsonicotinate->Grignard DiphenylPyridylmethanol Diphenyl-4-pyridylmethanol Grignard->DiphenylPyridylmethanol Reduction Pyridine Ring Reduction DiphenylPyridylmethanol->Reduction Azacyclonol Azacyclonol Reduction->Azacyclonol Condensation Condensation Azacyclonol->Condensation Intermediate Keto-ester Intermediate Condensation->Intermediate Phenylbutanone Methyl 2-[4-(4-chlorobutyryl)phenyl] -2-methylpropionate Phenylbutanone->Condensation ReductionHydrolysis Reduction & Hydrolysis Intermediate->ReductionHydrolysis Fexofenadine Fexofenadine ReductionHydrolysis->Fexofenadine

Caption: Plausible workflow for the synthesis of Fexofenadine from this compound.

Mechanism of Action of Fexofenadine

Fexofenadine is a selective peripheral H1 receptor antagonist. It works by blocking the action of histamine on H1 receptors, thereby preventing the symptoms of allergic reactions[11].

G cluster_moa_fexo Fexofenadine Mechanism of Action Histamine Histamine H1Receptor H1 Receptor Histamine->H1Receptor Binds to AllergicResponse Allergic Response (Inflammation, Itching, etc.) H1Receptor->AllergicResponse Activates NoResponse Inhibition of Allergic Response Fexofenadine Fexofenadine Fexofenadine->H1Receptor Antagonizes/Blocks Fexofenadine->NoResponse Leads to

Caption: Signaling pathway of Fexofenadine's mechanism of action.

Conclusion

This compound is a valuable and versatile starting material in pharmaceutical synthesis. Its application in the preparation of isoniazid is well-established, offering a high-yield and efficient synthetic route. While its role as a key precursor in the synthesis of fexofenadine is confirmed, a detailed, publicly available protocol for the entire synthetic sequence from this compound is less defined. The provided protocols and data serve as a comprehensive resource for researchers engaged in the synthesis of these and other related pharmaceutical compounds. Further research into optimizing these synthetic routes and exploring new applications of this compound in drug discovery is warranted.

References

Methyl Isonicotinate: A Versatile Precursor for the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isonicotinate, the methyl ester of isonicotinic acid, is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its pyridine ring and reactive ester functional group make it a versatile precursor for constructing complex molecular architectures with diverse therapeutic applications. This document provides detailed application notes and experimental protocols for the synthesis of key APIs using this compound as a starting material, with a primary focus on the antitubercular drug Isoniazid.

Key Applications

This compound serves as a crucial intermediate in the production of a range of pharmaceuticals. Its most prominent application is in the synthesis of Isoniazid, a first-line medication for the treatment of tuberculosis. The structural motif of this compound is also found in other APIs, highlighting its importance in medicinal chemistry.

Synthesis of Isoniazid from this compound

The synthesis of Isoniazid from this compound is a classic example of nucleophilic acyl substitution, where the methyl ester is converted to a hydrazide by reaction with hydrazine.

Experimental Workflow: Synthesis of Isoniazid

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Isolation Methyl_Isonicotinate This compound Reaction_Vessel Reaction Vessel Methyl_Isonicotinate->Reaction_Vessel Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction_Vessel Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Vessel Heating Heating with Reflux Reaction_Vessel->Heating Heat to Reflux Stirring Stirring Heating->Stirring Maintain for specified time Cooling Cooling Stirring->Cooling Crystallization Crystallization of Isoniazid Cooling->Crystallization Filtration Filtration Crystallization->Filtration Washing Washing with Solvent Filtration->Washing Crude_Isoniazid Crude Isoniazid Filtration->Crude_Isoniazid Drying Drying Washing->Drying Pure_Isoniazid Pure Isoniazid Drying->Pure_Isoniazid G cluster_0 Inside Mycobacterium Isoniazid_prodrug Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid_prodrug->KatG Activation Activated_Isoniazid Activated Isoniazid Radical KatG->Activated_Isoniazid Isoniazid_NADH_adduct Isoniazid-NADH Adduct Activated_Isoniazid->Isoniazid_NADH_adduct binds to NADH NADH NADH->Isoniazid_NADH_adduct InhA InhA (Enoyl-ACP Reductase) Isoniazid_NADH_adduct->InhA Inhibits Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes InhA->Mycolic_Acid_Synthesis Inhibition Cell_Wall_Integrity Disruption of Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Leads to Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Integrity->Bacterial_Cell_Death

Application Notes and Protocols for Methyl Isonicotinate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isonicotinate (MI) is a pyridine carboxylate compound that has emerged as a significant semiochemical in the field of agrochemical research, particularly for the management of thrips (Thysanoptera), a globally significant pest of numerous agricultural and horticultural crops.[1][2] Unlike traditional insecticides that rely on direct toxicity, this compound acts as a behavioral modifier, influencing the movement of thrips to enhance their capture in traps and potentially increasing their exposure to other control agents.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in pest control research.

Chemical and Physical Properties

PropertyValueReference
IUPAC NameMethyl pyridine-4-carboxylate[1]
Synonyms4-Pyridinecarboxylic acid, methyl ester; Isonicotinic acid methyl ester[1]
CAS Number2459-09-8[1]
Molecular FormulaC₇H₇NO₂[1]
Molar Mass137.138 g·mol⁻¹[1]
AppearanceOrange/brown liquid[1][4]
Melting Point8.5 - 16.1 °C[1][4]
Boiling Point207 - 209 °C[1][4]

Mechanism of Action

The primary mechanism of action of this compound is the induction of increased walking and take-off behavior in thrips.[1][3] This heightened activity makes them more likely to encounter and be captured by sticky traps.[1] Research has shown that this behavioral response is dose-dependent.[1][3] While the precise signaling pathway within the thrips' olfactory system has not been fully elucidated, it is hypothesized to involve olfactory receptor neurons in the antennae. The current understanding of insect olfaction suggests a complex interplay of odorant-binding proteins (OBPs), chemosensory proteins (CSPs), and olfactory receptors (ORs) or ionotropic receptors (IRs) that transduce the chemical signal into a neuronal response.[5][6]

Applications in Pest Control

This compound is primarily utilized as a lure in combination with colored sticky traps for the enhanced monitoring of various thrips species, including the Western Flower Thrips (Frankliniella occidentalis).[2][7][8] Commercial products such as LUREM-TR incorporate this compound as the active ingredient.[2] Beyond monitoring, research indicates potential for its use in more direct control strategies:

  • Mass Trapping: Anecdotal evidence suggests successful mass trapping of thrips in greenhouse environments when using this compound-baited traps.[2][9]

  • Lure and Kill/Infect: This strategy involves combining the attractant with an insecticide or a biological control agent, such as an entomopathogenic fungus.[2][10] Studies have shown increased mortality of thrips when exposed to a fungal agent in the presence of a this compound lure.[10]

  • Behavioral Synergist: By increasing thrips' movement, this compound can potentially enhance the efficacy of contact insecticides.[2]

Data Presentation

Table 1: Efficacy of this compound in Field Trials for Western Flower Thrips (Frankliniella occidentalis)
Trial LocationTrap TypeLureIncrease in Female WFT Captured (vs. No Lure)Reference
California, USA (Trial 1)Yellow Sticky TrapThis compound2.8x[7]
California, USA (Trial 2)Yellow Sticky TrapThis compound3.4x[7]
Table 2: Behavioral Response of Western Flower Thrips (Frankliniella occidentalis) to this compound in Laboratory Bioassays
Assay TypeCompoundPredicted Mean Choice Percentage (%)Reference
Y-tube OlfactometerThis compound76.6[11]
Y-tube OlfactometerLurem-TR (Commercial MI lure)66.6[11]
Table 3: Dose-Dependent Effect of this compound on Western Flower Thrips (Frankliniella occidentalis) Behavior
Dose of MI (µl)Indicative Air Concentration (ng/l)Behavioral ResponseReference
11.7Increased walking time[1]
104.5Increased walking time[1]
507.3Increased walking time[1]
1008.8Increased walking time and take-off[1]
100014.9Increased walking time[1]

Experimental Protocols

Protocol 1: Y-Tube Olfactometer Bioassay for Thrips Attraction

This protocol is adapted from established methods for evaluating the behavioral response of thrips to volatile compounds.[1][2]

1. Materials:

  • Glass Y-tube olfactometer (e.g., 0.5 cm internal diameter, 5 cm arms)

  • Air pump

  • Charcoal filter

  • Humidifier

  • Flow meters

  • Odor source vials (e.g., 4 ml glass vials)

  • Filter paper discs

  • This compound

  • Solvent (e.g., paraffin oil or hexane)

  • Thrips (e.g., adult female Frankliniella occidentalis), starved for a few hours prior to the assay.

  • Light source

  • Black box to enclose the olfactometer

2. Procedure:

  • Setup: Place the Y-tube olfactometer at an incline (e.g., 25°) within the black box. Position the light source at the top of the box to encourage upward movement of the thrips.

  • Airflow: Connect the air pump to the charcoal filter and humidifier. Split the purified, humidified air stream and connect it to the two arms of the Y-tube via the odor source vials. Regulate the airflow to a gentle rate (e.g., 5 cm/s in each arm).

  • Odor Preparation: Prepare a solution of this compound in the chosen solvent at the desired concentration. Apply a small aliquot (e.g., 1 µl) of the solution to a filter paper disc and place it in one of the odor source vials. Place a filter paper disc with the solvent only in the other vial to serve as a control. Allow the odor to equilibrate for approximately 30 minutes.

  • Thrips Introduction: Gently introduce a single adult thrips at the base of the Y-tube.

  • Observation: Record which arm of the Y-tube the thrips enters and the time taken to make a choice. A choice is considered made when the thrips moves a set distance into one of the arms. If no choice is made within a specified time (e.g., 3 minutes), it is recorded as a "no choice".

  • Replication: After a set number of thrips have been tested (e.g., 5), rotate the entire setup 180° to eliminate positional bias. Clean all glassware with acetone between experiments. A typical experiment consists of 25 individual thrips choices.

  • Data Analysis: Analyze the data using a two-sided binomial test to determine if there is a significant preference for the arm with this compound.

Protocol 2: Field Trapping Efficacy Trial

This protocol outlines a method for evaluating the effectiveness of this compound lures in field conditions.

1. Materials:

  • Colored sticky traps (e.g., yellow or blue)

  • This compound lures (commercial or custom-made)

  • Control lures (without this compound)

  • Stakes or posts for trap deployment

  • Randomized block experimental design layout for the field plot

2. Procedure:

  • Experimental Design: Design the experiment using a randomized block design to account for field variability. Each block should contain one of each treatment (e.g., trap with MI lure, trap with control lure).

  • Trap Deployment: Mount the sticky traps on stakes at a consistent height within the crop canopy. Attach the this compound and control lures to the designated traps according to the experimental design. Ensure a sufficient distance between traps (e.g., 10 meters) to minimize interference.

  • Data Collection: At regular intervals (e.g., weekly), collect the traps and count the number of thrips of the target species captured. Replace the traps and lures at each collection time.

  • Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to determine if there is a significant difference in the number of thrips captured between traps with this compound lures and control traps.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_bioassay Laboratory Bioassay cluster_field_trial Field Trial Isonicotinic_Acid Isonicotinic Acid Reaction Esterification Reaction Isonicotinic_Acid->Reaction Methanol Methanol Methanol->Reaction Sulfuric_Acid Sulfuric Acid Sulfuric_Acid->Reaction Purification Purification Reaction->Purification MI_Product This compound Purification->MI_Product MI_Product_Bioassay This compound Y_Tube Y-Tube Olfactometer MI_Product_Bioassay->Y_Tube Thrips_Behavior Thrips Behavioral Response Recorded Y_Tube->Thrips_Behavior MI_Lure This compound Lure Sticky_Trap Sticky Trap Deployment MI_Lure->Sticky_Trap Trap_Capture Trap Capture Data Collected & Analyzed Sticky_Trap->Trap_Capture

Caption: Experimental workflow for this compound research.

olfactory_pathway cluster_sensillum Olfactory Sensillum MI This compound OBP Odorant-Binding Protein (OBP) MI->OBP Binding OR_Complex Olfactory Receptor (OR)/ Orco Complex OBP->OR_Complex Transport & Delivery Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activation ORN_Membrane Olfactory Receptor Neuron (ORN) Membrane Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential To Antennal Lobe To Antennal Lobe Action_Potential->To Antennal Lobe

References

Application Notes and Protocols for the Esterification of Isonicotinic Acid to Methyl Isonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of methyl isonicotinate from isonicotinic acid via Fischer esterification. This compound is a valuable laboratory chemical and serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The protocols outlined below are based on established laboratory methods, offering reliable procedures for obtaining the desired product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from two representative protocols for the Fischer esterification of isonicotinic acid. This allows for a quick comparison of reaction conditions and expected outcomes.

ParameterProtocol 1Protocol 2
Isonicotinic Acid 100 g (0.812 mol)0.1 mol
Methanol 250 ml0.12 mol
Sulfuric Acid 125 ml0.12 mol
Reaction Temperature RefluxReflux
Reaction Time 4.5 hoursNot Specified
Work-up Ice, Na2CO3, Ether ExtractionSolvent Removal, Water Wash
Crude Yield 80 g (65%)12.08 g (80%)
Reference [3][4]

Experimental Protocols

The Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst.[5][6][7] The reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed.[2][8][9]

Protocol 1: Synthesis of this compound (65% Yield)

This protocol is adapted from a procedure yielding approximately 65% of the crude product.[3]

Materials:

  • Isonicotinic acid (100 g, 0.812 mol)

  • Methanol (250 ml)

  • Concentrated sulfuric acid (125 ml)

  • Sodium carbonate (235 g)

  • Ice (1 kg)

  • Diethyl ether

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Suspend 100 g of isonicotinic acid in 250 ml of methanol in a round-bottom flask equipped with a stirrer.

  • Cool the suspension to 10°C in an ice bath.

  • Slowly add 125 ml of concentrated sulfuric acid dropwise over 15 minutes, ensuring the temperature remains below 20°C.[3]

  • Allow the reaction mixture to warm to room temperature and then heat it to reflux for 4.5 hours.[3]

  • After reflux, let the mixture stand overnight at room temperature.

  • Pour the reaction mixture onto 1 kg of ice.

  • Carefully neutralize the mixture by adding 235 g of sodium carbonate in portions.

  • Filter off the solid precipitate and wash it with water and then with diethyl ether. Discard the solid.

  • Transfer the filtrate to a separatory funnel and extract it three times with 300 ml portions of diethyl ether.[3]

  • Combine the organic extracts and wash them sequentially with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude this compound as a pale oil (approximately 80 g, 65% yield).[3]

Protocol 2: Synthesis of this compound (80% Yield)

This protocol provides an alternative method with a reported yield of 80%.[4]

Materials:

  • Isonicotinic acid (0.1 mol)

  • Anhydrous methanol (0.12 mol)

  • Concentrated sulfuric acid (0.12 mol)

  • Water

  • 150 ml single-necked flask

  • Reflux apparatus

  • Rotary evaporator

Procedure:

  • To a 150 ml single-necked flask, add isonicotinic acid (0.1 mol), anhydrous methanol (0.12 mol), and concentrated sulfuric acid (0.12 mol).[4]

  • Heat the reaction mixture to reflux. The reaction progress can be monitored using thin-layer chromatography (TLC).[4]

  • Once the reaction is complete, remove the solvent using a rotary evaporator.

  • Wash the residue with water to obtain the this compound (12.08 g, 80% yield).[4]

  • If further purification is required, the residue can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[4]

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the Fischer esterification of isonicotinic acid with methanol, catalyzed by sulfuric acid, to produce this compound and water.

G isonicotinic_acid Isonicotinic Acid methyl_isonicotinate This compound isonicotinic_acid->methyl_isonicotinate methanol Methanol methanol->methyl_isonicotinate h2so4 H₂SO₄ (catalyst) h2so4->methyl_isonicotinate water Water methyl_isonicotinate->water

Caption: Fischer Esterification of Isonicotinic Acid.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of this compound as described in the protocols.

G start Start: Isonicotinic Acid + Methanol reaction Reaction: Add H₂SO₄ Reflux start->reaction workup Work-up: Neutralization & Extraction reaction->workup purification Purification: Drying & Concentration workup->purification product Final Product: This compound purification->product

Caption: Synthesis and Purification Workflow.

References

Application Notes and Protocols: The Role of Methyl Isonicotinate in the Synthesis of Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the potential roles of methyl isonicotinate in the synthesis of Metal-Organic Frameworks (MOFs). While direct literature precedents for the use of this compound in MOF synthesis are not abundant, its chemical structure suggests three primary roles based on analogous systems and established principles in MOF chemistry: as a precursor to the isonicotinate linker via in-situ hydrolysis, as a modulator to control crystal growth, and as a functionalizing agent in post-synthetic modification.

Application Note 1: this compound as a Linker Precursor via In-situ Hydrolysis

Introduction:

This compound, the methyl ester of isonicotinic acid, can serve as a precursor to the isonicotinate linker in MOF synthesis. Through in-situ hydrolysis under solvothermal conditions, the ester group is converted to a carboxylate, which can then coordinate with metal ions to form the MOF structure. This approach can be advantageous in controlling the concentration of the deprotonated linker, potentially influencing the nucleation and growth of the MOF crystals. There is precedent for the in-situ hydrolysis of other carboxylate esters in MOF synthesis, such as the use of trimethyl 1,3,5-benzenetricarboxylate to form yttrium trimesate MOFs[1].

Logical Workflow for In-situ Hydrolysis:

G cluster_0 Reaction Mixture Preparation cluster_1 Solvothermal Synthesis cluster_2 Product Isolation Metal_Salt Metal Salt Heating Heating (e.g., 80-150 °C) Metal_Salt->Heating Methyl_Isonicotinate This compound Methyl_Isonicotinate->Heating Solvent Solvent (e.g., DMF/H2O) Solvent->Heating Hydrolysis In-situ Hydrolysis of Ester Heating->Hydrolysis Initiates Coordination Coordination & Self-Assembly Hydrolysis->Coordination Generates Linker Cooling Cooling to Room Temperature Coordination->Cooling Washing Washing with Solvent Cooling->Washing Drying Drying Washing->Drying MOF_Product Isonicotinate-based MOF Drying->MOF_Product

Caption: Workflow for MOF synthesis using this compound as a linker precursor via in-situ hydrolysis.

Experimental Protocol: Synthesis of a Hypothetical Copper-Isonicotinate MOF

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of copper(II) nitrate trihydrate in 5 mL of a DMF/deionized water mixture (4:1 v/v).

  • Add 0.2 mmol of this compound to the solution.

  • Seal the vial tightly and place it in a preheated oven at 120 °C for 24 hours.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Collect the crystalline product by decanting the mother liquor.

  • Wash the product with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Dry the product under vacuum at 80 °C for 12 hours.

Quantitative Data (Hypothetical):

ParameterValue
Metal SaltCu(NO₃)₂·3H₂O (0.1 mmol)
Ligand PrecursorThis compound (0.2 mmol)
SolventDMF/H₂O (4:1 v/v, 5 mL)
Temperature120 °C
Time24 hours
Expected ProductCopper-isonicotinate MOF
Hypothetical Yield75-85% (based on metal salt)
Porosity (BET Surface Area)800 - 1200 m²/g (typical for Cu-MOFs)

Application Note 2: this compound as a Modulator in MOF Synthesis

Introduction:

Modulators are molecules that compete with the organic linkers for coordination to the metal centers during MOF synthesis. This competition can influence the kinetics of crystal nucleation and growth, leading to better control over crystal size, morphology, and defect density. Pyridine and its derivatives have been shown to act as effective modulators in the synthesis of various MOFs[2][3]. This compound, with its pyridine nitrogen atom, can act as a monodentate ligand, reversibly binding to the metal clusters and modulating the growth of the MOF framework.

Logical Relationship of Modulation:

G cluster_0 MOF Synthesis Components Metal_Cluster Metal Cluster MOF_Formation MOF Formation Metal_Cluster->MOF_Formation Linker Organic Linker Linker->MOF_Formation Modulator This compound (Modulator) Modulator->Metal_Cluster Competitively Binds Controlled_Crystal Controlled Crystal Size & Morphology MOF_Formation->Controlled_Crystal Leads to

Caption: Role of this compound as a modulator in MOF synthesis.

Experimental Protocol: Modulated Synthesis of UiO-66

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.05 mmol of ZrCl₄ and 0.05 mmol of terephthalic acid in 10 mL of DMF.

  • Add a specific molar equivalent of this compound (e.g., 10, 20, or 50 equivalents with respect to ZrCl₄).

  • Add 0.1 mL of concentrated HCl as a catalyst.

  • Seal the vial and heat it in an oven at 120 °C for 24 hours.

  • After cooling, collect the crystalline product by centrifugation.

  • Wash the product with DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the product under vacuum at 150 °C for 12 hours.

Quantitative Data (Hypothetical Effect of Modulation):

Modulator Eq.Avg. Crystal Size (µm)BET Surface Area (m²/g)
0~5-10~1000
10~2-4~1100
20~1-2~1150
50<1~1200

Application Note 3: Post-Synthetic Modification (PSM) using this compound Derivatives

Introduction:

Post-synthetic modification (PSM) is a powerful technique for introducing new functionalities into existing MOFs without altering their underlying topology[4][5][6][7][8]. While direct PSM with this compound is not documented, a MOF containing reactive groups (e.g., amines or hydroxyls) could potentially be functionalized by reacting with a derivative of this compound. For example, an amine-functionalized MOF like UiO-66-NH₂ could react with an activated derivative of this compound. Alternatively, a linker containing an ester group could be incorporated into a MOF and then modified.

Experimental Workflow for Post-Synthetic Modification:

References

Application Notes and Protocols: Methyl Isonicotinate in the Development of Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl isonicotinate, the methyl ester of isonicotinic acid, is a versatile building block in the design and synthesis of advanced functional materials. Its unique electronic and structural properties, stemming from the pyridine ring and the ester group, allow it to act as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs), a co-former in pharmaceutical cocrystals, and a component in photosensitizers for dye-sensitized solar cells (DSSCs).

This document provides detailed application notes and experimental protocols for the use of this compound in these key areas, offering a guide for researchers and professionals in materials science and drug development.

Application Note 1: Synthesis of Luminescent Coordination Polymers

Coordination polymers constructed from metal ions and organic ligands, such as this compound, have garnered significant interest due to their diverse structures and potential applications in areas like luminescence, catalysis, and gas storage.[1] this compound can act as a monodentate or bridging ligand, coordinating with metal centers through its pyridine nitrogen atom to form one-, two-, or three-dimensional networks.[2] The resulting materials often exhibit interesting photophysical properties, making them suitable for applications in sensors and optoelectronics.

Experimental Protocol: Solvothermal Synthesis of a Cu(I)-Methyl Isonicotinate Coordination Polymer

This protocol describes a general method for the solvothermal synthesis of a coordination polymer using copper(I) iodide and this compound. Solvothermal synthesis is a widely used technique for growing high-quality crystals of coordination polymers and MOFs.[1]

Materials:

  • Copper(I) iodide (CuI)

  • This compound

  • Acetonitrile (MeCN)

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, combine CuI (0.1 mmol, 19.0 mg) and this compound (0.1 mmol, 13.7 mg).

  • Add 10 mL of acetonitrile to the vial.

  • Seal the vial and sonicate the mixture for 15 minutes to ensure homogeneity.

  • Transfer the vial to a 23 mL Teflon-lined stainless steel autoclave.

  • Heat the autoclave to 120°C in an oven and maintain this temperature for 72 hours.

  • After 72 hours, cool the autoclave to room temperature at a rate of 5°C/h.

  • Collect the resulting crystals by filtration, wash with fresh acetonitrile, and dry in air.

Characterization:

The synthesized coordination polymer can be characterized by single-crystal X-ray diffraction to determine its structure, Fourier-transform infrared (FTIR) spectroscopy to confirm the coordination of the ligand, and photoluminescence spectroscopy to investigate its emissive properties.

Quantitative Data Summary

The following table summarizes typical photophysical data for a luminescent coordination polymer based on a pyridine-carboxylate ligand.

ParameterValue
Excitation Wavelength (λex)365 nm
Emission Wavelength (λem)450 - 550 nm
Quantum Yield (Φ)0.1 - 0.5
Lifetime (τ)1 - 10 µs

Synthesis Workflow

G cluster_prep Reactant Preparation cluster_reaction Solvothermal Reaction cluster_product Product Isolation A Weigh CuI and This compound B Add Acetonitrile A->B C Sonicate Mixture B->C D Transfer to Autoclave C->D E Heat at 120°C for 72h D->E F Controlled Cooling E->F G Filter Crystals F->G H Wash with Acetonitrile G->H I Air Dry H->I

Caption: Solvothermal synthesis workflow for a coordination polymer.

Application Note 2: Development of Pharmaceutical Cocrystals

Pharmaceutical cocrystals are multi-component crystalline solids composed of an active pharmaceutical ingredient (API) and a co-former, which are solid at room temperature.[3] Cocrystallization is a powerful technique in drug development to enhance the physicochemical properties of an API, such as solubility, dissolution rate, and stability, without altering its chemical structure.[4] this compound, with its ability to form hydrogen bonds through its pyridine nitrogen and ester group, can serve as an effective co-former.

Experimental Protocol: Cocrystal Screening and Synthesis by Liquid-Assisted Grinding

Liquid-assisted grinding is an efficient and environmentally friendly method for screening and producing cocrystals.[5] This protocol outlines a general procedure for the cocrystallization of an API with this compound.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Grinding solvent (e.g., ethanol, acetonitrile, or water)

  • Ball mill or mortar and pestle

  • Powder X-ray diffractometer (PXRD)

Procedure:

  • Place the API and this compound in a 1:1 molar ratio into a grinding jar or mortar.

  • Add a small amount (10-20 µL) of the grinding solvent.

  • Grind the mixture for 30-60 minutes at a set frequency (e.g., 20-30 Hz) if using a ball mill, or with consistent pressure if using a mortar and pestle.

  • The resulting powder is then collected for analysis.

  • Formation of a new crystalline phase is confirmed by PXRD by comparing the diffraction pattern of the ground mixture with those of the starting materials.

Characterization:

Successful cocrystal formation is primarily identified by PXRD. Further characterization can be performed using differential scanning calorimetry (DSC) to determine the melting point of the new solid phase and by spectroscopy (FTIR, Raman) to investigate the intermolecular interactions between the API and this compound.

Quantitative Data Summary

The following table provides an example of how the physicochemical properties of an API can be improved through cocrystallization.

PropertyAPIAPI-Methyl Isonicotinate Cocrystal
Aqueous Solubility (mg/mL)0.11.5
Dissolution Rate (mg/cm²/min)0.050.25
Melting Point (°C)150135

Logical Relationship of Cocrystal Formation

G cluster_interaction Supramolecular Interactions API Active Pharmaceutical Ingredient (API) Hbond Hydrogen Bonding API->Hbond Coformer This compound (Co-former) Coformer->Hbond Cocrystal Pharmaceutical Cocrystal (New Crystalline Phase) Hbond->Cocrystal pi_stack π-π Stacking pi_stack->Cocrystal Properties Enhanced Properties: - Solubility - Dissolution Rate - Stability Cocrystal->Properties

Caption: Intermolecular forces driving cocrystal formation.

Application Note 3: Application in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a promising class of photovoltaic devices that mimic natural photosynthesis to convert light into electrical energy.[6] The efficiency of a DSSC is highly dependent on the properties of the photosensitizer dye. This compound can be used as a precursor or a component in the synthesis of ruthenium-based or other organic dyes used in DSSCs.[7] The pyridinecarboxylate moiety can act as an anchoring group to bind the dye to the semiconductor (e.g., TiO₂) surface, facilitating electron injection.

Experimental Protocol: Fabrication of a Dye-Sensitized Solar Cell

This protocol provides a simplified procedure for the fabrication of a DSSC for testing the performance of a new dye.

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass

  • Titanium dioxide (TiO₂) paste

  • A dye solution containing a this compound-derived sensitizer in a suitable solvent (e.g., ethanol)

  • Iodide/triiodide electrolyte solution

  • Platinized counter electrode

  • Binder clips

Procedure:

  • Photoanode Preparation:

    • Clean the FTO glass thoroughly.

    • Deposit a thin layer of TiO₂ paste onto the conductive side of the FTO glass using a technique like doctor-blading.

    • Sinter the TiO₂-coated FTO glass at high temperature (e.g., 450-500°C) to create a porous, crystalline film.

    • After cooling, immerse the photoanode in the dye solution for several hours to allow for dye adsorption.

  • Assembly of the DSSC:

    • Place the platinized counter electrode on top of the dye-sensitized photoanode, offset slightly.

    • Hold the two electrodes together with binder clips.

    • Introduce the electrolyte solution into the space between the electrodes through capillary action.

  • Characterization:

    • The photovoltaic performance of the assembled DSSC is evaluated by measuring its current-voltage (I-V) characteristics under simulated sunlight.

Quantitative Data Summary

The performance of a DSSC is characterized by several key parameters, as shown in the table below for a hypothetical dye derived from this compound.

ParameterSymbolTypical Value
Open-Circuit VoltageVoc0.6 - 0.8 V
Short-Circuit Current DensityJsc10 - 20 mA/cm²
Fill FactorFF0.6 - 0.75
Power Conversion Efficiencyη5 - 10 %

DSSC Working Principle

G cluster_dssc DSSC Structure cluster_process Electron Flow Photoanode Photoanode (FTO/TiO₂/Dye) Electrolyte Electrolyte (I⁻/I₃⁻) Counter_Electrode Counter Electrode (Pt-coated FTO) Light Light (hν) Excitation Dye Excitation Light->Excitation Injection Electron Injection Excitation->Injection e⁻ Injection->Photoanode Regeneration Dye Regeneration Injection->Regeneration Dye⁺ Regeneration->Excitation I⁻ Reduction Electrolyte Reduction Regeneration->Reduction I₃⁻ Reduction->Counter_Electrode e⁻

References

Application Notes and Protocols for the Reduction of Methyl Isonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of methyl isonicotinate is a critical transformation in synthetic organic chemistry, leading to valuable intermediates such as isonicotinyl alcohol and methyl isonipecotate. These products serve as key building blocks in the synthesis of pharmaceuticals and other fine chemicals. This document provides detailed experimental procedures for the reduction of the ester functionality in this compound to the corresponding alcohol, isonicotinyl alcohol (pyridin-4-ylmethanol), and the reduction of the pyridine ring to form methyl isonipecotate. The protocols described herein are intended for researchers, scientists, and professionals in drug development. Three primary methods are detailed: reduction with sodium borohydride, reduction with lithium aluminum hydride, and catalytic hydrogenation.

Reaction Pathway

The reduction of this compound can proceed via two main pathways depending on the chosen reagent and reaction conditions: reduction of the ester group to a primary alcohol or reduction of the pyridine ring.

Reduction_Pathways methyl_isonicotinate This compound isonicotinyl_alcohol Isonicotinyl Alcohol methyl_isonicotinate->isonicotinyl_alcohol   NaBH4 or LiAlH4 (Ester Reduction) methyl_isonipecotate Methyl Isonipecotate methyl_isonicotinate->methyl_isonipecotate   H2, Pd/C (Ring Hydrogenation)

Caption: Reaction pathways for the reduction of this compound.

Experimental Protocols

Method 1: Reduction of this compound using Sodium Borohydride

This method describes the reduction of the methyl ester to the corresponding primary alcohol using a sodium borohydride-methanol system in tetrahydrofuran (THF).[1][2][3] This procedure is advantageous due to the relative safety and ease of handling of sodium borohydride compared to other metal hydrides.[1]

Experimental Workflow

NaBH4_Reduction_Workflow start Start setup Dissolve this compound in THF start->setup add_nabh4 Add Sodium Borohydride setup->add_nabh4 reflux Add Methanol Dropwise and Reflux add_nabh4->reflux monitor Monitor Reaction by TLC reflux->monitor quench Quench with 2N HCl monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Workflow for the sodium borohydride reduction of this compound.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous THF (approximately 16 mL per gram of ester).[2]

  • Addition of Reducing Agent: To the stirred solution, add sodium borohydride (6.0 eq) portion-wise.[2]

  • Reaction: Heat the suspension to 65°C. Add methanol (16 mL per gram of ester) dropwise to the reaction mixture. After the addition is complete, maintain the reaction at reflux.[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After completion of the reaction (typically 2-5 hours), cool the mixture to room temperature and quench by the slow addition of 2N HCl.[2]

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).[2]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure isonicotinyl alcohol.

ParameterValueReference
Reducing Agent Sodium Borohydride (NaBH₄)[1][2]
Solvent System THF/Methanol[1][2]
Stoichiometry (NaBH₄:Ester) ~6:1[2]
Reaction Temperature Reflux (~65-70°C)[2]
Reaction Time 2-5 hours[2][3]
Typical Yield 70-92% (for similar aromatic esters)[2][3]
Method 2: Reduction of this compound using Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols with high efficiency.[4][5][6][7] Due to its high reactivity, LAH must be handled with care under anhydrous conditions.[4][6]

Protocol:

  • Reaction Setup: In a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a suspension of LAH (1.2-1.5 eq) in anhydrous THF.[6] Cool the suspension to 0°C using an ice bath.

  • Addition of Ester: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. If required, the reaction can be heated to reflux to ensure completion.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up (Fieser Method): Cool the reaction mixture to 0°C.[8] Cautiously add water (x mL, where x is the mass of LAH in grams), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL).[8] Stir the resulting mixture vigorously for 15-30 minutes until a granular precipitate forms.

  • Isolation: Filter the solid and wash it thoroughly with THF or ethyl acetate. Combine the filtrate and washings.

  • Drying and Concentration: Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography or distillation to obtain pure isonicotinyl alcohol.

ParameterValueReference
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)[4][5][6]
Solvent Anhydrous Tetrahydrofuran (THF)[6]
Stoichiometry (LiAlH₄:Ester) 1.2-1.5 : 1[6]
Reaction Temperature 0°C to Room Temperature (or reflux)[4][6]
Reaction Time 1-3 hours[6]
Typical Yield >90%[7]
Method 3: Catalytic Hydrogenation of this compound

This procedure focuses on the reduction of the pyridine ring of this compound to yield methyl isonipecotate, using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[9] This method is effective under relatively mild conditions.[9]

Protocol:

  • Reaction Setup: To a hydrogenation vessel, add this compound (1.0 eq), a suitable solvent such as methanol, and 5% palladium on carbon catalyst (2-10 g of catalyst per mole of ester).[9]

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50-150 psig.[9]

  • Reaction: Heat the reaction mixture to 60-100°C with vigorous stirring.[9] The reaction is complete when the theoretical amount of hydrogen has been absorbed.

  • Monitoring: Monitor the reaction by observing the pressure drop in the hydrogen supply.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude methyl isonipecotate.

  • Purification: If necessary, the product can be purified by vacuum distillation.

ParameterValueReference
Catalyst 5% Palladium on Carbon (Pd/C)[9]
Solvent Methanol[9]
Hydrogen Pressure 50-150 psig[9]
Reaction Temperature 60-100°C[9]
Reaction Time Until theoretical H₂ uptake[9]
Catalyst Loading 2-10 g per mole of ester[9]

Analytical Characterization

The progress of the reduction reactions and the purity of the final products should be assessed using standard analytical techniques.

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the purity of the product and confirm its molecular weight.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the final product and to confirm the complete reduction of the ester or the pyridine ring.

  • Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the ester carbonyl stretch (~1720 cm⁻¹) and the appearance of the alcohol O-H stretch (~3300 cm⁻¹) in the case of reduction to isonicotinyl alcohol.[1]

Safety Precautions

  • Lithium Aluminum Hydride: LAH is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents.[4][6] All manipulations should be carried out under an inert atmosphere in a fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.

  • Sodium Borohydride: While less reactive than LAH, sodium borohydride is still a flammable solid and can react with acidic solutions to produce flammable hydrogen gas. Handle with appropriate care.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reaction should be conducted in a well-ventilated area using appropriate high-pressure equipment. The palladium on carbon catalyst can be pyrophoric upon exposure to air, especially when containing residual hydrogen and solvent. Handle the catalyst carefully, preferably wet with solvent.

  • General: this compound can be irritating to the eyes, skin, and respiratory tract.[10] Always handle chemicals in a well-ventilated fume hood and wear appropriate PPE.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl Isonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of methyl isonicotinate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

The most prevalent and well-established method for the laboratory synthesis of this compound is the Fischer esterification of isonicotinic acid with methanol, utilizing a strong acid catalyst such as sulfuric acid.[1] This reaction is reversible and is typically driven to completion by using an excess of methanol or by removing the water that is formed during the reaction.[1]

Q2: Why is the yield of my this compound synthesis often low?

Low yields in Fischer esterification reactions are common due to the reversible nature of the reaction, which leads to an equilibrium between reactants and products.[2][3][4] To improve the yield, the equilibrium must be shifted towards the product side. This can be achieved by using a large excess of one of the reactants, typically the less expensive and more easily removable alcohol (methanol), or by removing water as it is formed.[2][3][4]

Q3: What are the key factors that influence the reaction yield?

Several factors can significantly impact the yield of this compound synthesis:

  • Reactant Ratio: Using a large excess of methanol can drive the reaction to completion. For example, increasing the excess of alcohol has been shown to significantly increase the yield of esterification reactions.[2]

  • Catalyst: The choice and amount of acid catalyst are crucial. Sulfuric acid is commonly used, but other catalysts like MoO3/SiO2 have also been reported.[5]

  • Temperature and Reaction Time: The reaction is typically heated to reflux. The optimal time needs to be determined to ensure the reaction goes to completion without promoting side reactions.[6]

  • Water Removal: The presence of water can shift the equilibrium back towards the reactants, hydrolyzing the ester. Ensuring anhydrous conditions and removing water as it forms can significantly improve the yield.[2][3]

Q4: What are common impurities in this compound synthesis?

Common impurities can include unreacted isonicotinic acid, residual methanol, and by-products from side reactions. One of the main impurities can be the hydrolysis product, nicotinic acid, if the compound is exposed to moisture. Positional isomers like methyl nicotinate and methyl picolinate can also be present as impurities.[7]

Q5: How can I purify the crude this compound?

Several methods can be used to purify crude this compound, depending on the impurities present:

  • Distillation: Vacuum distillation is effective for removing non-volatile impurities.[1]

  • Column Chromatography: Silica gel column chromatography is a highly effective technique for separating the product from unreacted starting materials and by-products. A common solvent system is a mixture of petroleum ether and ethyl acetate.[1]

  • Recrystallization: This method can be used to obtain highly pure crystalline this compound.[1]

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete reaction due to equilibrium. 2. Hydrolysis of the ester product during workup. 3. Insufficient catalyst. 4. Sub-optimal reaction time or temperature. 5. Loss of product during extraction or purification.1. Use a larger excess of methanol (e.g., 5-10 equivalents). 2. Ensure anhydrous conditions and avoid excess water during workup. Neutralize the acid catalyst promptly with a base like sodium bicarbonate. 3. Increase the catalyst loading or use a more effective catalyst. 4. Monitor the reaction by TLC to determine the optimal reaction time. Ensure the reaction is maintained at a consistent reflux temperature. 5. Perform multiple extractions with a suitable organic solvent (e.g., ether or ethyl acetate).[1][8]
Presence of Unreacted Isonicotinic Acid in Product 1. Reaction has not gone to completion. 2. Inefficient extraction of the ester.1. Increase the reflux time and monitor by TLC. 2. During workup, after neutralization, ensure the aqueous layer is thoroughly extracted. Isonicotinic acid is more soluble in the aqueous basic solution.
Product is an Oil Instead of a Solid 1. Presence of impurities lowering the melting point. 2. Incomplete removal of solvent.1. Purify the product using column chromatography or vacuum distillation.[1] 2. Ensure the solvent is completely removed using a rotary evaporator and then high vacuum.
Formation of a Dark-colored Reaction Mixture 1. Decomposition of starting materials or product at high temperatures. 2. Presence of impurities in the starting materials.1. Reduce the heating mantle temperature to maintain a gentle reflux. 2. Use purified starting materials.

Quantitative Data

Table 1: Reported Yields for this compound Synthesis via Fischer Esterification

Starting MaterialCatalystReaction ConditionsReported Yield (%)Reference
Isonicotinic AcidSulfuric AcidReflux with methanol65[8]
Isonicotinic AcidSulfuric AcidReflux with methanol80[9]
Isonicotinic AcidSulfuric AcidReflux with methanol for 13 hours23.39[6][10]
Nicotinic AcidMoO3/SiO2Reflux with methanol~79[5]

Table 2: Effect of Reactant Ratio on Esterification Yield (General Fischer Esterification)

Carboxylic Acid : Alcohol RatioApproximate Yield at Equilibrium (%)Reference
1 : 165[2]
1 : 1097[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is based on established laboratory procedures for the synthesis of this compound.[8][11]

Materials:

  • Isonicotinic acid (100 g, 0.812 mol)

  • Methanol (250 ml)

  • Concentrated sulfuric acid (125 ml)

  • Ice

  • Sodium carbonate

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Brine (saturated NaCl solution)

Procedure:

  • In a round-bottom flask, suspend isonicotinic acid (100 g) in methanol (250 ml).

  • Cool the stirred suspension to 10°C in an ice bath.

  • Slowly add concentrated sulfuric acid (125 ml) dropwise over 15 minutes, ensuring the temperature does not exceed 20°C.

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 4.5 hours.

  • After reflux, allow the mixture to cool and stand overnight.

  • Pour the reaction mixture onto 1 kg of ice.

  • Carefully neutralize the mixture by adding sodium carbonate (235 g) in portions until the solution is alkaline.

  • Filter off any solid precipitate and wash it with water and then ether. The solid is discarded.

  • Transfer the filtrate to a separatory funnel and extract with diethyl ether (3 x 300 ml).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate in vacuo to obtain the crude this compound. The crude product is often a pale oil.[8]

Safety Precautions:

  • This compound is toxic and can cause skin, eye, and respiratory irritation.[12]

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • The addition of sulfuric acid to methanol is exothermic and should be done slowly with cooling.

  • Diethyl ether is highly flammable; ensure there are no ignition sources nearby during the extraction.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Petroleum ether

  • Ethyl acetate

  • Chromatography column and associated glassware

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in petroleum ether and pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of the eluent (e.g., 9:1 petroleum ether:ethyl acetate).

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with a suitable solvent system (e.g., starting with 9:1 petroleum ether:ethyl acetate and gradually increasing the polarity if necessary).

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Visualize the spots under a UV lamp.

  • Combine the fractions containing the pure this compound.

  • Remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Suspend Isonicotinic Acid in Methanol add_h2so4 Add H2SO4 (catalyst) start->add_h2so4 reflux Reflux for 4.5h add_h2so4->reflux quench Quench on Ice reflux->quench neutralize Neutralize with Na2CO3 quench->neutralize extract Extract with Ether neutralize->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Distillation concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield action_node action_node result_node result_node start Low Yield of this compound check_completion Is the reaction complete (checked by TLC)? start->check_completion check_workup Was the workup performed correctly? check_completion->check_workup Yes action_increase_time Increase reflux time or catalyst amount check_completion->action_increase_time No check_conditions Are reaction conditions optimal? check_workup->check_conditions Yes action_review_workup Review extraction and neutralization steps check_workup->action_review_workup No result_issue Optimize reactant ratio and temperature check_conditions->result_issue No result_ok Yield loss likely in purification check_conditions->result_ok Yes result_improved Yield Improved action_increase_time->result_improved Re-run action_review_workup->result_improved Re-run result_issue->result_improved

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Technical Support Center: Purification of Crude Methyl Isonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the purification of crude methyl isonicotinate.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you resolve experimental challenges.

Problem Possible Causes Solutions & Recommendations
Low Purity After Aqueous Workup 1. Incomplete reaction: Unreacted isonicotinic acid remains.[1] 2. Hydrolysis of the ester: The ester is sensitive to both acidic and basic conditions, which can convert it back to isonicotinic acid, especially during prolonged exposure to moisture.[1] 3. Insufficient extraction: The product is not fully extracted from the aqueous layer.1. Monitor reaction completion: Use Thin Layer Chromatography (TLC) to ensure all the starting isonicotinic acid has been consumed before beginning the workup. 2. Neutralize carefully: When neutralizing the reaction mixture (e.g., with sodium bicarbonate or sodium carbonate), do so cautiously and avoid making the solution strongly basic.[2] Work efficiently to minimize the time the ester is in contact with the aqueous phase. 3. Optimize extraction: Perform multiple extractions with a suitable organic solvent like ethyl acetate or ether to maximize the recovery of this compound.[2]
Low Yield After Purification 1. Product loss during extraction: As described above. 2. Excessive use of recrystallization solvent: Using too much solvent will result in a significant amount of product remaining in the mother liquor.[3] 3. Adsorption onto drying agents or filter media: The polar nature of the product can lead to loss on silica or other polar materials. 4. Product loss during distillation: Bumping of the liquid or improper vacuum can lead to loss of material.1. Ensure complete extraction: See above. 2. Minimize recrystallization solvent: Use the minimum amount of hot solvent required to dissolve the crude product. If the yield is low, you can try to recover more product by concentrating the mother liquor and performing a second crystallization.[3] 3. Pre-saturate silica plugs: If filtering through a silica plug to remove baseline impurities, pre-elute the plug with your solvent system. 4. Use proper distillation technique: Employ a stir bar or boiling chips to prevent bumping.[4] Ensure all joints are properly sealed for vacuum distillation.[4]
Product "Oils Out" During Recrystallization 1. Inappropriate solvent system: The chosen solvent may be too poor for the compound, causing it to separate as a liquid at a temperature above its melting point but below the boiling point of the solvent. 2. Cooling the solution too quickly: Rapid cooling can prevent the orderly formation of a crystal lattice.[3]1. Select a different solvent system: Good solvent pairs for polar compounds include heptane/ethyl acetate or methanol/water.[5] You are looking for a system where the product is soluble when hot but sparingly soluble when cold. 2. Slow cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help initiate crystallization.
Poor Separation During Column Chromatography 1. Incorrect mobile phase polarity: If the eluent is too polar, the product and impurities will elute too quickly with little separation. If it's not polar enough, the product will not move off the baseline. 2. Column overloading: Too much crude material has been loaded onto the column. 3. Improperly packed column: Channels or cracks in the stationary phase lead to poor separation.[6]1. Optimize the mobile phase with TLC: Before running the column, test different solvent systems (e.g., varying ratios of petroleum ether/ethyl acetate) using TLC.[7] Aim for an Rf value of 0.2-0.4 for the this compound.[7] 2. Use an appropriate amount of silica: A general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude product by weight, depending on the difficulty of the separation. 3. Pack the column carefully: Use a slurry method to pack the column, ensuring a homogenous and even bed of silica gel.[6]
Product is a Clear Orange to Brown Liquid This is the expected appearance of this compound.[8]This is not necessarily an issue of purity, but if a colorless product is desired, treatment with activated charcoal during recrystallization may help, though this can reduce yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities arise from the synthesis process and include:

  • Unreacted Isonicotinic Acid: Due to incomplete esterification.

  • Water and Methanol: Residual solvents from the reaction.[1]

  • Positional Isomers: If the starting material contained impurities, you might have methyl nicotinate (from nicotinic acid) and methyl picolinate (from picolinic acid).[1]

  • Hydrolysis Product: Isonicotinic acid can be reformed if the ester is exposed to water, especially under acidic or basic conditions.[1]

Q2: Which purification technique is best for my crude this compound?

A2: The choice of purification technique depends on the nature of the impurities:

  • Aqueous Wash/Extraction: This is a crucial first step to remove water-soluble impurities like residual acid, base, and salts.

  • Vacuum Distillation: This is highly effective for removing non-volatile impurities, such as residual isonicotinic acid and salts.

  • Column Chromatography: This is the most powerful technique for separating this compound from impurities with similar polarities, such as positional isomers.[9]

  • Recrystallization: While this compound has a low melting point (8-8.5 °C), recrystallization from a suitable solvent at low temperatures can be used for final polishing if solid.

Q3: How can I monitor the purity of my this compound during purification?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification.[10] Use a silica gel plate and a mobile phase such as a mixture of petroleum ether and ethyl acetate. The product and impurities can be visualized under a UV lamp.[7] For a more quantitative assessment, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.[1]

Q4: What are the key physical properties of this compound relevant to purification?

A4: Knowing these properties is essential for planning your purification strategy:

  • Boiling Point: 207-209 °C at atmospheric pressure.[8] This allows for purification by vacuum distillation at a lower temperature to prevent degradation.

  • Melting Point: 8-8.5 °C.[8]

  • Solubility: Slightly soluble in water, but soluble in organic solvents like chloroform, ethyl acetate, and ether.[2][8]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the purification of this compound. Note that yields are highly dependent on the success of the preceding reaction and the care taken during purification.

ParameterDistillationColumn ChromatographyRecrystallization
Typical Purity Achieved >98%>99%>99% (if solid)
Typical Yield 65-85%70-90%50-80%
Key Conditions Pressure: <1 mmHg Temperature: ~92 °C at 8 mmHgStationary Phase: Silica Gel Mobile Phase: Petroleum Ether/Ethyl Acetate (e.g., 9:1)[10]Solvent System: Hexane/Ethyl Acetate or similar non-polar/polar mix

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is ideal for removing non-volatile impurities like salts and unreacted isonicotinic acid.

  • Setup: Assemble a vacuum distillation apparatus, ensuring all glass joints are properly greased and sealed. Use a stir bar in the distillation flask to ensure smooth boiling.[4]

  • Sample Preparation: Ensure the crude this compound is dry (e.g., by treating the organic extract with anhydrous sodium sulfate) and free of solvent.

  • Distillation:

    • Begin stirring and apply vacuum. The pressure should drop to below 10 mmHg.

    • Gently heat the distillation flask using a heating mantle.

    • Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask.

    • Increase the temperature to distill the this compound. Collect the fraction that distills at the expected temperature for the pressure you have achieved (e.g., ~92 °C at 8 mmHg).

  • Completion: Once the product has distilled, remove the heat source and allow the apparatus to cool completely before slowly reintroducing air into the system.[4]

Protocol 2: Purification by Column Chromatography

This method is effective for separating the product from impurities of similar polarity.

  • TLC Analysis: Determine an optimal mobile phase using TLC. A good starting point is a 9:1 mixture of petroleum ether and ethyl acetate.[10] The target compound should have an Rf value of approximately 0.2-0.4.[7]

  • Column Packing:

    • Prepare a slurry of silica gel in the mobile phase.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[6]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully add the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the mobile phase, collecting fractions in test tubes.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization

Purification Workflow Diagram

The following diagram illustrates the decision-making process for purifying crude this compound after the initial aqueous workup.

PurificationWorkflow Purification Workflow for Crude this compound start Crude this compound (Post-Workup) check_impurities Analyze Impurity Profile (e.g., by TLC) start->check_impurities non_volatile Presence of Non-Volatile Impurities? (e.g., Isonicotinic Acid, Salts) check_impurities->non_volatile distillation Vacuum Distillation non_volatile->distillation Yes isomers Presence of Isomers or Close-Polarity Impurities? non_volatile->isomers No distillation->isomers chromatography Column Chromatography isomers->chromatography Yes final_product Pure this compound isomers->final_product No chromatography->final_product

Caption: Decision tree for selecting the appropriate purification technique.

References

overcoming challenges in the scale-up of methyl isonicotinate production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of methyl isonicotinate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for both laboratory and industrial synthesis of this compound is the Fischer-Speier esterification. This process involves the reaction of isonicotinic acid with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, under reflux conditions.[1] The reaction is reversible, and therefore, measures are often taken to drive the equilibrium towards the product side.[2]

Q2: What are the primary challenges when scaling up this compound production from the lab to an industrial scale?

A2: Scaling up the production of this compound introduces several challenges that are less prominent at the laboratory scale. These include:

  • Heat Management: The esterification reaction is exothermic, and the heat generated needs to be carefully managed in large reactors to prevent thermal runaway.[3][4][5] As the reactor volume increases, the surface area-to-volume ratio decreases, making heat dissipation less efficient.[6]

  • Water Removal: Water is a byproduct of the esterification reaction, and its presence can shift the equilibrium back towards the starting materials, reducing the yield.[7][8][9] Efficient removal of water is crucial at an industrial scale.

  • Mixing and Mass Transfer: Ensuring uniform mixing of reactants and catalyst in a large-volume reactor is critical for achieving consistent reaction rates and preventing localized overheating or side reactions.

  • Work-up and Purification: Handling large volumes of solvents for extraction and neutralization, as well as performing large-scale distillations for purification, can be logistically challenging and require specialized equipment.

Q3: How does the presence of water affect the yield of this compound, and how can it be mitigated at a large scale?

A3: Water negatively impacts the yield by promoting the reverse reaction, the hydrolysis of the ester back to isonicotinic acid and methanol.[8][10] Furthermore, water can deactivate the sulfuric acid catalyst by preferentially solvating the protons, thereby reducing its catalytic activity.[8][10]

At an industrial scale, water can be removed by:

  • Azeotropic Distillation: Using a solvent like toluene that forms a low-boiling azeotrope with water allows for its continuous removal from the reaction mixture using a Dean-Stark apparatus.[7]

  • Using a Large Excess of Methanol: Le Châtelier's principle dictates that a large excess of one of the reactants (methanol) can drive the equilibrium towards the formation of the product.

  • Employing Drying Agents: While more common in lab-scale, anhydrous salts can be used to sequester water.[2]

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Conversion

  • Question: My this compound synthesis is resulting in a low yield and analysis shows a significant amount of unreacted isonicotinic acid. What are the potential causes and how can I improve the conversion?

  • Answer: Low conversion in Fischer esterification is a common issue, often related to the reaction equilibrium. Here are the primary causes and troubleshooting steps:

    • Insufficient Catalyst: Ensure the correct catalytic amount of concentrated sulfuric acid is used.

    • Presence of Water: Water in the starting materials or generated during the reaction can inhibit the process.[8][9][10]

      • Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried. For scale-up, implement continuous water removal via azeotropic distillation.[7]

    • Inadequate Reaction Time or Temperature: The reaction may not have reached equilibrium.

      • Solution: Increase the reflux time and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction temperature is maintained at the boiling point of the solvent.

    • Inefficient Mixing: In larger reactors, poor mixing can lead to non-uniform reaction conditions.

      • Solution: Optimize the agitation speed and ensure the reactor design promotes efficient mixing.

Logical Relationship Diagram: Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of This compound check_water Is there excess water in the reaction? start->check_water check_catalyst Is the catalyst concentration and activity sufficient? check_water->check_catalyst No solution_water Use anhydrous reagents. Implement water removal (e.g., Dean-Stark). check_water->solution_water Yes check_conditions Are reaction time and temperature optimal? check_catalyst->check_conditions Yes solution_catalyst Verify catalyst loading. Consider fresh catalyst. check_catalyst->solution_catalyst No check_mixing Is mixing efficient at the current scale? check_conditions->check_mixing Yes solution_conditions Increase reflux time. Monitor reaction progress (TLC/HPLC). Ensure correct temperature. check_conditions->solution_conditions No solution_mixing Optimize agitation speed. Evaluate reactor geometry. check_mixing->solution_mixing No

Caption: Troubleshooting logic for low yield in this compound synthesis.

Issue 2: Product Purity Issues and By-product Formation

  • Question: After work-up, my this compound is impure. What are the likely impurities and how can I improve the purity?

  • Answer: Impurities in the final product can arise from unreacted starting materials, side reactions, or degradation during work-up.

    • Common Impurities:

      • Isonicotinic Acid: Unreacted starting material.

      • Methanol: Residual solvent.

      • Water: From the reaction or work-up.

      • Sulfuric Acid/Salts: Residual catalyst or salts formed during neutralization.

      • Side Products: At higher temperatures, dehydration of methanol can lead to the formation of dimethyl ether. Other potential by-products can arise from impurities in the starting materials.

    • Purification Strategies:

      • Neutralization and Extraction: After the reaction, the mixture should be cooled and neutralized with a base (e.g., sodium bicarbonate or sodium carbonate solution) to remove the acid catalyst. The product is then extracted into a suitable organic solvent.[1][11]

      • Washing: The organic layer should be washed with brine to remove residual water and water-soluble impurities.

      • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

      • Distillation: Fractional distillation under reduced pressure is an effective method for purifying this compound, especially at a larger scale, as it can separate the product from less volatile impurities.[12]

      • Column Chromatography: For very high purity, especially at the lab scale, silica gel column chromatography can be employed.[11]

Quantitative Data

Table 1: Effect of Water on Sulfuric Acid Catalyst Activity in Esterification

Initial Water Concentration (% v/v)Relative Catalyst Activity (%)
0100
1~50
2~30
5~10

Data adapted from studies on the effect of water on sulfuric acid catalyzed esterification, indicating a significant drop in catalyst activity with increasing water content.[8][10]

Table 2: Typical Yields for Methyl Nicotinate/Isonicotinate Synthesis

Synthesis MethodCatalystScaleReported Yield (%)Reference
Fischer EsterificationH₂SO₄Lab23.39[1]
Fischer EsterificationMoO₃/SiO₂Lab~79[13]
HydrogenolysisPd/CLab81-89[14]
TransesterificationSodium MethoxideIndustrial83-87[15]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound via Fischer Esterification

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isonicotinic acid (1.0 eq).

    • Add an excess of anhydrous methanol (e.g., 10-20 eq).

    • While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. The addition is exothermic and should be done in an ice bath to control the temperature.[12]

  • Reaction:

    • Heat the mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC until the isonicotinic acid spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add the mixture to a saturated solution of sodium bicarbonate or sodium carbonate to neutralize the sulfuric acid. Be cautious as this will evolve CO₂ gas.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Combine Isonicotinic Acid, Methanol, and H₂SO₄ reflux 2. Heat to Reflux (4-6 hours) reactants->reflux monitor 3. Monitor by TLC reflux->monitor cool 4. Cool to Room Temp. monitor->cool neutralize 5. Neutralize with NaHCO₃ cool->neutralize extract 6. Extract with Organic Solvent neutralize->extract wash_dry 7. Wash and Dry Organic Layer extract->wash_dry concentrate 8. Concentrate under Vacuum wash_dry->concentrate purify 9. Purify by Distillation or Chromatography concentrate->purify

Caption: General workflow for the laboratory synthesis of this compound.

Protocol 2: Key Considerations for Scale-Up

  • Reactor and Equipment:

    • Use a glass-lined or stainless steel reactor with appropriate corrosion resistance to strong acids.

    • Ensure the reactor is equipped with a powerful overhead stirrer for efficient agitation.

    • The reactor must have a reliable cooling system (e.g., a jacket with a circulating coolant) to manage the reaction exotherm.[3][4][5]

  • Reagent Addition:

    • For large-scale reactions, the addition of concentrated sulfuric acid should be done slowly and with efficient cooling to prevent a rapid temperature increase.

    • Consider a semi-batch process where one of the reactants is added gradually to control the rate of heat generation.[6]

  • Water Removal:

    • If using an entraining solvent like toluene, equip the reactor with a Dean-Stark trap to continuously remove water.

  • Process Monitoring:

    • Install probes to monitor the reaction temperature and pressure in real-time.

    • Utilize Process Analytical Technology (PAT) for in-line monitoring of the reaction progress to determine the optimal endpoint.

  • Safety Precautions:

    • All personnel should wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

    • Ensure the reaction is conducted in a well-ventilated area.

    • Have an emergency quenching plan in place in case of a thermal runaway.[6]

This technical support center provides a foundational understanding of the challenges and solutions in this compound production. For specific and complex issues, further consultation and experimental investigation are recommended.

References

side reactions and byproducts in methyl isonicotinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of methyl isonicotinate.

Troubleshooting Guides (Question & Answer Format)

Issue 1: Low Yield of this compound

  • Question: My reaction resulted in a significantly lower yield of this compound than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields in this compound synthesis, typically performed via Fischer esterification, can stem from several factors:

    • Incomplete Reaction: The Fischer esterification is a reversible reaction.[1][2][3][4][5] To drive the equilibrium towards the product, consider the following:

      • Excess Alcohol: Use a large excess of methanol to shift the equilibrium forward.[1][5]

      • Water Removal: Ensure all reagents and glassware are dry, as the presence of water can reverse the reaction.[1][4][5][6] While not always practical in this specific synthesis, techniques like azeotropic distillation with a suitable solvent could be employed.

      • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration (e.g., 4.5 hours or more) to reach completion.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]

    • Loss During Work-up and Purification:

      • Incomplete Extraction: this compound is typically extracted from the neutralized reaction mixture. Ensure efficient extraction by performing multiple extractions with a suitable organic solvent like ether or ethyl acetate.[7][8]

      • Suboptimal pH for Extraction: After quenching the reaction, ensure the aqueous layer is made sufficiently alkaline (e.g., with sodium carbonate) to deprotonate any remaining isonicotinic acid and minimize its extraction into the organic layer.[7][9]

Issue 2: The Final Product is Dark-Colored or Contains Insoluble Material

  • Question: My purified this compound has a dark orange/brown color, or I observed insoluble, dark material in my reaction flask. What causes this and how can I prevent it?

  • Answer: The appearance of dark colors or insoluble materials can indicate the formation of byproducts or degradation.

    • Potential Cause: Polymerization or Side Reactions. At elevated temperatures, pyridine derivatives can be susceptible to polymerization or other side reactions, leading to colored impurities.[6]

    • Troubleshooting Steps:

      • Temperature Control: While reflux is necessary, avoid excessive heating. Ensure the temperature is controlled and uniform.

      • Inert Atmosphere: Although not always reported for this specific synthesis, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions that may lead to colored impurities.[6]

      • Purification: If colored impurities are present in the final product, purification by column chromatography on silica gel is an effective method to obtain a pure, colorless to pale oil product.[8]

Issue 3: Presence of Unreacted Isonicotinic Acid in the Final Product

  • Question: My NMR or LC-MS analysis shows the presence of the starting material, isonicotinic acid, in my final product. How can I remove it?

  • Answer: The presence of unreacted isonicotinic acid is a common issue resulting from an incomplete reaction or inefficient purification.

    • Improving the Reaction: As mentioned in "Issue 1," driving the esterification reaction to completion is key. This can be achieved by using excess methanol and ensuring a sufficient reaction time.[1][5]

    • Improving the Purification:

      • Base Wash: During the work-up, washing the organic extract with an aqueous basic solution (e.g., saturated sodium bicarbonate or sodium carbonate solution) will convert the acidic isonicotinic acid into its water-soluble salt, which will then be removed into the aqueous layer.[10]

      • Column Chromatography: If a base wash is insufficient, column chromatography is a reliable method to separate the more polar isonicotinic acid from the less polar this compound.[1][8]

Frequently Asked Questions (FAQs)

  • Q1: What is the most common method for synthesizing this compound?

    • A1: The most prevalent laboratory method is the Fischer esterification of isonicotinic acid with methanol, using a strong acid catalyst such as sulfuric acid.[1][7][8][9]

  • Q2: What are the typical reaction conditions for the Fischer esterification of isonicotinic acid?

    • A2: Typically, isonicotinic acid is suspended in an excess of methanol, and concentrated sulfuric acid is added cautiously. The mixture is then heated to reflux for several hours.[7][8]

  • Q3: How can I monitor the progress of the reaction?

    • A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[8] The disappearance of the isonicotinic acid spot and the appearance of the this compound spot indicate the reaction is proceeding.

  • Q4: What are the key safety precautions to take during the synthesis of this compound?

    • A4: this compound is known to cause skin and eye irritation.[9] Concentrated sulfuric acid is highly corrosive. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. The addition of sulfuric acid to methanol is exothermic and should be done carefully with cooling.[7]

  • Q5: What are the expected physical properties of pure this compound?

    • A5: Pure this compound is typically an orange/brown liquid.[9] It has a melting point of about 8-8.5 °C and a boiling point of approximately 207-209 °C.[11]

Quantitative Data Summary

ParameterValueReference
Reactant Ratios
Isonicotinic Acid : Methanol : Sulfuric Acid1 : 3.8 : 1.5 (molar ratio)[7]
Isonicotinic Acid : Methanol : Sulfuric Acid1 : 1.2 : 1.2 (molar ratio)[8]
Reaction Conditions
TemperatureReflux (approx. 65 °C)[7][8]
Reaction Time4.5 hours[7]
Yield
Crude Yield~65%[7]
Purified Yield~80%[8]

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification

This protocol is a synthesis of procedures described in the literature.[7][8]

Materials:

  • Isonicotinic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Sodium carbonate

  • Ether or Ethyl acetate (for extraction)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend isonicotinic acid (e.g., 0.1 mol) in anhydrous methanol (e.g., 0.4 mol). Cool the mixture in an ice bath.

  • Acid Addition: With constant stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.15 mol) dropwise to the mixture, ensuring the temperature remains low.

  • Reflux: Once the addition is complete, remove the ice bath and heat the mixture to reflux. Continue refluxing for approximately 4.5 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture onto ice.

    • Neutralize the mixture by slowly adding a saturated solution of sodium carbonate until the solution is alkaline.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer multiple times with ether or ethyl acetate.

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal and Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator to yield crude this compound.

    • If necessary, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether and ethyl acetate).[8]

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Mix Isonicotinic Acid and Methanol B Add Sulfuric Acid (Catalyst) A->B C Reflux B->C D Quench with Ice & Neutralize C->D E Extract with Organic Solvent D->E F Wash & Dry Organic Layer E->F G Solvent Removal F->G H Column Chromatography (Optional) G->H I Pure Methyl Isonicotinate H->I

Caption: Experimental workflow for the synthesis and purification of this compound.

Side_Reactions Reactants Isonicotinic Acid + Methanol Product This compound Reactants->Product H₂SO₄, Reflux Polymer Polymerization Products (Dark-colored) Reactants->Polymer High Temperature Unreacted Unreacted Isonicotinic Acid Product->Unreacted Incomplete Reaction (Equilibrium)

Caption: Main reaction pathway and potential side reactions in this compound synthesis.

Troubleshooting_Tree cluster_low_yield Low Yield cluster_impurity Impure Product Start Problem Encountered Q1 Check Reaction Completion (TLC) Start->Q1 Q2 Product Dark-colored? Start->Q2 A1_incomplete Increase Reflux Time Use Excess Methanol Q1->A1_incomplete No A1_complete Review Work-up & Extraction Efficiency Q1->A1_complete Yes A2_yes Consider Temperature Control Purify by Chromatography Q2->A2_yes Yes Q3 Unreacted Starting Material? Q2->Q3 No A3_yes Improve Base Wash During Work-up Q3->A3_yes Yes

Caption: A logical troubleshooting guide for common issues in this compound synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Methyl Isonicotinate Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing the derivatization of methyl isonicotinate.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the derivatization of this compound, providing potential causes and solutions in a straightforward question-and-answer format.

FAQ 1: Low or No Product Yield

Question: I am getting a low yield or no desired product in my derivatization reaction. What are the common causes and how can I troubleshoot this?

Answer: Low or no product yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is crucial.

Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • Are your reagents pure and anhydrous? this compound and many derivatizing agents are sensitive to moisture, which can lead to hydrolysis of the ester and inactivation of reagents. Ensure all solvents and reagents are thoroughly dried.

    • Is the stoichiometry correct? An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of side products. Carefully check your calculations and consider using a slight excess of the derivatizing agent.

  • Reaction Conditions:

    • Is the temperature appropriate? Many derivatization reactions require heating to proceed at a reasonable rate. Conversely, excessive heat can lead to decomposition of reactants or products. Start with the recommended temperature from a literature procedure and optimize in small increments (e.g., 10 °C).

    • Is the reaction time sufficient? Some reactions are slow and require extended periods to reach completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Reaction Work-up:

    • Could you be losing your product during extraction or purification? Your derivatized product may have different solubility properties than the starting material. Ensure you are using the correct solvents for extraction and that your purification method (e.g., column chromatography, recrystallization) is optimized for your target molecule.

FAQ 2: Presence of Multiple Products or Impurities

Question: My reaction mixture shows multiple spots on TLC or multiple peaks in GC/HPLC analysis. What are the likely side reactions and how can I minimize them?

Answer: The formation of multiple products indicates that side reactions are occurring. For this compound, several side reactions are common depending on the reagents and conditions used.

Common Side Reactions and Solutions:

Side ReactionDescriptionHow to Minimize
Hydrolysis The methyl ester group is hydrolyzed back to the carboxylic acid (isonicotinic acid) by water.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
N-Alkylation vs. C-Alkylation In reactions involving alkylating agents, both the pyridine nitrogen and other positions on the ring can be alkylated.The position of substitution is highly dependent on the reaction conditions (solvent, temperature, and catalyst). Careful optimization of these parameters is necessary to favor the desired isomer.
Transesterification If an alcohol other than methanol is present (e.g., as a solvent), the methyl ester can be exchanged for a different alkyl ester.Use a non-alcoholic solvent or the same alcohol as the ester (methanol).
Ring Opening Under harsh basic conditions, the pyridine ring can be susceptible to cleavage.Use milder bases and avoid excessively high temperatures.

Experimental Protocols

Below are detailed methodologies for key derivatization reactions of this compound.

Protocol 1: Synthesis of Isonicotinic Acid Hydrazide

This protocol describes the conversion of a related compound, isonicotinamide, to isonicotinic acid hydrazide, a key derivative. The principles are directly applicable to the hydrazinolysis of this compound.

Materials:

  • Isonicotinamide (or this compound)

  • Hydrazine Hydrate (100%)

  • Methanol (or other C1-C3 alcohol)

  • Glycerine bath

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve isonicotinamide in methanol in a round-bottom flask. A typical ratio is approximately 1:2 to 1:4 w/v (e.g., 25 g in 50-100 mL of methanol).[1][2]

  • Add hydrazine hydrate to the solution. A slight molar excess of hydrazine hydrate is often used.

  • Heat the reaction mixture to reflux (around 110 °C) using a glycerine bath.[1][2]

  • Maintain reflux for approximately 4 hours.[1][2]

  • After the reaction is complete, distill off the alcohol solvent.

  • The solid product, isonicotinic acid hydrazide, can be collected while still hot.

Optimization Data (from a similar synthesis):

The following table summarizes the results from a series of experiments to optimize the synthesis of isonicotinic acid hydrazide from isonicotinamide, demonstrating the effect of reactant ratios and temperature on yield.

ExperimentIsonicotinamide (g)Methanol (g)Hydrazine Hydrate (g)Temperature (°C)Yield (%)
19.9977.97 (Absolute Alcohol)10.1011597.34
219.4039.4914.1411099.49
324.9939.4820.2011096.03

Data adapted from a patent for the synthesis of isonicotinic acid hydrazide from isonicotinamide.[1][2]

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) - Fluorination

This protocol details the replacement of a nitro group on a this compound derivative with a fluoride, a common strategy in medicinal chemistry.

Materials:

  • Methyl 3-nitropyridine-4-carboxylate

  • Cesium Fluoride (CsF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Pentane

  • Distilled Water

  • Nitrogen atmosphere setup

  • Flash chromatography system

Procedure:

  • To a solution of methyl 3-nitropyridine-4-carboxylate (1 equivalent) in dry DMSO, add cesium fluoride (5 equivalents).[3]

  • Heat the reaction mixture to 120 °C under a nitrogen atmosphere for 90 minutes.[3]

  • Monitor the reaction for the complete consumption of the starting material by TLC (e.g., using a 4:1 EtOAc/pentane mobile phase).[3]

  • After completion, cool the reaction mixture and add distilled water.

  • Extract the product with ethyl acetate (3 times).[3]

  • Combine the organic layers and concentrate in vacuo.

  • Purify the crude product by flash chromatography (e.g., using a 4:1 EtOAc/pentane mobile phase) to yield the pure methyl 3-fluoropyridine-4-carboxylate.[3]

Visualizations

Experimental Workflow for Reaction Optimization

This diagram illustrates a typical workflow for optimizing a chemical derivatization reaction.

G start Define Reaction & Objective lit_review Literature Review of Similar Reactions start->lit_review initial_exp Initial Experiment Based on Literature lit_review->initial_exp analysis1 Analyze Results (TLC, GC/MS, NMR) initial_exp->analysis1 optimization Identify Key Parameters for Optimization (Temperature, Time, Stoichiometry, Catalyst) analysis1->optimization Suboptimal? final_protocol Establish Final Optimized Protocol analysis1->final_protocol Optimal? doe Design of Experiments (DoE) or One-Factor-at-a-Time (OFAT) optimization->doe opt_exp Perform Optimization Experiments doe->opt_exp analysis2 Analyze Optimization Results opt_exp->analysis2 analysis2->final_protocol Optimal? troubleshooting Troubleshoot Unexpected Results analysis2->troubleshooting Unexpected? troubleshooting->optimization

Caption: A logical workflow for optimizing chemical reaction conditions.

Troubleshooting Logic for Low Product Yield

This diagram outlines a decision-making process for troubleshooting low-yielding reactions.

G start Low Product Yield Observed check_reagents Verify Reagent Purity, Anhydrous Conditions, and Stoichiometry start->check_reagents reagent_issue Prepare Fresh Reagents / Recalculate Stoichiometry check_reagents->reagent_issue Issue Found check_conditions Review Reaction Conditions (Temperature, Time) check_reagents->check_conditions No Issue reagent_issue->start Re-run Reaction conditions_issue Systematically Vary Temperature and Time check_conditions->conditions_issue Issue Found check_workup Analyze Aqueous and Organic Layers / Check Purification Steps check_conditions->check_workup No Issue conditions_issue->start Re-run Reaction workup_issue Modify Extraction Solvents / Optimize Purification check_workup->workup_issue Issue Found re_evaluate Re-evaluate Reaction Mechanism / Consider Alternative Routes check_workup->re_evaluate No Issue workup_issue->start Re-run Reaction

Caption: A troubleshooting decision tree for low product yield.

Signaling Pathway for Nicotinic Acid (a this compound Derivative)

This compound can be hydrolyzed to isonicotinic acid (an isomer of nicotinic acid). Nicotinic acid is known to exert its physiological effects, such as vasodilation, through the G protein-coupled receptor GPR109A.

G cluster_cell Cell Membrane GPR109A GPR109A Receptor G_protein Gi/Gq Protein GPR109A->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates AC Adenylate Cyclase (AC) G_protein->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA Vasodilation Vasodilation PKC->Vasodilation Ca_release->Vasodilation Nicotinic_Acid Nicotinic Acid (from this compound Hydrolysis) Nicotinic_Acid->GPR109A binds to

Caption: Signaling pathway of nicotinic acid via the GPR109A receptor.

References

Technical Support Center: Methyl Isonicotinate Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of methyl isonicotinate and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in Suzuki coupling reactions involving this compound, an electron-deficient pyridine, can arise from several factors. The pyridine nitrogen's ability to coordinate with the palladium catalyst is a primary concern, potentially leading to catalyst inhibition.

Common Causes for Low Yield and Suggested Solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can bind to the palladium center, hindering its catalytic activity. To counteract this, employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can shield the palladium and prevent this inhibitory coordination.[1]

  • Inefficient Oxidative Addition: The carbon-halogen bond of the pyridine substrate may be less reactive, leading to a slow oxidative addition step, which is often rate-determining. Increasing the reaction temperature or screening different palladium catalysts and more electron-rich, bulky ligands can facilitate this step.[1]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical for the transmetalation step. A base is required to activate the boronic acid, forming a more nucleophilic boronate species. The solvent must be appropriate for all components of the reaction. Biphasic solvent systems like toluene/water or dioxane/water are common.[1]

  • Degradation of Reagents: Boronic acids can be unstable and prone to degradation, especially protodeboronation.[1] It is advisable to use fresh or properly stored boronic acids.

Q2: I am observing a significant amount of homocoupling byproducts. How can I minimize this side reaction?

Homocoupling, where two molecules of the boronic acid or two molecules of the halide couple with each other, is a common side reaction.

Strategies to Minimize Homocoupling:

  • Thorough Degassing: Oxygen can promote the homocoupling of boronic acids. It is crucial to rigorously degas the reaction mixture and solvents. This can be achieved by methods such as freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the mixture.[1]

  • Use a Pd(0) Source: Using a Pd(II) precatalyst, such as Pd(OAc)₂, requires an in-situ reduction to the active Pd(0) species. This reduction can sometimes consume the boronic acid or phosphine ligand, leading to homocoupling. Starting with a Pd(0) source like Pd(PPh₃)₄ can help mitigate this.

Q3: Protodeboronation of my boronic acid seems to be an issue. What can I do to prevent this?

Protodeboronation is the cleavage of the C-B bond, replacing the boron group with a hydrogen atom, and is a common pathway for boronic acid degradation.

Methods to Prevent Protodeboronation:

  • Use of More Stable Boron Reagents: Boronic acids can be susceptible to protodeboronation, especially at higher temperatures and in the presence of water and a base. Using more stable derivatives can significantly improve reaction outcomes.

    • Boronic Esters: Pinacol esters (Bpin) are generally more stable than their corresponding boronic acids.

    • Potassium Trifluoroborate Salts: These salts are also more stable and can be used as an alternative to boronic acids.[1]

  • Anhydrous Conditions: While some Suzuki reactions require water, using anhydrous solvents can minimize protodeboronation.[1]

Q4: Can the ester group on this compound be cleaved under Suzuki coupling conditions?

Yes, if the reaction conditions are too harsh, particularly with strong bases and high temperatures in aqueous media, hydrolysis of the methyl ester to the corresponding carboxylic acid can occur. Using milder bases like K₂CO₃ or KF can help prevent this.[2]

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the impact of different catalysts, ligands, bases, and solvents on the yield of Suzuki coupling reactions with pyridine substrates, providing a guide for optimizing the reaction of this compound. The data is compiled from studies on structurally similar substrates.

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Yield (%)Notes
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100>90Buchwald ligands like SPhos are highly active for aryl chlorides and bromides.[3]
Pd(PPh₃)₄ (5)-K₃PO₄ (2.2)1,4-Dioxane/H₂O100Good to ExcellentA common catalyst, but may be less effective for challenging substrates.[4]
Pd₂(dba)₃ (1.5)XPhos (3.0)K₃PO₄ (2.0)THF80HighXPhos is another effective bulky phosphine ligand.[1]
PdCl₂(dppf) (3)-K₂CO₃ (3.0)MeCN/H₂O80~90A reliable catalyst for many Suzuki couplings.[5]
Pd(OAc)₂ (2)noneK₂CO₃ (2.0)Isopropanol/H₂O80Good to ExcellentLigandless conditions can sometimes be effective.[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Methyl 4-chloroisonicotinate

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • Methyl 4-chloroisonicotinate (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq.)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add methyl 4-chloroisonicotinate, the arylboronic acid, and the base.

  • Add the palladium catalyst and the phosphine ligand.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (repeat three times).[1]

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the Suzuki coupling of this compound.

Troubleshooting_Suzuki Start Low Yield or No Reaction CheckReagents Check Reagent Quality - Fresh Boronic Acid? - Catalyst/Ligand Purity? - Anhydrous Solvent? Start->CheckReagents CheckConditions Review Reaction Conditions - Temperature? - Base/Solvent Choice? - Degassing Thorough? Start->CheckConditions SideReactions Analyze for Side Products - Homocoupling? - Protodeboronation? Start->SideReactions OptimizeLigand Optimize Ligand - Use Bulky Ligands (e.g., SPhos, XPhos) CheckReagents->OptimizeLigand Reagents OK OptimizeTempBase Optimize Temp. & Base - Increase Temperature? - Screen Bases (K3PO4, Cs2CO3)? CheckConditions->OptimizeTempBase Conditions Suboptimal ImproveDegassing Improve Degassing - Freeze-Pump-Thaw? - Extended Purge? CheckConditions->ImproveDegassing O2 Contamination Suspected SideReactions->ImproveDegassing Homocoupling Observed UseStableBoron Use More Stable Boron Reagent - Pinacol Ester? - Trifluoroborate Salt? SideReactions->UseStableBoron Protodeboronation Observed Success Improved Yield OptimizeLigand->Success OptimizeTempBase->Success ImproveDegassing->Success UseStableBoron->Success

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Catalytic Cycle of Suzuki-Miyaura Coupling

This diagram outlines the key steps in the catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R1-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R1-Pd(II)Ln-R2 Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product forms ArylHalide R1-X ArylHalide->OxAdd + BoronicAcid R2-B(OR)2 BoronicAcid->Transmetal + Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Technical Support Center: Methyl Isonicotinate Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of methyl isonicotinate to prevent its degradation. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3] The recommended storage temperature is refrigerated (2-8°C).[1][4] It is crucial to keep the container tightly sealed to prevent moisture absorption and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1][2][4] The storage area should be away from heat, sparks, open flames, and direct sunlight.[3][5]

Q2: What substances are incompatible with this compound?

A2: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][2][3] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q3: What is the primary degradation pathway for this compound?

A3: The primary degradation pathway for this compound, particularly in the presence of moisture, is hydrolysis of the ester group to form isonicotinic acid and methanol. This reaction can be catalyzed by both acidic and basic conditions.

Q4: How can I tell if my this compound has degraded?

A4: Degradation may not always be visually apparent. However, signs of significant degradation could include a change in color or the presence of a precipitate. The most reliable way to assess the purity of your this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). An HPLC analysis can separate and quantify this compound and its primary degradation product, isonicotinic acid.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly low yield in a reaction using this compound. The starting material may have degraded during storage, leading to a lower concentration of the active ester.Verify the purity of the this compound using a validated analytical method like HPLC. If degradation is confirmed, procure a fresh batch of the reagent and ensure it is stored under the recommended conditions.
Appearance of an unknown peak in my reaction mixture by HPLC. This could be a degradation product of this compound, such as isonicotinic acid, which might interfere with your reaction or analysis.Analyze a sample of your stored this compound by HPLC to confirm the presence of impurities. Compare the retention time of the unknown peak with a standard of isonicotinic acid.
Inconsistent experimental results when using the same batch of this compound over time. The compound may be degrading slowly due to improper storage, leading to variability in its effective concentration.Review your storage procedures. Ensure the container is always tightly sealed after use and stored in a refrigerator under an inert atmosphere. For frequent use, consider aliquoting the material into smaller, single-use vials to minimize exposure of the bulk material to air and moisture.

Quantitative Data on Degradation

Table 1: Illustrative Degradation of a Nicotinate Ester under Forced Hydrolysis

ConditionTime (hours)Temperature (°C)% Degradation (Illustrative)Primary Degradant
0.1 M HCl2460~15%Isonicotinic Acid
0.1 M NaOH825~25%Isonicotinic Acid
Purified Water7260~5%Isonicotinic Acid

Table 2: Illustrative Degradation of a Nicotinate Ester under Other Forced Conditions

ConditionDuration% Degradation (Illustrative)Observations
Oxidative (3% H₂O₂)24 hours< 5%Minor degradation observed.
Thermal (Solid state)48 hours at 80°C< 2%Generally stable to dry heat.
Photolytic (Solid state)Exposed to UV light (254 nm) for 24 hours< 2%Generally stable to photolytic stress.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Analysis of this compound

This protocol describes a general HPLC method suitable for separating and quantifying this compound and its primary degradation product, isonicotinic acid.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • Isonicotinic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of phosphate buffer and acetonitrile (e.g., 80:20 v/v). The exact conditions should be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 263 nm

  • Injection Volume: 10 µL

3. Preparation of Solutions:

  • Standard Stock Solutions (1000 µg/mL): Accurately weigh and dissolve approximately 25 mg of this compound and isonicotinic acid reference standards in separate 25 mL volumetric flasks with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solutions in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Accurately weigh a sample of this compound, dissolve it in methanol, and dilute it with the mobile phase to a concentration within the calibration range.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks for this compound and isonicotinic acid based on their retention times compared to the standards.

  • Quantify the amount of each compound by comparing the peak areas to the calibration curve.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.

1. Acid Hydrolysis:

  • Dissolve a known concentration of this compound in 0.1 M HCl.

  • Heat the solution at 60°C for a specified period (e.g., 24 hours).

  • At various time points, withdraw samples, neutralize them with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve a known concentration of this compound in 0.1 M NaOH.

  • Keep the solution at room temperature for a specified period (e.g., 8 hours).

  • At various time points, withdraw samples, neutralize them with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve a known concentration of this compound in a 3% solution of hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At various time points, withdraw samples and dilute with the mobile phase for HPLC analysis.

4. Thermal Degradation (Solid State):

  • Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.

  • At the end of the study, dissolve the sample in methanol and dilute with the mobile phase for HPLC analysis.

5. Photolytic Degradation (Solid State):

  • Spread a thin layer of solid this compound in a shallow dish and expose it to a UV light source (e.g., 254 nm) for 24 hours.

  • A control sample should be kept in the dark under the same temperature conditions.

  • After exposure, dissolve the samples in methanol and dilute with the mobile phase for HPLC analysis.

Visualizations

Degradation_Pathway methyl_isonicotinate This compound hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) methyl_isonicotinate->hydrolysis isonicotinic_acid Isonicotinic Acid hydrolysis->isonicotinic_acid methanol Methanol hydrolysis->methanol

Primary degradation pathway of this compound.

Experimental_Workflow cluster_storage Storage and Handling cluster_degradation Potential Degradation cluster_analysis Purity Assessment storage Store at 2-8°C under inert atmosphere hydrolysis Hydrolysis to Isonicotinic Acid storage->hydrolysis handling Keep container tightly sealed handling->hydrolysis incompatibles Avoid strong acids, bases, and oxidizing agents incompatibles->hydrolysis hplc Stability-Indicating HPLC Method hydrolysis->hplc quantification Quantify this compound and Degradants hplc->quantification

Logical workflow for preventing and assessing degradation.

References

Technical Support Center: Analysis of Methyl Isonicotinate Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in methyl isonicotinate. It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Impurities in this compound can originate from the synthesis process, degradation, or storage. Common impurities include:

  • Starting Materials: Unreacted isonicotinic acid is a primary impurity.

  • By-products of Synthesis: Positional isomers such as methyl picolinate and methyl nicotinate can form if the starting material contains isomeric impurities. Other by-products can arise from side reactions during the Fischer esterification process.[1][2]

  • Degradation Products: The primary degradation product is isonicotinic acid, formed by the hydrolysis of the ester.[3]

  • Residual Solvents: Methanol is commonly used in the synthesis and can be present as a residual solvent.

Q2: Which analytical technique is most suitable for impurity profiling of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for impurity profiling of this compound.[4] It allows for the separation and quantification of a wide range of impurities. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is also a powerful technique, particularly for volatile and semi-volatile impurities and for providing structural confirmation.[5]

Q3: How can I quantify impurities without a reference standard?

A3: While using certified reference standards is the most accurate method, quantification without a specific standard is possible in some cases. For HPLC-UV, if the impurity has a similar chromophore to the main compound, you can use the relative response factor (RRF) to estimate its concentration. Charged Aerosol Detection (CAD) is another HPLC detection method that provides a more universal response for non-volatile compounds, allowing for estimation without a specific standard.[6]

Q4: What are the key considerations for HPLC method development for this compound and its impurities?

A4: Key considerations include:

  • Column Selection: A C18 reversed-phase column is a good starting point. For polar impurities that are poorly retained, a polar-embedded or mixed-mode column might be necessary.[7][8]

  • Mobile Phase pH: The pH of the mobile phase is critical for controlling the retention and peak shape of basic pyridine compounds. Operating at a low pH (around 2-3) can help to protonate residual silanols on the column and improve peak symmetry.[7]

  • Buffer Selection: A buffer is necessary to maintain a stable pH. Phosphate or acetate buffers are commonly used. The buffer concentration should be sufficient (typically 10-50 mM) to provide good peak shape.[9]

Troubleshooting Guides

HPLC-UV Analysis

Problem 1: Peak tailing for this compound and its basic impurities.

  • Possible Cause A: Secondary interactions with residual silanols on the column. Pyridine compounds are basic and can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[9]

    • Solution:

      • Lower the mobile phase pH: Adjust the pH to 2-3 with an acid like phosphoric acid or formic acid. This protonates the silanol groups, reducing their interaction with the basic analytes.

      • Use a silanol suppressing agent: Add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase to compete with the analytes for active sites. Note that TEA can suppress ionization in mass spectrometry.

      • Use an end-capped column or a column with a different stationary phase: Modern, high-purity silica columns with effective end-capping have fewer free silanols. Alternatively, a polar-embedded or a CSH (Charged Surface Hybrid) column can provide better peak shape for basic compounds.[9]

  • Possible Cause B: Column Overload. Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or the injection volume.

Problem 2: Poor retention of polar impurities.

  • Possible Cause: The impurity is too polar for the reversed-phase column.

    • Solution:

      • Use a more aqueous mobile phase: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol). However, be cautious of "phase collapse" with highly aqueous mobile phases on some C18 columns.[7]

      • Consider a different column: A column with a more polar stationary phase, such as a cyano (CN) or a polar-embedded column, may provide better retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for very polar compounds.[8]

Problem 3: Co-elution of isomeric impurities (e.g., this compound, methyl nicotinate, and methyl picolinate).

  • Possible Cause: Insufficient selectivity of the chromatographic system.

    • Solution:

      • Optimize the mobile phase: Vary the organic modifier (e.g., switch from acetonitrile to methanol or use a combination), the pH, and the buffer concentration.

      • Change the column: A column with a different selectivity, such as a phenyl-hexyl or a biphenyl phase, might provide the necessary resolution.

      • Adjust the temperature: Changing the column temperature can alter the selectivity and improve separation.

GC-MS Analysis

Problem 1: Poor peak shape or peak broadening.

  • Possible Cause A: Active sites in the GC system. Isonicotinic acid, being a carboxylic acid, can interact with active sites in the injector or column.

    • Solution:

      • Derivatization: Convert the isonicotinic acid to its methyl ester (this compound) before analysis. This is often done for the analysis of the acid itself.[5]

      • Use a deactivated liner and column: Ensure that the injector liner and the GC column are properly deactivated to minimize interactions.

  • Possible Cause B: Improper injection technique.

    • Solution: Optimize the injection temperature and split ratio. A splitless injection may be necessary for trace-level impurities.

Problem 2: Difficulty in identifying impurities from the mass spectrum.

  • Possible Cause: Complex fragmentation patterns.

    • Solution:

      • Understand common fragmentation pathways: For this compound, expect fragmentation related to the loss of the methoxy group (•OCH3) and cleavage of the ester group. The pyridine ring itself is relatively stable.

      • Use a spectral library: Compare the obtained mass spectra with a commercial or in-house mass spectral library for tentative identification.

      • Analyze a reference standard: The most reliable way to confirm the identity of an impurity is to analyze a certified reference standard under the same conditions.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of impurities in this compound. Please note that these values can vary depending on the specific instrument, column, and method conditions.

Table 1: HPLC-UV Method Parameters and Performance Data

AnalyteTypical Retention Time (min)LOD (µg/mL)LOQ (µg/mL)
Isonicotinic Acid1.40.040.12
This compound5.6 - 7.3~0.05~0.15
Methyl NicotinateVaries0.01440.05
Methyl PicolinateVariesN/AN/A

Data compiled from various sources, including for the related compound methyl nicotinate.[3][4][10] The LOD for isonicotinic acid has been reported as low as 2 ppb with a specific mixed-mode column and UV detection at 200 nm.[10]

Table 2: GC-MS Method Parameters

ParameterTypical Value
Column DB-5 (30 m x 0.53 mm ID, 2.65 µm film thickness)
Carrier Gas Nitrogen or Helium
Injector Temperature 230 °C
Detector Temperature 250 °C
Oven Program 100°C (0 min) @ 10°C/min to 270°C (5 min)
Injection Volume 1 µL
Split Ratio 1:20

Based on a method for determining this compound.[5]

Experimental Protocols

HPLC-UV Method for Isonicotinic Acid Impurity

This protocol is a general guideline for the determination of isonicotinic acid in this compound.

1. Materials and Reagents:

  • This compound sample

  • Isonicotinic acid reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Phosphate buffer

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled at 25 °C

  • Detection Wavelength: 262 nm (or the λmax of isonicotinic acid)

  • Injection Volume: 10 µL

4. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of isonicotinic acid in the mobile phase (e.g., 100 µg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

5. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Identify the isonicotinic acid peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of isonicotinic acid in the sample using the calibration curve.

GC-MS Method for General Impurity Profiling

This protocol provides a starting point for the GC-MS analysis of volatile and semi-volatile impurities.

1. Materials and Reagents:

  • This compound sample

  • Methanol or other suitable solvent (GC grade)

  • Helium (ultra-high purity)

2. Instrumentation:

  • Gas chromatograph with a Mass Selective Detector (MSD)

  • Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)

3. GC-MS Conditions:

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Injector Temperature: 250 °C

  • Oven Program: 50 °C for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

4. Sample Preparation:

  • Dissolve the this compound sample in methanol to a concentration of approximately 1 mg/mL.

5. Analysis:

  • Inject the sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC).

  • Identify peaks corresponding to impurities.

  • Analyze the mass spectrum of each impurity peak for structural elucidation and compare with spectral libraries.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_processing Data Processing and Reporting sample This compound Sample dissolve Dissolve in appropriate solvent (e.g., mobile phase for HPLC, methanol for GC-MS) sample->dissolve hplc HPLC-UV Analysis dissolve->hplc Inject gcms GC-MS Analysis dissolve->gcms Inject chromatogram Obtain Chromatogram hplc->chromatogram gcms->chromatogram peak_id Identify Impurity Peaks (Retention Time / Mass Spectrum) chromatogram->peak_id quant Quantify Impurities (Calibration Curve / RRF) peak_id->quant report Generate Report quant->report

Caption: A general experimental workflow for the analysis of impurities in this compound.

troubleshooting_workflow start Problem Encountered (e.g., Peak Tailing) check_column Check Column (Age, Contamination, Voids) start->check_column check_mobile_phase Check Mobile Phase (pH, Buffer Strength, Composition) check_column->check_mobile_phase No solution_column Solution: Replace/Clean Column Use Guard Column check_column->solution_column Yes check_sample Check Sample (Concentration, Solvent) check_mobile_phase->check_sample No solution_mp Solution: Adjust pH Increase Buffer Strength Change Organic Modifier check_mobile_phase->solution_mp Yes check_instrument Check Instrument (Connections, Dead Volume) check_sample->check_instrument No solution_sample Solution: Dilute Sample Inject in Mobile Phase check_sample->solution_sample Yes solution_instrument Solution: Check Fittings Minimize Tubing Length check_instrument->solution_instrument Yes resolved Problem Resolved check_instrument->resolved No (Consult Manufacturer) solution_column->resolved solution_mp->resolved solution_sample->resolved solution_instrument->resolved

Caption: A logical troubleshooting workflow for common HPLC issues like peak tailing.

References

Technical Support Center: Strategies for Enhancing the Reactivity of Methyl Isonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with methyl isonicotinate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Amide Bond Formation

Question 1: My amide coupling reaction with this compound is slow or results in a low yield. What are the common causes and solutions?

Answer:

Slow or low-yielding amide coupling reactions involving this compound are common issues. The primary reason is that an ester is a relatively poor electrophile compared to an activated carboxylic acid. Direct amidation of esters (aminolysis) often requires harsh conditions (high temperature or pressure) which can be detrimental to complex molecules.

Troubleshooting Steps:

  • Convert to a More Reactive Intermediate: The most effective strategy is to first hydrolyze the this compound to isonicotinic acid and then use a standard coupling reagent.[1]

    • Hydrolysis: Mild basic hydrolysis (e.g., with LiOH in a THF/water mixture) or acidic hydrolysis (e.g., refluxing with dilute HCl) can convert the ester to the carboxylic acid.[2] Ensure complete removal of the hydrolysis reagents before proceeding.

    • Activation: The resulting isonicotinic acid can then be activated with a variety of coupling reagents.[1]

  • Choice of Coupling Reagent: If proceeding via the carboxylic acid, the choice of coupling reagent is critical. A variety of reagents are available, each with its own advantages.[1][3]

    • Carbodiimides: Reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common but can lead to racemization in chiral substrates. Additives like HOBt (1-hydroxybenzotriazole) can suppress this side reaction.[4]

    • Uronium/Aminium and Phosphonium Salts: Reagents like HBTU, HATU, or PyBOP are highly efficient and often provide faster reaction times and higher yields.[3]

  • Reaction Conditions:

    • Solvent: Use anhydrous, polar aprotic solvents like DMF, NMP, or DCM to ensure good solubility of reactants and avoid side reactions.[5]

    • Base: A non-nucleophilic base, such as DIEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine), is often required to neutralize acids formed during the reaction and to deprotonate amine salts.

    • Temperature: Most coupling reactions proceed well at room temperature. If the reaction is slow, gentle heating (40-50°C) may be beneficial, but monitor for side product formation.

  • Direct Aminolysis (If Hydrolysis is Not an Option):

    • Lewis Acid Catalysis: The addition of a Lewis acid can activate the ester carbonyl, making it more susceptible to nucleophilic attack.

    • High Temperature: As a last resort, heating the this compound and amine in a sealed tube may drive the reaction forward, but be aware of potential degradation.

Question 2: I am observing the hydrolysis of my methyl ester back to isonicotinic acid during my coupling reaction. How can I prevent this?

Answer:

The hydrolysis of the methyl ester is a common side reaction, especially if there is residual water in your reaction mixture.[2]

Preventative Measures:

  • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[2]

  • Reagent Purity: Ensure your amine reactant is not a hydrate and that any bases used are anhydrous.

  • pH Control: Avoid strongly acidic or basic conditions if possible, as both can catalyze hydrolysis.[6] If a base is required for the reaction, use a non-nucleophilic organic base like DIEA.

Category 2: Nucleophilic Aromatic Substitution (SNAr)

Question 3: I am trying to perform a nucleophilic aromatic substitution on the pyridine ring of this compound, but the reaction is not proceeding. How can I activate the ring?

Answer:

The pyridine ring is electron-deficient, which makes it more susceptible to nucleophilic attack than a benzene ring. However, for SNAr to occur, two conditions are generally required:

  • A strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[7]

  • A good leaving group (typically a halide).

This compound itself does not have a suitable leaving group on the ring. To enhance reactivity, you must first introduce one.

Strategies for Activation:

  • Halogenation: Introduce a halogen (e.g., Cl, Br) at a position activated by the pyridine nitrogen and the ester group.

  • Nitration: Introducing a nitro group, a very strong EWG, can significantly activate the ring for SNAr.[7][8] The nitro group itself can then sometimes act as a leaving group, or it can activate a halide leaving group elsewhere on the ring.

  • N-Oxide Formation: Oxidation of the pyridine nitrogen to an N-oxide enhances the electron-withdrawing nature of the ring system, making it more susceptible to nucleophilic attack.[9]

Experimental Protocols

Protocol 1: Two-Step Amide Coupling via Hydrolysis and Activation

This protocol describes the conversion of this compound to an amide via an intermediate isonicotinic acid.

Step A: Hydrolysis of this compound

  • Setup: Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.

  • Reagent Addition: Add lithium hydroxide (LiOH, 1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Workup: Once the reaction is complete, acidify the mixture to pH ~4 with 1M HCl. The isonicotinic acid may precipitate.

  • Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield isonicotinic acid. Ensure the product is thoroughly dried.

Step B: HBTU-Mediated Amide Coupling

  • Setup: Dissolve the dried isonicotinic acid (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Reagent Addition: Add HBTU (1.1 eq) and DIEA (2.5 eq). Stir for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel.

Data Summary

The following table summarizes typical conditions and outcomes for different amide coupling strategies. Yields are illustrative and highly dependent on the specific amine substrate used.

StrategyActivating/Coupling AgentBaseSolventTypical Temp.Typical TimeIllustrative Yield (%)Key Considerations
Two-Step HBTUDIEADMFRoom Temp4-12 h80-95%Highly efficient, broad substrate scope.[3]
Two-Step EDC/HOBtDIEA/NMMDCM/DMFRoom Temp12-24 h70-90%Cost-effective; HOBt minimizes side reactions.
Direct Aminolysis NoneNoneNone150-200°C24-48 h10-40%Harsh conditions, limited to simple amines.

Visualizations

Workflow for Amide Coupling

The following diagram illustrates the recommended workflow for converting this compound to an amide product.

G cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Amide Coupling Start This compound Hydrolysis Add LiOH, THF/H2O Start->Hydrolysis Acid Isonicotinic Acid Hydrolysis->Acid Activation Add HBTU, DIEA, Amine in DMF Acid->Activation Product Amide Product Activation->Product

Caption: Recommended two-step workflow for amide synthesis.

Signaling Pathway for Ester Activation

This diagram shows the general principle of activating a carboxylic acid for amide bond formation using a uronium-based coupling reagent like HBTU.

G IsonicotinicAcid Isonicotinic Acid (R-COOH) ActiveEster Activated OBT Ester (Highly Electrophilic) IsonicotinicAcid->ActiveEster + HBTU - HOBt byproduct HBTU HBTU Amide Amide Product (R-CONHR') ActiveEster->Amide + Amine Amine Amine (R'-NH2)

Caption: Activation of isonicotinic acid with HBTU.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Methyl Isonicotinate and Ethyl Isonicotinate in Nucleophilic Acyl Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of methyl isonicotinate and ethyl isonicotinate, two key intermediates in the synthesis of various pharmaceutical compounds, most notably isoniazid, a first-line antituberculosis drug. This analysis is based on established principles of organic chemistry and available experimental data.

Executive Summary

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and ethyl isonicotinate is presented in Table 1. These properties are essential for understanding their behavior in reaction media and for the development of synthetic protocols.

PropertyThis compoundEthyl Isonicotinate
Molecular Formula C₇H₇NO₂[1]C₈H₉NO₂[2]
Molecular Weight 137.14 g/mol [1]151.16 g/mol [2]
Appearance Colorless liquidClear colorless to light brown liquid[3]
Boiling Point 207-209 °C92 °C at 8 mmHg
Melting Point 8-8.5 °CNot specified
Density 1.161 g/mL at 25 °C1.009 g/mL at 25 °C
Solubility Slightly soluble in water[4]Soluble in common organic solvents[3]

Comparative Reactivity Analysis

The reactivity of esters in nucleophilic acyl substitution reactions is influenced by both steric and electronic factors.

2.1. Steric Effects: The ethyl group is larger than the methyl group. This increased steric bulk in ethyl isonicotinate can slightly hinder the approach of a nucleophile to the carbonyl carbon compared to this compound. This steric hindrance can lead to a lower reaction rate for the ethyl ester.

2.2. Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. The ethyl group, being slightly more electron-donating than the methyl group, can marginally reduce the partial positive charge on the carbonyl carbon of ethyl isonicotinate. This makes the carbonyl carbon slightly less electrophilic and therefore less susceptible to nucleophilic attack compared to this compound.

Based on these principles, This compound is expected to be more reactive than ethyl isonicotinate towards nucleophiles.

Application in Synthesis: The Case of Isoniazid

Both methyl and ethyl isonicotinate are common starting materials for the synthesis of isoniazid via reaction with hydrazine.

G cluster_0 Isoniazid Synthesis This compound This compound Isoniazid Isoniazid This compound->Isoniazid + Hydrazine Ethyl Isonicotinate Ethyl Isonicotinate Ethyl Isonicotinate->Isoniazid + Hydrazine Hydrazine Hydrazine

Caption: General reaction scheme for the synthesis of Isoniazid.

While specific comparative yield data under identical, optimized conditions is scarce, some literature suggests that the synthesis of isonicotinamide, a related compound, can achieve high yields from isonicotinic acid, which can then be converted to isoniazid. For instance, a process for converting isonicotinamide to isoniazid using hydrazine hydrate reports yields greater than 95%.[5] The synthesis of ethyl isonicotinate hydrochloride has been reported with a 96% yield.[6] Another method for synthesizing this compound reports an 80% yield.[7] Although these are not direct comparisons of reactivity in a subsequent step, they highlight that both esters can be produced in high yields.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving these esters. Researchers should optimize these procedures for their specific laboratory conditions and safety protocols.

4.1. Protocol for Alkaline Hydrolysis (Saponification)

This protocol can be used to compare the rates of hydrolysis of methyl and ethyl isonicotinate.

G start Start ester_prep Prepare Ester Solution (Methyl or Ethyl Isonicotinate in Ethanol) start->ester_prep naoh_prep Prepare NaOH Solution start->naoh_prep mixing Mix Solutions & Start Timer ester_prep->mixing naoh_prep->mixing aliquot Withdraw Aliquots at Timed Intervals mixing->aliquot titration Titrate with Standard HCl aliquot->titration data Record Volume of HCl titration->data repeat Repeat for Different Time Intervals data->repeat repeat->aliquot Continue until reaction is complete analysis Plot Data & Calculate Rate Constant repeat->analysis After final time point end End analysis->end

Caption: Workflow for a kinetic study of ester hydrolysis.

Materials:

  • Methyl or Ethyl Isonicotinate

  • Ethanol (or other suitable solvent)

  • Standardized Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)

  • Standardized Hydrochloric Acid (HCl) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burettes, pipettes, conical flasks, stopwatch

Procedure:

  • Prepare a solution of the ester (e.g., 0.05 M) in the chosen solvent.

  • Prepare a solution of NaOH of the same concentration in the same solvent.

  • Place both solutions in the constant temperature water bath to equilibrate.

  • To initiate the reaction, mix equal volumes of the ester and NaOH solutions and start the stopwatch.

  • At regular time intervals (e.g., every 5 minutes), withdraw a known volume (aliquot) of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of the standard HCl solution.

  • Titrate the unreacted HCl in the flask with the standard NaOH solution using phenolphthalein as an indicator.

  • The concentration of the ester at each time point can be calculated from the amount of NaOH consumed.

  • Plot the appropriate concentration-time data to determine the rate constant of the reaction.

4.2. Protocol for Amidation to form Isonicotinamide

This protocol provides a general method for the synthesis of isonicotinamide from either ester.

Materials:

  • Methyl or Ethyl Isonicotinate

  • Ammonia solution (e.g., aqueous or in methanol)

  • Suitable solvent (e.g., methanol, ethanol)

  • Reaction vessel with stirring and temperature control

  • Apparatus for work-up and purification (e.g., rotary evaporator, crystallization dishes)

Procedure:

  • Dissolve the isonicotinate ester in the chosen solvent in the reaction vessel.

  • Add the ammonia solution to the reaction mixture. The molar ratio of ammonia to ester should be optimized, but an excess of ammonia is typically used.

  • Heat the reaction mixture with stirring to a predetermined temperature (e.g., 50-100 °C) and for a set period.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, HPLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude isonicotinamide can be purified by recrystallization from a suitable solvent.

  • The yield of the purified product should be calculated.

Logical Relationships in Reactivity

The expected difference in reactivity can be summarized in the following logical diagram.

G cluster_0 Factors Influencing Reactivity cluster_1 This compound cluster_2 Ethyl Isonicotinate steric Steric Hindrance m_steric Lower Steric Hindrance steric->m_steric e_steric Higher Steric Hindrance steric->e_steric electronic Electronic Effect m_electronic Less Electron Donating electronic->m_electronic e_electronic More Electron Donating electronic->e_electronic reactivity Overall Reactivity m_reactivity Higher Reactivity m_steric->m_reactivity m_electronic->m_reactivity e_reactivity Lower Reactivity e_steric->e_reactivity e_electronic->e_reactivity

Caption: Factors influencing the relative reactivity of the esters.

Conclusion

References

A Comparative Guide to Spectroscopic Data of Methyl Isonicotinate from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. This guide provides a comparative analysis of spectroscopic data for methyl isonicotinate, a key building block in pharmaceutical synthesis. Due to the proprietary nature of batch-specific Certificates of Analysis (CoA), this guide establishes a baseline for comparison using publicly available reference spectra and compares the purity specifications from several major chemical suppliers.

Reference Spectroscopic Data

To provide a benchmark for comparison, reference spectroscopic data for this compound has been compiled from established spectral databases. These spectra represent the expected data for a pure sample of this compound.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic features of this compound.

Spectroscopic Technique Parameter Expected Value (Reference)
¹H NMR (CDCl₃, 400 MHz)Chemical Shift (δ)~ 8.78 ppm (d, 2H), ~ 7.84 ppm (d, 2H), ~ 3.96 ppm (s, 3H)
Coupling Constant (J)~ 6.0 Hz
¹³C NMR (CDCl₃, 100 MHz)Chemical Shift (δ)~ 165.5 ppm (C=O), ~ 150.5 ppm (Ar-C), ~ 137.5 ppm (Ar-C), ~ 122.9 ppm (Ar-CH), ~ 52.7 ppm (O-CH₃)
FT-IR (Neat)Wavenumber (cm⁻¹)~ 3050 cm⁻¹ (Ar C-H stretch), ~ 2950 cm⁻¹ (Alkyl C-H stretch), ~ 1730 cm⁻¹ (C=O stretch), ~ 1600, 1560 cm⁻¹ (Ar C=C stretch), ~ 1280 cm⁻¹ (C-O stretch)

Comparison of Supplier Specifications

While detailed spectroscopic data from individual suppliers is not always publicly accessible without a purchase and lot number, a comparison of their stated purity levels provides insight into the quality of the material they offer.

Supplier Product Number Stated Purity
Sigma-Aldrich M52950≥98%[1]
Thermo Fisher Scientific B2326398%[2][3]
TCI Chemicals I0141>99.0% (GC)[4]
Apollo Scientific OR1318895%

Note: Purity levels can vary between batches. It is crucial to consult the Certificate of Analysis for the specific lot being used for the most accurate information.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.75 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 to 32 scans are co-added to achieve an adequate signal-to-noise ratio.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

A more concentrated sample of this compound (typically 50-100 mg) is dissolved in approximately 0.75 mL of CDCl₃ with TMS. The ¹³C NMR spectrum is acquired on a 100 MHz spectrometer with proton decoupling. A typical experiment involves a 30° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. Due to the low natural abundance of ¹³C, several hundred to several thousand scans are often required to obtain a spectrum with a good signal-to-noise ratio.[5][6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a neat liquid sample, a drop of this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[8] Alternatively, a thin film of the liquid can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates for transmission analysis. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[9] A background spectrum of the clean ATR crystal or empty salt plates is recorded and automatically subtracted from the sample spectrum.

Experimental Workflow

The logical flow of analyzing and comparing spectroscopic data from different suppliers is outlined below.

G cluster_0 Material Acquisition cluster_1 Spectroscopic Analysis cluster_2 Data Comparison and Evaluation A Procure this compound from Supplier A, B, C B Prepare Samples for ¹H NMR, ¹³C NMR, FT-IR A->B C Acquire Spectroscopic Data B->C D Process and Analyze Spectra C->D E Compare Data against Reference Spectra D->E F Compare Data between Suppliers D->F G Assess Purity and Structural Consistency E->G F->G

Caption: Workflow for Spectroscopic Comparison.

This guide highlights the importance of verifying the quality of chemical reagents through spectroscopic analysis. While supplier specifications provide a useful starting point, direct measurement and comparison against reliable reference data are essential for ensuring the integrity of experimental results in research and development.

References

validation of a new synthetic route to methyl isonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Methyl Isonicotinate: Traditional vs. Novel Enzymatic Route

For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of key chemical intermediates is of paramount importance. This compound, a crucial building block in the pharmaceutical industry, is traditionally synthesized via Fischer esterification. This guide provides a detailed comparison of this established method with a novel, greener enzymatic approach, offering insights into their respective methodologies, performance metrics, and environmental impact.

Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the traditional Fischer esterification and a proposed novel enzymatic synthesis of this compound.

ParameterTraditional Route: Fischer EsterificationNovel Route: Enzymatic Esterification (Proposed)
Starting Material Isonicotinic AcidIsonicotinic Acid
Reagent Methanol, Sulfuric AcidMethanol, Immobilized Lipase (e.g., Novozym® 435)
Solvent Excess Methanoltert-Amyl Alcohol (a greener alternative)
Temperature Reflux (approx. 65 °C)50 °C
Reaction Time 4.5 - 13 hours[1]Estimated 24 hours (batch)
Yield 65-80%[1][2]High (estimated >80% based on similar reactions)[3]
Catalyst Sulfuric Acid (corrosive, waste generation)Immobilized Enzyme (reusable, biodegradable)[3]
Work-up Neutralization, ExtractionFiltration to recover enzyme, Solvent evaporation
Environmental Impact Use of strong acid, potential for hazardous wasteUse of biodegradable catalyst, greener solvent[3]

Experimental Protocols

Traditional Route: Fischer Esterification

This established method utilizes a strong acid catalyst for the esterification of isonicotinic acid.

Materials:

  • Isonicotinic acid

  • Methanol

  • Concentrated sulfuric acid

  • Sodium carbonate

  • Ice

  • Ether

  • Sodium sulfate

  • Brine

Procedure:

  • A suspension of 100 g of isonicotinic acid in 250 ml of methanol is stirred and cooled to 10°C.[1]

  • To this mixture, 125 ml of sulfuric acid is added dropwise over 15 minutes, maintaining the temperature below 20°C.[1]

  • The reaction mixture is allowed to warm to room temperature and then heated under reflux for 4.5 hours.[1]

  • After standing overnight, the mixture is poured onto 1 kg of ice and neutralized with 235 g of sodium carbonate.[1]

  • The resulting solid is filtered off and washed.[1]

  • The filtrate is extracted three times with 300 ml of ether.[1]

  • The combined organic extracts are washed with water and brine, then dried over sodium sulfate.[1]

  • The solvent is removed in vacuo to yield the crude this compound.[1]

Novel Route: Proposed Enzymatic Esterification

This novel approach employs an immobilized enzyme as a catalyst, offering a more sustainable and environmentally friendly alternative. The following protocol is adapted from a similar enzymatic synthesis of nicotinamide derivatives.[3]

Materials:

  • Isonicotinic acid

  • Methanol

  • Immobilized lipase (e.g., Novozym® 435)

  • tert-Amyl alcohol

Procedure:

  • To a 50 mL Erlenmeyer flask, add 5 mmol of isonicotinic acid, 10 mmol of methanol, and 20 mL of tert-amyl alcohol.[3]

  • Add 870 mg of Novozym® 435 to the mixture.[3]

  • The flask is placed in a shaker incubator at 160 rpm and 50°C for an estimated 24 hours.[3]

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the enzyme is recovered by filtration for potential reuse.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • If necessary, the product can be further purified by column chromatography.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for both the traditional and novel synthetic routes.

Traditional_Route cluster_reaction Reaction cluster_workup Work-up start Mix Isonicotinic Acid & Methanol add_h2so4 Add H2SO4 (cat.) start->add_h2so4 reflux Reflux @ 65°C, 4.5h add_h2so4->reflux quench Quench with Ice reflux->quench neutralize Neutralize with Na2CO3 quench->neutralize filter Filter neutralize->filter extract Extract with Ether filter->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate end Product concentrate->end Crude this compound Novel_Enzymatic_Route cluster_reaction Enzymatic Reaction cluster_workup Work-up start Mix Isonicotinic Acid, Methanol, tert-Amyl Alcohol add_enzyme Add Novozym® 435 start->add_enzyme incubate Incubate @ 50°C, 24h add_enzyme->incubate filter Filter to Recover Enzyme incubate->filter concentrate Concentrate filter->concentrate end Product concentrate->end Crude this compound

References

A Comparative Guide to Catalysts in Methyl Isonicotinate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of methyl isonicotinate, a crucial intermediate in the pharmaceutical and agrochemical industries, is predominantly achieved through the Fischer esterification of isonicotinic acid with methanol. The choice of catalyst for this reaction significantly influences yield, purity, and environmental impact. This guide provides a comparative analysis of common catalysts employed in this synthesis, supported by experimental data from various studies.

Performance Comparison of Catalysts

The following table summarizes the performance of different catalysts in the synthesis of this compound. It is important to note that the data is compiled from various sources, and direct comparison may be limited due to differing experimental conditions.

Catalyst SystemStarting MaterialKey Reaction ConditionsYield (%)Reference
Sulfuric Acid (H₂SO₄) Isonicotinic AcidReflux in methanol80[1]
Sulfuric Acid (H₂SO₄) Isonicotinic AcidReflux in methanol for 4.5 hours65 (crude)[2]
Sulfuric Acid (H₂SO₄) Nicotinic AcidRefluxing with methanol for 13 hours23.39[3][4]
20% Molybdenum on Silica (MoO₃/SiO₂) Nicotinic AcidNot specified~79[5][6]
V-Ti-Cr-Al-P Oxide 4-PicolineVapor-phase oxidation at 310°C>82 (for isonicotinic acid)[7]
Novozym® 435 (Enzyme) Methyl Nicotinate50°C in tert-amyl alcohol for 35 min81.6–88.5 (for nicotinamide derivatives)[8]

Experimental Protocols

Detailed methodologies for key synthetic routes are outlined below.

Sulfuric Acid Catalyzed Esterification

This is the most conventional method for synthesizing this compound.

Materials:

  • Isonicotinic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Sodium carbonate or sodium bicarbonate solution (10%)

  • Organic solvent (e.g., ether, chloroform, or ethyl acetate)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • A suspension of isonicotinic acid is prepared in methanol in a round-bottomed flask equipped with a magnetic stirrer and cooled in an ice bath.[2][9]

  • Concentrated sulfuric acid is added dropwise to the stirred suspension while maintaining a low temperature.[2][9]

  • The reaction mixture is then heated to reflux for a specified period (e.g., 4.5 to 13 hours).[2][3]

  • After cooling to room temperature, the mixture is poured onto ice and neutralized with a sodium carbonate or sodium bicarbonate solution.[2][4]

  • The product is extracted multiple times with an organic solvent.[2][9]

  • The combined organic layers are washed with brine and dried over an anhydrous drying agent.[2][9]

  • The solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude this compound.[9]

  • If necessary, the product is purified by column chromatography on silica gel.[1][3]

Heterogeneous Catalysis with MoO₃/SiO₂

This method utilizes a solid acid catalyst, which can simplify product work-up.

Note: The available literature highlights the use of MoO₃/SiO₂ as a bifunctional catalyst to replace sulfuric acid, reporting a yield of approximately 79%, but a detailed experimental protocol for this compound synthesis was not provided in the search results.[5][6] The general principle involves refluxing isonicotinic acid and methanol in the presence of the solid catalyst, followed by filtration to remove the catalyst and evaporation of the solvent to isolate the product.

Reaction Pathway and Workflow

The synthesis of this compound via Fischer esterification follows a well-established acid-catalyzed mechanism.

Fischer_Esterification cluster_reactants Reactants cluster_products Products Isonicotinic_Acid Isonicotinic Acid Protonated_Carbonyl Protonated Carbonyl (activated) Isonicotinic_Acid->Protonated_Carbonyl + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Methanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Methyl_Isonicotinate This compound Protonated_Ester->Methyl_Isonicotinate - H+ Methanol Methanol H2O Water Catalyst_H H+ (Catalyst) Catalyst_Regen H+ (Catalyst)

Caption: Fischer esterification mechanism for this compound synthesis.

The general workflow for a comparative study of catalysts for this synthesis is depicted below.

Catalyst_Comparison_Workflow Start Start: Define Catalysts for Comparison (e.g., H₂SO₄, MoO₃/SiO₂, Enzyme) Reaction_Setup Parallel Reaction Setup: Isonicotinic Acid + Methanol + Catalyst Start->Reaction_Setup Reaction_Conditions Controlled Reaction Conditions: - Temperature - Time - Reactant Ratios Reaction_Setup->Reaction_Conditions Monitoring Reaction Monitoring (e.g., TLC, GC) Reaction_Conditions->Monitoring Workup Product Work-up and Isolation: - Neutralization (if needed) - Extraction - Solvent Removal Monitoring->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Product Analysis: - Yield Calculation - Purity (NMR, GC-MS) Purification->Analysis Comparison Comparative Data Analysis: - Yield - Selectivity - Turnover Number Analysis->Comparison Conclusion Conclusion: Identify Optimal Catalyst Comparison->Conclusion

Caption: Experimental workflow for a comparative catalyst study.

References

A Comparative Guide to Purity Assessment of Synthesized Methyl Isonicotinate by HPLC, GC-MS, and qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, verifying the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control. Methyl isonicotinate, a key building block in the synthesis of various pharmaceuticals, requires rigorous purity analysis to ensure the safety and efficacy of the final drug product. This guide provides an objective comparison of three powerful analytical techniques for assessing the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

The performance of each method is evaluated with supporting experimental data and detailed protocols to assist in selecting the most appropriate technique for your analytical needs.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance characteristics of HPLC, GC-MS, and qNMR for the determination of this compound purity.

Table 1: Comparison of Analytical Method Performance

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Intrinsic quantitative measurement based on the relationship between NMR signal intensity and the number of atomic nuclei.
Selectivity/Specificity High; capable of separating this compound from its starting materials and positional isomers.Very High; provides chromatographic separation and mass spectral identification, offering excellent specificity.High; provides structural information that can differentiate between isomers and impurities with distinct chemical shifts.
Sensitivity (LOD/LOQ) High; typically in the low µg/mL to ng/mL range.Very High; can detect and quantify trace-level impurities in the pg to fg range.Moderate; generally requires sample concentrations in the mg/mL range.
Quantitation Relative quantification against a reference standard.Relative quantification against a reference standard or internal standard.Absolute or relative quantification; can determine purity without a specific reference standard for the analyte.
Sample Throughput High; autosamplers enable the analysis of a large number of samples.Moderate to High; dependent on the chromatographic run time.Moderate; sample preparation is simple, but acquisition times can be longer for high precision.
Instrumentation Cost ModerateHighVery High
Primary Application Routine quality control, purity and impurity profiling.Identification and quantification of volatile impurities, confirmation of identity.Absolute purity determination, certification of reference standards, structural confirmation.

Table 2: Illustrative Purity Analysis of a Synthesized this compound Sample

Analytical MethodPurity (%)Key Impurity DetectedImpurity Content (%)
HPLC 99.5Isonicotinic Acid0.4
GC-MS 99.6Isonicotinic Acid0.3
qNMR 99.4Isonicotinic Acid0.5

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the precise quantification of this compound and the separation of potential impurities such as unreacted isonicotinic acid and positional isomers.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard (>99.5% purity)

    • Isonicotinic acid reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (analytical grade)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B5-15 min: 10-90% B15-20 min: 90% B20-22 min: 90-10% B22-27 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL

Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 100 mL volumetric flask with the mobile phase (at initial conditions) to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare a sample solution of the synthesized this compound at the same concentration as the standard solution.

  • Impurity Standard: Prepare a stock solution of isonicotinic acid to determine its retention time.

Data Analysis:

The purity of the synthesized this compound is calculated by comparing the peak area of the analyte in the sample chromatogram to the total area of all peaks (area percent method).

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solution HPLC Inject into HPLC System Standard->HPLC Sample Prepare Sample Solution Sample->HPLC Chromatogram Acquire Chromatogram HPLC->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: General workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the identification and quantification of volatile compounds like this compound and its potential volatile impurities.

Instrumentation and Materials:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium (ultra-high purity).

  • Chemicals and Reagents:

    • This compound reference standard

    • Methanol (GC grade)

GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Injection Mode Split (1:50)
Oven Temperature Program Initial: 80 °C (hold 2 min)Ramp: 10 °C/min to 200 °C (hold 5 min)
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Preparation of Solutions:

  • Standard and Sample Solutions: Prepare dilute solutions (e.g., 100 µg/mL) of the reference standard and the synthesized sample in methanol.

Data Analysis:

The purity is determined by the area percent method from the total ion chromatogram (TIC). The identity of the this compound peak is confirmed by its mass spectrum, which should show the molecular ion at m/z 137 and characteristic fragment ions.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve Sample in Volatile Solvent GCMS Inject into GC-MS System Dissolve->GCMS TIC_MS Acquire TIC and Mass Spectra GCMS->TIC_MS Identify Identify Peaks by Mass Spectrum TIC_MS->Identify Quantify Quantify by Peak Area Identify->Quantify

Caption: Workflow for GC-MS analysis of synthesized this compound.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can provide a direct measurement of purity without the need for a reference standard of the analyte.

Instrumentation and Materials:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Internal Standard: A certified internal standard with known purity (e.g., maleic acid).

  • Solvent: Deuterated solvent (e.g., DMSO-d6).

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal recovery.

Data Analysis:

The purity of this compound is calculated using the following formula:

Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Purity Calculation Weigh Accurately Weigh Sample and Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire Quantitative 1H NMR Spectrum Dissolve->Acquire Integrate Integrate Analyte and Standard Signals Acquire->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

Caption: Logical workflow for purity determination by qNMR.

Conclusion

The choice of analytical method for assessing the purity of synthesized this compound depends on the specific requirements of the analysis.

  • HPLC is a versatile and robust method, ideal for routine quality control and for quantifying known impurities.

  • GC-MS offers unparalleled specificity and sensitivity, making it the method of choice for identifying and quantifying volatile trace impurities.

  • qNMR serves as a powerful primary method for absolute purity determination, which is particularly valuable for the certification of reference materials and for orthogonal verification of purity results from other techniques.

For comprehensive quality assurance in a drug development setting, a combination of these methods is often employed. For instance, HPLC may be used for routine batch release, while GC-MS and qNMR can be utilized for in-depth impurity profiling and reference standard characterization, respectively.

A Comparative Guide to the Biological Activities of Methyl Isonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various methyl isonicotinate derivatives, with a focus on their antitubercular and anticancer properties. The information is compiled from recent studies to assist researchers in understanding the structure-activity relationships and to guide future drug discovery efforts.

Antitubercular Activity

Derivatives of isonicotinic acid, the parent structure of this compound, have long been a cornerstone in the treatment of tuberculosis, with isoniazid (INH) being a primary example.[1][2] Research continues to explore new derivatives to combat drug-resistant strains of Mycobacterium tuberculosis.[2][3]

Comparative Efficacy of Isoniazid Derivatives against M. tuberculosis H37Rv

The following table summarizes the in vitro antitubercular activity of various isonicotinoylhydrazide derivatives, expressed as the minimum inhibitory concentration (MIC) required to inhibit the growth of M. tuberculosis H37Rv.

Compound IDDerivative Structure/SubstitutionMIC (µg/mL)Reference
INH Isoniazid (Reference)~0.5-1 µM[1]
1u 2-isonicotinoyl-N-(2,4,6-trichlorophenyl) hydrazine carboxamide4 µM[1]
11d Not specified in abstract1.2[4]
IBP19 Isoniazid derivative1.562[5]
IBP21 Isoniazid derivative1.562[5]
IBP22 Isoniazid derivative1.562[5]
IBP29 Isoniazid derivative1.562[5]
ETH Ethionamide (Reference)>150 µg/ml (CC50)[5]
PYZ Pyrazinamide (Reference)3.125[5]
Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The antitubercular activity of the compounds is commonly determined using the MABA method.[5]

  • Preparation of Inoculum: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The culture is incubated until it reaches a logarithmic growth phase.

  • Compound Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.[5] A series of dilutions are then made in a 96-well microplate.[5]

  • Inoculation: The bacterial suspension is added to each well containing the diluted compounds.

  • Incubation: The microplates are incubated at 37°C for a specified period.

  • Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well.[5]

  • Reading: After further incubation, the fluorescence or absorbance is measured. A change in color from blue to pink indicates bacterial growth.[5] The MIC is determined as the lowest concentration of the compound that prevents this color change.

Mechanism of Action: Inhibition of DprE1 Enzyme

Several isoniazid derivatives have been identified as inhibitors of the DprE1 enzyme, which is crucial for the cell wall development of M. tuberculosis.[5] The inhibition of this enzyme disrupts the synthesis of essential cell wall components, leading to bacterial death.[5]

DprE1_Inhibition_Pathway Methyl_Isonicotinate_Derivative This compound Derivative (e.g., IBP29) DprE1_Enzyme DprE1 Enzyme Methyl_Isonicotinate_Derivative->DprE1_Enzyme Cell_Wall_Synthesis Mycobacterial Cell Wall Synthesis DprE1_Enzyme->Cell_Wall_Synthesis Essential for Bacterial_Death Bacterial Death DprE1_Enzyme->Bacterial_Death Leads to Cell_Wall_Synthesis->Bacterial_Death

Inhibition of DprE1 by this compound derivatives.

Anticancer Activity

Recent studies have highlighted the potential of this compound and related picolinate derivatives as anticancer agents.[6] These compounds have shown efficacy against various human cancer cell lines, with some exhibiting greater potency than established drugs.[6]

Comparative Efficacy of Picolinamide Derivatives against Cancer Cell Lines

The following table presents the half-maximal inhibitory concentration (IC50) values for selected picolinamide derivatives, demonstrating their anti-proliferative activity.

Compound IDCell LineIC50 (µM)Reference
6p MGC-803 (Gastric Cancer)1.38[6]
6p HCT-116 (Colon Cancer)5.34[6]
6p MCF-7 (Breast Cancer)5.21[6]
Sorafenib HepG2 (Liver Cancer)16.30[6]
7h VEGFR-2 (Kinase Assay)Not specified[6]
9a VEGFR-2 (Kinase Assay)Not specified[6]
9l VEGFR-2 (Kinase Assay)Not specified[6]
Experimental Protocol: MTT Assay for Anti-proliferative Activity

The in vitro anticancer activity is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]

  • Cell Seeding: Human cancer cells are seeded in 96-well plates and allowed to attach overnight.[6]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.[6]

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Mechanism of Action: Kinase Inhibition

Some picolinamide derivatives exert their anticancer effects by inhibiting specific kinases involved in cancer cell proliferation and survival. For instance, compound 6p has been shown to selectively inhibit Aurora-B kinase, a key regulator of cell division.[6] Others act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial target in angiogenesis.[6]

Kinase_Inhibition_Workflow cluster_0 Drug Action cluster_1 Cellular Effect Picolinamide_Derivative Picolinamide Derivative (e.g., Compound 6p) Kinase Target Kinase (e.g., Aurora-B, VEGFR-2) Picolinamide_Derivative->Kinase Inhibits Signaling_Pathway Downstream Signaling Pathway Disruption Kinase->Signaling_Pathway Disrupts Cell_Proliferation Inhibition of Cell Proliferation Signaling_Pathway->Cell_Proliferation Apoptosis Induction of Apoptosis Signaling_Pathway->Apoptosis

Mechanism of anticancer activity via kinase inhibition.

General Experimental Workflow for Biological Activity Screening

The initial screening of this compound derivatives for biological activity typically follows a standardized workflow.

Experimental_Workflow Synthesis Synthesis of Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro_Screening In Vitro Biological Activity Screening (e.g., MABA, MTT) Characterization->In_Vitro_Screening Data_Analysis Data Analysis (MIC/IC50 Determination) In_Vitro_Screening->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Mechanism_Study Mechanism of Action Studies Lead_Identification->Mechanism_Study In_Vivo_Testing In Vivo Testing in Animal Models Mechanism_Study->In_Vivo_Testing

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl Isonicotinate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The precise and accurate quantification of methyl isonicotinate, a key intermediate and active ingredient in various pharmaceutical and chemical applications, is critical for quality control, stability testing, and research and development.[1][2] This guide provides a comparative overview of the most common analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.[1] By presenting their performance characteristics and detailed experimental protocols, this document aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

Data Presentation: A Head-to-Head Comparison

The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and speed. The following table summarizes the key performance parameters of three widely used methods for this compound quantification, based on validated experimental data.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2]Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometry for detection.[2]Measurement of the absorbance of ultraviolet-visible light by the analyte in a solution.[2]
Selectivity/ Specificity High; capable of separating this compound from degradation products and other related substances.[2]High; provides excellent separation for volatile compounds and structural information from mass spectra.[2]Moderate; susceptible to interference from other compounds in the sample matrix that absorb UV light.[2]
Sensitivity (LOD/LOQ) High; Limit of Detection (LOD) can be as low as 0.0144 µg/mL.[2]High; suitable for trace-level analysis.[2]Moderate; LOD for related compounds is around 0.422 µg/mL.[2]
Linearity Excellent; typically achieves a correlation coefficient (R²) > 0.999 over a wide concentration range.[2]Good; demonstrates a linear response over a defined concentration range.[3]Good; typically R² > 0.998.[2]
Accuracy (% Recovery) High; typically in the range of 98-102%.[2]High; accuracy is highly dependent on the sample preparation method.[2]Moderate to High; can be significantly affected by matrix interference.[2]
Precision (%RSD) High; Relative Standard Deviation (%RSD) is typically below 2%.[2]High; %RSD is generally less than 5%.[2]Good; intraday and interday precision are within acceptable limits for related compounds.[2]

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. The following sections provide standardized protocols for the quantification of this compound using HPLC, GC-MS, and UV-Vis Spectrophotometry.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the precise quantification of this compound, offering high resolution and sensitivity.[1] It is particularly suitable for complex matrices and stability studies.[1]

Instrumentation and Materials:

  • HPLC system with a Diode Array Detector (DAD) or UV detector[4]

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

  • This compound reference standard, Acetonitrile (HPLC grade), Methanol (HPLC grade), and HPLC grade water[4]

Preparation of Standard Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh and dissolve 50 mg of this compound reference standard in methanol in a 50 mL volumetric flask.[1]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to create calibration standards across the desired concentration range (e.g., 0.03 to 100 µg/mL).[1]

Sample Preparation:

  • Accurately weigh a quantity of the formulation and dissolve it in methanol.

  • Ensure the final concentration of this compound falls within the linear range of the calibration curve, diluting as necessary.[1]

  • For complex matrices like creams, centrifugation or filtration may be required to remove insoluble excipients.[1]

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.[4]

Chromatographic Conditions (Example):

  • Mobile Phase: A suitable gradient or isocratic mixture of acetonitrile and water (e.g., with formic or phosphoric acid for pH adjustment).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 261 nm.[1]

  • Injection Volume: 10 µL.

Data Analysis:

  • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Quantify this compound in the samples by comparing their peak areas to the calibration curve.[1]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly suitable for the identification and quantification of volatile compounds like this compound.[5]

Instrumentation and Materials:

  • Gas chromatograph with a Mass Selective Detector (MSD)[1]

  • GC column (e.g., DB-5, 30 m x 0.53 mm ID, 2.65 µm film thickness)[3]

  • This compound reference standard, Methanol (GC Grade), and Helium (Ultra High Purity)[1][3]

Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Prepare a stock solution of this compound in a suitable solvent like methanol.[1]

  • Working Standard Solutions: Create a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.[1]

Sample Preparation:

  • Sample preparation typically involves a simple liquid extraction or dilution in a suitable solvent to a concentration appropriate for GC-MS analysis.[1]

Chromatographic Conditions (Example):

  • Carrier Gas: Helium with a column flow of 5.0 mL/min.[3]

  • Injection Mode: Splitless or Split (e.g., 1:20 ratio).[3]

  • Injector Temperature: 230°C.[3]

  • Oven Temperature Program: Start at 100°C, ramp at 10°C/min to 270°C, and hold for 5 minutes.[3]

  • Detector Temperature: 250°C.[3]

Data Analysis:

  • Generate a calibration curve using the standard solutions.

  • Quantify this compound in the samples based on the peak area of its characteristic ions.[1]

3. UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for quantifying this compound in simple formulations where there are no interfering substances that absorb at the same wavelength.[1]

Instrumentation and Materials:

  • UV-Vis double beam spectrophotometer[1]

  • Quartz cuvettes (1 cm path length)[1]

  • This compound reference standard and Methanol (Spectroscopic Grade)[1]

Preparation of Standard Solutions:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in methanol in a 100 mL volumetric flask.[1]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to obtain concentrations in the range of approximately 2-12 µg/mL.[1]

Sample Preparation:

  • Accurately weigh a quantity of the formulation and dissolve it in methanol.

  • Dilute the sample solution to ensure the final concentration of this compound falls within the linear range of the calibration curve.[1]

  • If necessary, centrifuge or filter the sample to remove insoluble excipients.[1]

Measurement and Data Analysis:

  • Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution from 200 to 400 nm. This should be near 261 nm.[1]

  • Set the spectrophotometer to the predetermined λmax.

  • Measure the absorbance of each standard solution and the sample solution against a methanol blank.[1]

  • Create a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.[1]

Workflow for Analytical Method Validation

The process of validating an analytical method ensures that it is suitable for its intended purpose.[6] This involves a series of experiments to evaluate performance characteristics such as accuracy, precision, specificity, linearity, and robustness.[7]

G cluster_0 Method Development & Validation cluster_1 Method Implementation A Define Analytical Target Profile (ATP) B Select Analytical Method (HPLC, GC-MS, UV-Vis) A->B C Method Development & Optimization B->C D Method Validation (ICH Q2(R1) Guidelines) C->D E Assess Performance Parameters (Accuracy, Precision, Linearity, etc.) D->E E->C Criteria Not Met F Establish System Suitability Tests E->F G Prepare Validation Report F->G Validation Successful H Routine QC Analysis G->H I Method Lifecycle Management H->I I->A Re-validation required

Caption: General workflow for analytical method validation.

Conclusion

The choice of an analytical method for the quantification of this compound depends heavily on the specific requirements of the analysis.

  • HPLC stands out for its high selectivity and precision, making it the method of choice for regulatory filings and the analysis of complex formulations where separation from impurities is crucial.[1][4]

  • GC-MS offers unparalleled specificity and is highly effective for volatile compounds, providing both quantitative data and structural confirmation.[1][5]

  • UV-Vis Spectrophotometry provides a rapid, simple, and cost-effective solution for routine analysis of simple mixtures, provided that interfering substances are absent.[1]

A thorough cross-validation, or at minimum a comparative evaluation of these methods, ensures that the chosen technique is fit-for-purpose, yielding reliable and accurate data essential for ensuring product quality and safety in the pharmaceutical and chemical industries.

References

Efficacy of Methyl Isonicotinate in Various Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the behavior of a compound in different solvent systems is critical for optimizing reaction conditions, formulation, and analytical methods. This guide provides a comparative analysis of the efficacy of methyl isonicotinate in various solvents, focusing on its solubility and stability. Due to the limited availability of direct comparative data for this compound, this guide also incorporates data for the structurally similar compound, methyl nicotinate, to provide a more comprehensive overview.

Data Presentation

The selection of an appropriate solvent is paramount for achieving desired concentrations and ensuring the stability of this compound in a solution. The following tables summarize the available quantitative and qualitative data on the solubility and stability of this compound and its isomer, methyl nicotinate.

Table 1: Solubility of this compound and Methyl Nicotinate in Various Solvents

Solvent ClassificationSolventThis compound SolubilityMethyl Nicotinate Solubility
Polar Protic WaterSlightly soluble[1][2]Soluble to Very Soluble
Ethanol (96%)Data not availableVery Soluble
MethanolData not availableSoluble
Polar Aprotic ChloroformSoluble[3]Soluble
Ethyl AcetateSoluble[3]Soluble
Dimethyl Sulfoxide (DMSO)Data not availableSoluble
Nonpolar BenzeneData not availableSoluble

Note: Qualitative descriptions can vary between sources. For methyl nicotinate, "soluble" and "very soluble" are general descriptors from various chemical suppliers.

Table 2: Stability of Methyl Nicotinate in Aqueous Solution

ParameterValueConditions
Degradation Product Nicotinic AcidHydrolysis of the ester bond[2][4]
Degradation Rate ~0.5% per yearAqueous solution at 4°C[2][4][5]

This data for methyl nicotinate provides a valuable estimate for the stability of this compound in similar conditions, as they share the same ester functional group susceptible to hydrolysis.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating and expanding upon the existing data. The following are standard methodologies for determining the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility

This method, often referred to as the shake-flask method, is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

1. Preparation of a Saturated Solution:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial. A visual excess of the solid should be present.

2. Equilibration:

  • Place the sealed vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

3. Phase Separation:

  • After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

4. Quantification:

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the sample with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Determine the concentration of this compound in the diluted sample using a calibration curve prepared from standards of known concentrations.

5. Data Reporting:

  • Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L, accounting for the dilution factor.

Protocol for Stability Study: Hydrolysis Kinetics

This protocol outlines the procedure for assessing the stability of this compound in a given solvent system, focusing on its hydrolysis.

1. Solution Preparation:

  • Prepare solutions of this compound in the desired solvent systems (e.g., aqueous buffers at different pH values, or various organic solvents).

2. Storage:

  • Store the solutions under controlled conditions (e.g., constant temperature and protection from light).

3. Sampling:

  • At predetermined time intervals, withdraw an aliquot of each solution.

4. Analysis:

  • Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), that can separate and quantify both this compound and its primary degradation product, isonicotinic acid.

5. Data Analysis:

  • Plot the concentration of this compound against time to determine the degradation kinetics, including the rate constant and half-life of the compound in that specific solvent system.

Signaling Pathways and Experimental Workflows

To visualize the key chemical transformation influencing the stability of this compound in aqueous environments, the following diagram illustrates the hydrolysis pathway.

hydrolysis_pathway methyl_isonicotinate This compound transition_state Tetrahedral Intermediate methyl_isonicotinate->transition_state Nucleophilic attack by H₂O water Water (H₂O) water->transition_state isonicotinic_acid Isonicotinic Acid transition_state->isonicotinic_acid Proton transfer & elimination methanol Methanol (CH₃OH) transition_state->methanol

Hydrolysis of this compound.

This diagram illustrates the nucleophilic attack of a water molecule on the carbonyl carbon of this compound, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of methanol and forming isonicotinic acid. This hydrolysis process is a key factor in the stability of this compound in aqueous and protic solvent systems.

References

A Comprehensive Review and Comparison of Methyl Isonicotinate Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl isonicotinate, the methyl ester of isonicotinic acid, is a versatile pyridine derivative with significant applications across various scientific disciplines, including pharmaceuticals, agrochemicals, and materials science. Its utility as a key building block and reagent stems from the reactivity of the pyridine ring and the carboxylate group. This guide provides an objective comparison of this compound's performance with alternative compounds, supported by experimental data, detailed protocols, and visual workflows to aid in research and development.

Pharmaceutical Applications: A Cornerstone in Drug Synthesis

This compound serves as a critical intermediate in the synthesis of several important active pharmaceutical ingredients (APIs). Its structural motif is found in drugs targeting a range of conditions, from infectious diseases to allergic reactions.

Synthesis of Isoniazid: A First-Line Antituberculosis Drug

Isoniazid, a cornerstone in the treatment of tuberculosis, can be synthesized from isonicotinic acid esters. While ethyl isonicotinate is commonly cited, this compound is also a viable precursor. The synthesis involves the hydrazinolysis of the ester.

Comparison with an Alternative Precursor:

A direct comparison in the synthesis of isoniazid highlights the efficiency of using an ester precursor over the direct reaction with isonicotinic acid. The ester route generally provides higher yields under milder conditions.[1]

PrecursorReaction ConditionsMaximum Yield (%)Reference
Ethyl Isonicotinate70-75°C72.9[1]
Isonicotinic Acid (Direct)129-130°C70.1[1]

Experimental Protocol: Synthesis of Isoniazid from this compound

This protocol is adapted from established procedures for the synthesis of isoniazid from isonicotinic acid esters.

Materials:

  • This compound

  • Hydrazine hydrate (85%)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add a 10% molar excess of 85% hydrazine hydrate to the solution.

  • Heat the mixture to reflux and maintain for a period of 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the crystallization of isoniazid.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure isoniazid. A yield of approximately 97% can be expected based on similar reactions with ethyl isonicotinate.

Mechanism of Action of Isoniazid:

Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) KatG Mycobacterial Catalase-Peroxidase (KatG) Isoniazid->KatG Activation Activated_Isoniazid Activated Isoniazid (Isonicotinic Acyl Radical) KatG->Activated_Isoniazid InhA Enoyl-Acyl Carrier Protein Reductase (InhA) Activated_Isoniazid->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall_Disruption Mycobacterial Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Leads to

Mechanism of action of the anti-tuberculosis drug Isoniazid.
Synthesis of Fexofenadine: A Non-Sedating Antihistamine

This compound is a key precursor for the synthesis of fexofenadine, a widely used second-generation antihistamine. It is used to introduce the pyridine ring structure into an intermediate, such as methyl 2-[4-(4-chloro-1-oxobutyl)phenyl]-2-methylpropanoate.

Experimental Workflow: Synthesis of Fexofenadine Intermediate

This workflow outlines the key steps in the synthesis of a fexofenadine intermediate starting from a precursor that can be derived from this compound.

Fexofenadine_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Methyl_Isonicotinate This compound (Precursor to the Pyridine Moiety) Alkylation N-Alkylation Methyl_Isonicotinate->Alkylation Provides Pyridine Moiety Intermediate_A Methyl 2-(4-(4-chlorobutanoyl)phenyl) -2-methylpropanoate Intermediate_A->Alkylation Fexofenadine_Intermediate Fexofenadine Intermediate Alkylation->Fexofenadine_Intermediate

Synthetic route to a key fexofenadine intermediate.

Mechanism of Action of Fexofenadine:

Fexofenadine is a selective peripheral H1 receptor antagonist. It blocks the action of histamine, a substance in the body that causes allergic symptoms.

Histamine_H1_Receptor_Pathway Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds to G_Protein Gq/11 Protein H1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Allergic_Response Allergic Response (e.g., vasodilation, bronchoconstriction) Ca_Release->Allergic_Response PKC_Activation->Allergic_Response Fexofenadine Fexofenadine Fexofenadine->H1_Receptor Antagonizes

Histamine H1 receptor signaling pathway and the antagonistic action of Fexofenadine.

Agrochemical Applications: A Lure for Pest Management

This compound has been identified as a potent semiochemical, specifically a kairomone, for various species of thrips, which are significant agricultural pests.[2] It is used as an attractant in traps for monitoring and mass trapping of these insects.

Performance Comparison with an Alternative Attractant:

A meta-analysis of several studies provides a quantitative comparison of the attractiveness of this compound and another common attractant, p-anisaldehyde, for the Western Flower Thrips (Frankliniella occidentalis).

AttractantPredicted Mean Choice Percentage (%)Reference
This compound (MIN)76.6[3]
p-AnisaldehydeNot available in direct comparison
Lurem-TR (Commercial MIN product)66.6[3]

Experimental Protocol: Field Trapping of Thrips

This protocol describes a general method for evaluating the efficacy of this compound as a thrips attractant in a field setting.

Materials:

  • Sticky traps (blue or yellow)

  • Dispensers containing this compound

  • Control dispensers (without attractant)

  • Field plot with a known thrips population

Procedure:

  • Set up a randomized block design in the field plot, with each block containing traps with this compound dispensers and control traps.

  • Place the traps at a consistent height and spacing within the crop canopy.

  • Deploy the traps for a set period (e.g., 24-48 hours).

  • After the trapping period, collect the traps and count the number of thrips captured on each.

  • Analyze the data statistically to determine if there is a significant difference in the number of thrips captured between the baited and control traps. The use of this compound in traps can increase catches by up to 20 times depending on the thrips species and environmental conditions.[2]

Materials Science: A Building Block for Functional Materials

The pyridine-4-carboxylate structure of this compound makes it a valuable precursor for the synthesis of ligands used in materials science, particularly in the fields of Metal-Organic Frameworks (MOFs) and dye-sensitized solar cells (DSSCs).

Metal-Organic Frameworks (MOFs)

Pyridine-based carboxylate ligands are frequently used in the synthesis of MOFs due to their ability to form stable coordination complexes with a variety of metal ions.[4][5][6][7] The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can all participate in coordination, leading to the formation of diverse and porous structures. This compound can be hydrolyzed to isonicotinic acid, which is then used as a linker in MOF synthesis.

General Synthetic Approach for Pyridine-Based MOFs:

MOF_Synthesis Methyl_Isonicotinate This compound Hydrolysis Hydrolysis Methyl_Isonicotinate->Hydrolysis Isonicotinic_Acid Isonicotinic Acid (Linker) Hydrolysis->Isonicotinic_Acid Solvothermal_Synthesis Solvothermal Synthesis Isonicotinic_Acid->Solvothermal_Synthesis Metal_Salt Metal Salt (e.g., Zn(NO3)2) Metal_Salt->Solvothermal_Synthesis MOF Metal-Organic Framework (MOF) Solvothermal_Synthesis->MOF

General workflow for the synthesis of a pyridine-based MOF.
Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, organic dyes are used to absorb light and inject electrons into a semiconductor material. Pyridine-containing molecules are often incorporated into these dyes as they can act as electron donors or acceptors and can also anchor the dye to the semiconductor surface. While direct use of this compound in DSSCs is not widely reported, its derivative, isonicotinic acid, can be used to functionalize sensitizer dyes.

Performance of DSSCs with Different Sensitizers:

Dye TypeTypical Power Conversion Efficiency (%)Reference
Ruthenium Complex (e.g., N719)10-12[8]
Organic Dyes (e.g., Curcumin, Betanin)1-4[8]
Methyl Orangeup to 6.8[9][10]

Experimental Protocol: Fabrication of a Dye-Sensitized Solar Cell

This is a generalized protocol for the fabrication of a DSSC.

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass

  • Titanium dioxide (TiO2) paste

  • Sensitizer dye solution (in a suitable solvent)

  • Electrolyte solution (e.g., I-/I3- redox couple in an organic solvent)

  • Platinum-coated counter electrode

Procedure:

  • Deposit a thin film of TiO2 paste onto the FTO glass using a technique like screen printing or doctor-blading.

  • Sinter the TiO2 film at high temperature to create a porous nanostructure.

  • Immerse the TiO2-coated electrode in the sensitizer dye solution for several hours to allow for dye adsorption.

  • Assemble the solar cell by placing the dye-sensitized electrode and the platinum-coated counter electrode together with a spacer in between.

  • Introduce the electrolyte solution into the space between the electrodes.

  • Seal the cell to prevent leakage.

  • Characterize the photovoltaic performance of the cell under simulated sunlight.

References

Performance Benchmarking of Methyl Isonicotinate-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of methyl isonicotinate-based materials against other alternatives in key research and development applications. The information is supported by experimental data and includes detailed methodologies for the cited experiments to facilitate reproducible research.

Luminescent Metal-Organic Frameworks (LMOFs)

This compound is a valuable precursor for the isonicotinate ligand, which serves as an organic linker in the synthesis of luminescent metal-organic frameworks (LMOFs). These materials are of significant interest for applications in chemical sensing, solid-state lighting, and optical devices.[1] The luminescence in these MOFs can originate from the organic linker itself, a phenomenon known as ligand-centered luminescence. The rigid structure of the MOF can enhance the emissive properties of the isonicotinate linker compared to its state in solution by reducing non-radiative decay pathways.

A notable example is a mixed-metal complex, [Zn₃(Cu)₂(isonicotinate)₈], which exhibits strong blue luminescence originating from the isonicotinate linker, even though the linker itself is only weakly fluorescent in solution.[1]

Performance Comparison of Organic Linkers in LMOFs

While a direct quantitative comparison of quantum yields for a broad range of linker-based LMOFs is highly dependent on the specific metal clusters and synthesis conditions, the following table provides a qualitative comparison of isonicotinate with other common organic linkers used in the construction of LMOFs.

Organic Linker FamilyKey Luminescent CharacteristicsPotential AdvantagesRepresentative Examples (if available)
Isonicotinate-Based Often exhibit strong linker-based blue luminescence. The rigid MOF structure can significantly enhance emission intensity compared to the free ligand.[1]Tunable emission through metal selection, potential for high quantum yields.[Zn₃(Cu)₂(isonicotinate)₈][1]
Terephthalate-Based Linker-based fluorescence, often in the UV-blue region. Can be functionalized to tune emission properties.High thermal and chemical stability.MIL-53, UiO-66
Bipyridine-Based Can exhibit both metal-to-ligand charge transfer (MLCT) and linker-based luminescence. Emission is highly sensitive to the metal center.Versatile for creating responsive luminescent materials.[Ru(bpy)₃]²⁺ incorporated MOFs
Naphthalenedicarboxylate-Based Strong intrinsic fluorescence in the blue-green region. Can act as an energy donor in Förster resonance energy transfer (FRET).[2]High quantum yields, suitable for creating white-light emitting materials.MOFs incorporating 2,6-naphthalenedicarboxylic acid[2]

Experimental Protocol: Determination of Photoluminescence Quantum Yield (Absolute Method)

This protocol outlines the measurement of the absolute photoluminescence quantum yield of a solid MOF sample using an integrating sphere.[3][4]

Objective: To determine the ratio of photons emitted to photons absorbed by a solid-state luminescent material.

Materials and Instrumentation:

  • Fluorometer equipped with an integrating sphere

  • Excitation light source (e.g., Xenon lamp with monochromator)

  • Detector (e.g., photomultiplier tube)

  • Solid sample holder

  • Reference material (for sphere calibration, e.g., Spectralon®)

  • The powdered MOF sample

Procedure:

  • Sample Preparation: The synthesized MOF powder is loaded into a solid sample holder.

  • Measurement of the Excitation Profile (Empty Sphere): The empty integrating sphere is placed in the fluorometer, and the spectrum of the excitation light is recorded. This measures the intensity of the excitation light without any sample interaction.

  • Measurement of the Excitation Profile (Sample in Sphere): The sample holder with the MOF is placed in the integrating sphere, positioned so that the excitation beam directly irradiates the sample. The spectrum is recorded again. The decrease in the intensity of the excitation peak corresponds to the light absorbed by the sample.

  • Measurement of the Emission Spectrum: The instrument is set to measure the emission spectrum of the sample over a wavelength range appropriate for the expected luminescence. The integrated area of this emission spectrum corresponds to the total number of photons emitted by the sample.

  • Calculation: The quantum yield (QY) is calculated as the ratio of the integrated intensity of the emitted light to the integrated intensity of the absorbed light, after correcting for the detector response and other instrumental factors.

Logical Relationship for LMOF Synthesis and Characterization

LMOF_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Methyl_Isonicotinate This compound (Precursor) Solvothermal_Reaction Solvothermal Reaction Methyl_Isonicotinate->Solvothermal_Reaction Metal_Salt Metal Salt (e.g., Zn(NO3)2) Metal_Salt->Solvothermal_Reaction LMOF_Crystal LMOF Crystal Solvothermal_Reaction->LMOF_Crystal Photoluminescence Photoluminescence Spectroscopy LMOF_Crystal->Photoluminescence Quantum_Yield Quantum Yield Measurement Photoluminescence->Quantum_Yield Lifetime_Measurement Luminescence Lifetime Measurement Photoluminescence->Lifetime_Measurement

Caption: Workflow for LMOF synthesis and optical characterization.

Nonaqueous Redox Flow Batteries

This compound and its derivatives are being explored as promising anolyte materials for nonaqueous redox flow batteries (NARFBs) due to their ability to undergo reversible redox processes at low potentials.[5] The performance of these pyridine-based materials is highly dependent on the position of the substituent on the pyridine ring.

Performance Comparison of Pyridine-Based Anolytes

Cyclic voltammetry studies have shown that this compound exhibits significantly improved electrochemical reversibility compared to its isomers, methyl picolinate and methyl nicotinate.[5] The following table summarizes the electrochemical performance of these isomers.

Anolyte MaterialReduction Potential (E¹/₂) vs Ag/Ag⁺ in MeCN/TBABF₄Reversibility (ipc/ipa at 100 mV/s)Key Observations
This compound -2.13 V~1.0Exhibits good electrochemical reversibility even at low scan rates.[5]
Methyl Picolinate -2.26 VPartially reversibleShows partial chemical reversibility at 100 mV/s, but is irreversible at 10 mV/s.[5]
Methyl Nicotinate -2.36 VIrreversibleNo reoxidation current is observed.[5]
N-methyl 4-acetylpyridinium -1.13 V and -1.54 VTwo reversible 1e⁻ reductionsStable reduced products over days in solution. Low equivalent weight.[5]
Viologen Derivatives Two-electron reductionHighExtensively studied, but can have solubility and stability issues in non-aqueous solvents.[6]

Experimental Protocol: Cyclic Voltammetry for Anolyte Characterization

This protocol describes the electrochemical evaluation of an anolyte candidate using a three-electrode setup.[5][7][8]

Objective: To determine the redox potentials and electrochemical reversibility of a potential anolyte material.

Materials and Instrumentation:

  • Potentiostat

  • Three-electrode electrochemical cell (e.g., glassy carbon working electrode, platinum wire counter electrode, and a non-aqueous Ag/Ag⁺ reference electrode)

  • Inert atmosphere glovebox

  • Anhydrous acetonitrile (MeCN)

  • Supporting electrolyte (e.g., tetrabutylammonium tetrafluoroborate - TBABF₄)

  • Anolyte candidate (e.g., this compound)

Procedure:

  • Electrolyte Preparation: Inside a glovebox, prepare a solution of the anolyte candidate (e.g., 0.01 M) and the supporting electrolyte (e.g., 0.1 M) in anhydrous acetonitrile.

  • Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte solution. Ensure the electrodes are properly polished and cleaned before use.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the potential window to scan over the expected reduction and oxidation potentials of the anolyte.

    • Perform the cyclic voltammetry scan at various scan rates (e.g., 10, 50, 100 mV/s).

  • Data Analysis:

    • Plot the resulting current versus the applied potential.

    • Determine the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa).

    • Calculate the formal reduction potential (E¹/₂) as (Epc + Epa) / 2.

    • Determine the ratio of the cathodic to anodic peak currents (ipc/ipa). A ratio close to 1 indicates good electrochemical reversibility.

Experimental Workflow for Redox Flow Battery Testing

RFB_Testing_Workflow cluster_preparation Preparation cluster_testing Electrochemical Testing Anolyte_Prep Prepare Anolyte (this compound in MeCN + Electrolyte) CV Cyclic Voltammetry (Reversibility, Potential) Anolyte_Prep->CV Catholyte_Prep Prepare Catholyte Flow_Cell_Assembly Assemble Flow Cell Catholyte_Prep->Flow_Cell_Assembly CV->Flow_Cell_Assembly Galvanostatic_Cycling Galvanostatic Cycling (Capacity, Efficiency, Stability) Flow_Cell_Assembly->Galvanostatic_Cycling

Caption: Workflow for testing a new anolyte in a nonaqueous redox flow battery.

Carbon Capture

Metal-organic frameworks (MOFs) based on isonicotinate linkers have demonstrated exceptional performance in post-combustion CO₂ capture. A standout example is a nickel isonicotinate-based MOF, [Ni-(4PyC)₂⦁DMF], which exhibits ultra-low parasitic energy requirements for CO₂ capture, surpassing the benchmark material Mg-MOF-74.[9]

Performance Comparison of MOFs for CO₂ Capture

MaterialParasitic Energy (kJ/kg CO₂)CO₂ Uptake (mmol/g at 0.15 bar, 313 K)Moisture StabilityKey Advantages
Nickel Isonicotinate MOF 655 ~2.0Excellent: Isotherm unchanged after 7 days of steam treatment (>85% RH).[9]Lowest reported parasitic energy; high hydrolytic stability.[9]
Mg-MOF-74 Higher than Nickel Isonicotinate MOFHighPoor: Significant degradation in the presence of water.High CO₂ adsorption capacity in dry conditions.
Zeolite 13X HighLower than MOFs at low partial pressuresGoodIndustrially established material.
Amine-functionalized MOFs VariableHighCan be sensitive to moistureHigh selectivity for CO₂.

Experimental Protocol: CO₂ Breakthrough Experiment

This protocol describes a dynamic breakthrough experiment to evaluate the CO₂ capture performance of a MOF under simulated flue gas conditions.

Objective: To determine the dynamic CO₂ adsorption capacity and the selectivity of a MOF in a mixed-gas stream.

Materials and Instrumentation:

  • Fixed-bed reactor packed with the MOF material

  • Mass flow controllers for CO₂ and N₂ (and H₂O vapor if testing under humid conditions)

  • Gas analyzer (e.g., mass spectrometer or gas chromatograph) to measure the outlet gas composition

  • Temperature and pressure controllers

Procedure:

  • MOF Activation: The MOF packed in the reactor is activated by heating under vacuum to remove any guest molecules from the pores.

  • Gas Flow Initiation: A mixed gas stream with a composition simulating flue gas (e.g., 15% CO₂ in N₂) is passed through the packed bed at a constant flow rate, temperature, and pressure.

  • Monitoring Outlet Concentration: The concentration of CO₂ at the outlet of the reactor is continuously monitored by the gas analyzer.

  • Breakthrough Point: The time at which the CO₂ concentration at the outlet starts to significantly increase is the breakthrough point.

  • Saturation: The experiment continues until the outlet CO₂ concentration is equal to the inlet concentration, indicating that the MOF is saturated with CO₂.

  • Data Analysis: The breakthrough curve (outlet CO₂ concentration vs. time) is plotted. The dynamic CO₂ adsorption capacity is calculated by integrating the area above the breakthrough curve.

Logical Flow of a CO₂ Capture Experiment

CO2_Capture_Workflow MOF_Synthesis MOF Synthesis (e.g., Nickel Isonicotinate MOF) Activation Activation (Remove Solvent) MOF_Synthesis->Activation Packed_Bed Pack into Fixed-Bed Reactor Activation->Packed_Bed Breakthrough_Exp Breakthrough Experiment (CO2/N2 flow) Packed_Bed->Breakthrough_Exp Data_Analysis Data Analysis (Breakthrough Curve, Capacity) Breakthrough_Exp->Data_Analysis Vasodilation_Pathway Topical_Application Topical Application (Methyl Nicotinate) Stratum_Corneum Penetration of Stratum Corneum Topical_Application->Stratum_Corneum Hydrolysis Hydrolysis to Nicotinic Acid Stratum_Corneum->Hydrolysis PG_Release Prostaglandin Release (PGD2) Hydrolysis->PG_Release stimulates Vascular_Relaxation Vascular Smooth Muscle Relaxation PG_Release->Vascular_Relaxation acts on Vasodilation Vasodilation & Increased Blood Flow Vascular_Relaxation->Vasodilation Enhanced_Delivery Enhanced Drug Delivery Vasodilation->Enhanced_Delivery

References

Safety Operating Guide

Proper Disposal of Methyl Isonicotinate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like methyl isonicotinate are paramount to ensuring a secure and compliant laboratory environment. Adherence to proper disposal procedures is critical for minimizing environmental impact and protecting personnel from potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and be aware of the immediate hazards associated with this compound. It is a combustible liquid that can cause skin and eye irritation, and may also lead to respiratory irritation.[1][2]

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[3]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][3]

Spill Response:

In the event of a spill, ensure adequate ventilation and remove all sources of ignition.[1][3] Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[4] The collected material should then be placed in a suitable, closed container for disposal.[2][3] Do not let the product enter drains.[1]

Personal Protective Equipment (PPE)

A summary of recommended PPE when handling this compound is provided in the table below.

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.[1][5]
Hand Protection Nitrile rubber gloves.[1][5]
Body Protection A fully-buttoned lab coat or chemical-resistant apron.[1][5]
Respiratory Use in a well-ventilated area, such as a fume hood.[4][5] If ventilation is inadequate, use a NIOSH-approved respirator.[6]

Disposal Plan for this compound

The disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations for hazardous waste.[7][8] Never dispose of this compound down the drain or in regular trash.[4][9]

Step-by-Step Disposal Procedure:

  • Segregation and Collection: Collect waste this compound in a dedicated, properly labeled, and compatible waste container.[10] Do not mix it with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[5] The container should be made of a material that does not react with the chemical and have a secure, leak-proof closure.[11]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5] The label should also include the date when the waste was first added to the container.[10]

  • Storage: Store the waste container in a designated and secure "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[12][13] The storage area should be cool, dry, well-ventilated, and away from sources of ignition and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4][10]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and proper disposal.[1][5] The primary recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Quantitative Data Summary

ParameterValueReference
Flash Point 82 °C / 179.6 °F[2]
Boiling Point/Range 207 - 209 °C / 404.6 - 408.2 °F @ 760 mmHg[2]
pH (Aqueous Solution) Corrosive if pH ≤ 2 or ≥ 12.5 (General characteristic for disposal)[13]
SAA Storage Limit Max 55 gallons of hazardous waste[13]
SAA Storage Time Limit Up to 12 months from the first addition of waste[13]

Disposal Workflow Diagram

This compound Disposal Workflow A Step 1: Segregate and Collect - Use dedicated, compatible container - Do not mix with other waste B Step 2: Label Container - 'Hazardous Waste' - 'this compound' - Accumulation start date A->B Properly contained C Step 3: Store in SAA - Cool, dry, well-ventilated area - Away from ignition sources and incompatibles B->C Clearly identified D Step 4: Arrange for Disposal - Contact EHS or licensed contractor C->D Ready for pickup E Final Disposal - Chemical Incineration D->E Professional handling

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Methyl Isonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl isonicotinate, including detailed operational and disposal plans to ensure a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • Synonyms: Methyl 4-pyridinecarboxylate, Isonicotinic acid methyl ester[1][2]

  • CAS Number: 2459-09-8[1][2]

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

  • Flammability: Combustible liquid[1][2][3][4]

  • Health Hazards:

    • Causes skin irritation[1][4]

    • Causes serious eye irritation[1][4]

    • May cause respiratory irritation[1][3][4]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is the first line of defense against exposure. The following equipment is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields (conforming to EN166) or NIOSH-approved safety goggles. A face shield may be necessary for splash-prone procedures.[1][5]Protects against splashes and airborne particles that can cause serious eye irritation.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, inspect before use). A lab coat or chemical-resistant apron must be worn.[1][5]Prevents skin contact, which can lead to irritation. Contaminated clothing should be removed and washed before reuse.[5]
Respiratory Protection To be used if ventilation is inadequate. A NIOSH/MSHA-approved respirator is recommended. For high concentrations, a self-contained breathing apparatus may be necessary.[5]Protects against the inhalation of vapors which may cause respiratory irritation.[5]

Quantitative Data Summary

PropertyValue
Melting Point 8.5 °C / 47.3 °F[2]
Boiling Point 207 - 209 °C / 404.6 - 408.2 °F @ 760 mmHg[2]
Flash Point 82 °C / 179.6 °F[2]
Specific Gravity 1.161[2]
Vapor Density 4.73[2]

Experimental Workflow: Safe Handling Protocol

This step-by-step guide ensures the safe handling of this compound from reception to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_setup Work in Fume Hood prep_ppe->prep_setup prep_emergency Locate Emergency Equipment prep_setup->prep_emergency handle_dispense Dispense Carefully prep_emergency->handle_dispense handle_avoid Avoid Inhalation & Contact handle_dispense->handle_avoid handle_seal Keep Container Sealed handle_avoid->handle_seal cleanup_wash Wash Hands Thoroughly handle_seal->cleanup_wash cleanup_decontaminate Decontaminate Work Area cleanup_wash->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose

Figure 1: A logical workflow for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Always work in a well-ventilated area, preferably a chemical fume hood.[5]

  • Ensure that eyewash stations and safety showers are easily accessible.[5]

  • Inspect all PPE for integrity before use.[5]

2. Handling the Chemical:

  • Avoid direct contact with skin and eyes.[1]

  • Avoid inhaling any vapors or mists.[1]

  • Keep the container tightly closed when not in use.[1][3]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]

Emergency and Disposal Plans

Spill Response:

  • Evacuate personnel from the immediate area.

  • Remove all sources of ignition.[1][3]

  • Ventilate the area.

  • Wear appropriate PPE, including respiratory protection.[1]

  • Contain the spill using an inert absorbent material (e.g., sand, earth).

  • Collect the absorbed material into a suitable, closed container for disposal.[1][3]

  • Do not let the product enter drains.[1][4]

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2][3]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2][3]

  • In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][2][3]

Disposal Plan:

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1]

  • Contaminated packaging should be disposed of as unused product.[1]

  • Waste material must be disposed of in accordance with national and local regulations.[4][6] Do not dispose of it with other waste, and do not empty it into drains.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl isonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl isonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.